Product packaging for H-N-Me-Glu(OMe)-OH.HCl(Cat. No.:)

H-N-Me-Glu(OMe)-OH.HCl

Cat. No.: B15252394
M. Wt: 211.64 g/mol
InChI Key: IXVRGLRZRIRJET-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-N-Me-Glu(OMe)-OH.HCl is a chemically modified, N-methylated derivative of glutamic acid, presented as a hydrochloride salt to enhance stability. This amino acid building block is characterized by a methyl group on the nitrogen atom (N-methylation) and a methyl ester group on its side chain. These modifications are crucial in advanced peptide synthesis, as N-methyl amino acids can improve the metabolic stability, membrane permeability, and bioavailability of resulting peptides . The compound is supplied with a high purity level, typically ≥98% . This derivative holds significant value in medicinal chemistry and pharmaceutical research, particularly in the synthesis and development of complex molecules. Its specific structure makes it a valuable intermediate in the construction of potent cytotoxin molecules, such as Tubulysin derivatives, which are investigated for use in Antibody-Drug Conjugates (ADCs) for the targeted treatment of cancers . By incorporating this N-methylated building block, researchers can fine-tune the properties of peptide-based drugs to enhance their therapeutic potential. The product is offered with the assurance of quality control, and a Certificate of Analysis (COA) is available to support research and development workflows . It is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNO4 B15252394 H-N-Me-Glu(OMe)-OH.HCl

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14ClNO4

Molecular Weight

211.64 g/mol

IUPAC Name

(2S)-5-methoxy-2-(methylamino)-5-oxopentanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO4.ClH/c1-8-5(7(10)11)3-4-6(9)12-2;/h5,8H,3-4H2,1-2H3,(H,10,11);1H/t5-;/m0./s1

InChI Key

IXVRGLRZRIRJET-JEDNCBNOSA-N

Isomeric SMILES

CN[C@@H](CCC(=O)OC)C(=O)O.Cl

Canonical SMILES

CNC(CCC(=O)OC)C(=O)O.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-glutamic acid γ-methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-methyl-L-glutamic acid γ-methyl ester hydrochloride (H-N-Me-Glu(OMe)-OH.HCl). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles information on closely related and structurally similar molecules, including L-glutamic acid 5-methyl ester and N-methyl-L-glutamic acid. This guide infers the likely properties and synthetic pathways for the target compound based on this available data, offering a valuable resource for researchers interested in its synthesis and potential applications. The document includes tabulated physicochemical data for related compounds, detailed experimental protocols for their synthesis, and a proposed synthetic workflow for this compound.

Introduction

N-methylated amino acids and their esters are crucial building blocks in peptide synthesis and drug discovery. The N-methyl group can impart unique properties to peptides, such as increased metabolic stability, enhanced membrane permeability, and constrained conformational flexibility, which can lead to improved therapeutic profiles. N-methyl-L-glutamic acid γ-methyl ester hydrochloride is a derivative of the excitatory neurotransmitter L-glutamic acid, and as such, is of significant interest for applications in neuroscience and pharmacology. This guide aims to provide a detailed summary of the known chemical properties of this compound and its immediate precursors, addressing a notable gap in the readily available scientific literature.

Physicochemical Properties

Direct experimental data for this compound is not widely available. Therefore, the following tables summarize the known quantitative data for structurally similar compounds to provide a comparative reference.

Table 1: Properties of L-Glutamic Acid 5-Methyl Ester

PropertyValueReference(s)
CAS Number 1499-55-4[1][2][3]
Molecular Formula C6H11NO4[1]
Molecular Weight 161.16 g/mol
Melting Point 182 °C (decomposes)
Optical Activity [α]20/D +29° (c=2 in 6 M HCl)
Appearance White crystalline powder[1]
Solubility Soluble in water and ethanol, insoluble in ether.[1]

Table 2: Properties of N-Methyl-L-glutamic Acid

PropertyValueReference(s)
CAS Number 35989-16-3[4]
Molecular Formula C6H11NO4
Molecular Weight 161.157 g/mol
Biological Activity Reported to have cytotoxic effects as an L-glutamic acid analog.

Table 3: Properties of L-Glutamic Acid Dimethyl Ester Hydrochloride

PropertyValueReference(s)
CAS Number 23150-65-4[5][6]
Molecular Formula C7H13NO4.HCl[5][6]
Molecular Weight 211.7 g/mol [6]
Storage Temperature 2-8°C[5]

Table 4: Inferred Properties of this compound

PropertyInferred ValueJustification
Molecular Formula C7H14ClNO4Addition of a methyl group and HCl to L-glutamic acid 5-methyl ester.
Molecular Weight 211.64 g/mol Based on the inferred molecular formula.
Appearance Likely a white to off-white solidBased on the appearance of similar amino acid hydrochlorides.
Solubility Expected to be soluble in water and polar organic solvents.The hydrochloride salt form generally increases aqueous solubility.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be devised based on established methods for the N-methylation and esterification of amino acids. The following are detailed protocols for the synthesis of key precursors.

Synthesis of L-Glutamic Acid 5-Methyl Ester

This protocol is adapted from a known procedure for the selective esterification of the γ-carboxylic acid of L-glutamic acid.[1]

Materials:

  • L-Glutamic Acid

  • Methanol

  • Concentrated Sulfuric Acid or Hydrochloric Acid (catalyst)

Procedure:

  • Suspend L-glutamic acid in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid or bubble gaseous hydrochloric acid through the mixture with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate or an amine base).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization.

Synthesis of N-Methyl-L-glutamic Acid

A common method for the N-methylation of amino acids involves the formation and subsequent reductive cleavage of a 1,3-oxazolidin-5-one.[4]

Materials:

  • L-Glutamic Acid

  • Formaldehyde

  • A reducing agent (e.g., sodium borohydride or catalytic hydrogenation)

  • Appropriate solvents (e.g., aqueous methanol)

Procedure:

  • Dissolve L-glutamic acid in an appropriate solvent system.

  • Add aqueous formaldehyde to form the corresponding 1,3-oxazolidin-5-one intermediate.

  • After formation of the intermediate, perform a reductive cleavage using a suitable reducing agent. For example, add sodium borohydride portion-wise at a controlled temperature.

  • Acidify the reaction mixture to quench the excess reducing agent and to protonate the product.

  • The N-methyl-L-glutamic acid can be isolated by adjusting the pH to its isoelectric point, leading to precipitation, or by ion-exchange chromatography.

Proposed Synthetic Workflow for this compound

A logical approach to synthesize the target compound involves a multi-step process. The following workflow outlines a plausible synthetic route, which would require optimization of reaction conditions and purification methods.

Caption: Proposed synthetic routes to this compound.

Biological Context and Potential Applications

While no specific biological activity has been reported for this compound, its structural similarity to L-glutamic acid suggests potential interactions with glutamate receptors and transporters. N-methylated amino acids are often used to probe these systems due to their altered binding kinetics and metabolic stability. The cytotoxic effects noted for the parent compound, N-methyl-L-glutamic acid, suggest that its derivatives could be investigated for applications in oncology. Furthermore, as a protected and activated amino acid derivative, it holds potential as a building block in the synthesis of novel peptides and peptidomimetics for drug development.

Conclusion

This technical guide has synthesized the available information on the chemical properties of this compound by examining its constituent parts and closely related analogs. While direct experimental data remains elusive, the provided information on the physicochemical properties of related compounds, detailed synthetic protocols for precursors, and a proposed synthetic workflow offer a solid foundation for researchers. The lack of comprehensive data highlights an opportunity for further research to fully characterize this compound and explore its potential in medicinal chemistry and drug development. Future work should focus on executing the proposed synthetic routes, characterizing the final product using modern analytical techniques (NMR, MS, etc.), and evaluating its biological activity.

References

Technical Guide: H-N-Me-Glu(OMe)-OH.HCl (N-methyl-L-glutamic acid 5-methyl ester hydrochloride)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-L-glutamic acid 5-methyl ester hydrochloride is a derivative of the excitatory neurotransmitter L-glutamic acid. It incorporates two key structural modifications: N-methylation of the alpha-amino group and esterification of the side-chain (gamma) carboxylic acid. These modifications can significantly alter the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Such derivatives are valuable tools in medicinal chemistry for probing structure-activity relationships (SAR) in the development of novel therapeutics targeting glutamate receptors or as chiral building blocks in peptide synthesis.

Physicochemical Data of Precursor Molecules

Quantitative data for the target compound is not available. The table below summarizes the properties of its key structural precursors.

PropertyL-Glutamic Acid 5-Methyl EsterN-Methyl-L-glutamic acid
Synonyms H-Glu(OMe)-OHN-Me-L-Glu-OH
CAS Number 1499-55-4[1][2]35989-16-3[3]
Molecular Formula C₆H₁₁NO₄C₆H₁₁NO₄
Molecular Weight 161.16 g/mol [1]161.16 g/mol
Appearance White to off-white crystalline powderWhite to off-white solid
Purity ≥98%≥98%
Optical Activity [α]20/D +28.0 to +30.0° (c=2 in 6M HCl)[1]No data available
Melting Point 182 °C (decomposes)[1]No data available

Proposed Synthetic Routes and Experimental Protocols

Two plausible synthetic routes for H-N-Me-Glu(OMe)-OH.HCl are outlined below.

Route 1: N-methylation of L-Glutamic Acid 5-Methyl Ester

This route involves the initial selective esterification of L-glutamic acid followed by N-methylation.

Logical Workflow for Synthetic Route 1

A L-Glutamic Acid B Step 1: Selective γ-Esterification A->B  MeOH, H₂SO₄ C L-Glutamic Acid 5-Methyl Ester (H-Glu(OMe)-OH) B->C D Step 2: Reductive Amination C->D  HCHO, NaBH₃CN E N-methyl-L-glutamic acid 5-methyl ester (H-N-Me-Glu(OMe)-OH) D->E F Step 3: Salt Formation E->F  HCl in Ether G Final Product: This compound F->G

Caption: Proposed synthesis of the target compound starting from L-Glutamic Acid.

Experimental Protocol: Step 1 - Synthesis of L-Glutamic Acid 5-Methyl Ester (H-Glu(OMe)-OH)

This protocol is adapted from methods for selective esterification of glutamic acid.[4][5]

  • Reaction Setup: Suspend L-glutamic acid (1 equivalent) in methanol (approx. 5-10 volumes). Cool the suspension to 0-5 °C in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (0.1-0.2 equivalents) to the stirred suspension.

  • Esterification: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Neutralization and Workup: Cool the reaction mixture again and neutralize the catalyst by the careful addition of a base, such as sodium bicarbonate solution, until the pH is approximately 7.

  • Isolation: Concentrate the mixture under reduced pressure to remove methanol. The resulting aqueous solution can be purified by ion-exchange chromatography to isolate the L-glutamic acid 5-methyl ester. The product is typically a white crystalline solid.[1]

Experimental Protocol: Step 2 - N-methylation via Reductive Amination

This is a general procedure for the N-methylation of amino esters.[6][7]

  • Reaction Setup: Dissolve L-glutamic acid 5-methyl ester (1 equivalent) in a suitable solvent like methanol or a mixture of methanol and water.

  • Imine Formation: Add aqueous formaldehyde (HCHO) solution (1.1 equivalents) to the mixture and stir at room temperature for 1-2 hours to form the intermediate imine/iminium ion.

  • Reduction: Cool the solution to 0 °C and add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to proceed overnight at room temperature.

  • Workup and Purification: Quench the reaction by adding dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure. The crude product can be purified using column chromatography.

Experimental Protocol: Step 3 - Hydrochloride Salt Formation

  • Dissolution: Dissolve the purified N-methyl-L-glutamic acid 5-methyl ester in a minimal amount of a dry organic solvent like diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of hydrogen chloride (HCl) in diethyl ether dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Route 2: Selective Esterification of N-Methyl-L-glutamic acid

This alternative route begins with the N-methylated precursor.

Logical Workflow for Synthetic Route 2

A N-Methyl-L-glutamic acid B Step 1: α-Carboxyl Protection A->B  e.g., Boc₂O C Protected Intermediate B->C D Step 2: γ-Esterification C->D  MeOH, DCC/DMAP E Protected Ester D->E F Step 3: Deprotection & Salt Formation E->F  HCl in Dioxane G Final Product: This compound F->G

Caption: Alternative synthesis starting from N-Methyl-L-glutamic acid.

Experimental Protocol:

Selective esterification of the gamma-carboxyl group while the alpha-carboxyl is free is challenging. A more viable approach involves protecting the alpha-carboxyl group, esterifying the gamma-carboxyl, and then deprotecting.

  • Protection: Protect the alpha-carboxyl group of N-methyl-L-glutamic acid using a suitable protecting group (e.g., forming a benzyl ester).

  • Esterification: Activate the remaining gamma-carboxyl group using a coupling agent (e.g., DCC/DMAP) and react with methanol.

  • Deprotection: Remove the alpha-carboxyl protecting group (e.g., via hydrogenolysis for a benzyl ester) to yield the free acid.

  • Salt Formation: Form the hydrochloride salt as described in Route 1, Step 3.

Applications in Drug Development

  • Probing Receptor Binding Pockets: As a rigid and functionally modified analog of glutamate, this compound can be used to study the topology and binding requirements of glutamate receptors (e.g., NMDA, AMPA, kainate receptors).

  • Peptide Synthesis: It serves as a building block for incorporating N-methylated glutamic acid residues into peptides. N-methylation can increase metabolic stability by preventing enzymatic degradation and can induce specific peptide conformations.[1]

  • Intermediate for Complex Molecules: The functional groups (amine, ester, carboxylic acid) allow for further chemical modifications, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents.[8]

References

Technical Guide: Physicochemical Properties and Synthesis of N-Methylated Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular weight and related physicochemical properties of N-methylated glutamic acid derivatives, with a primary focus on H-N-Me-Glu(OMe)-OH.HCl. Due to the potential for ambiguity in chemical nomenclature, this document also addresses related compounds to ensure clarity for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Weight

The nomenclature "this compound" most accurately describes N-methyl-L-glutamic acid γ-methyl ester hydrochloride. This compound features a methyl group on the amino nitrogen (N-Me), a methyl ester at the gamma-carboxyl position ((OMe)), and a free alpha-carboxyl group (-OH), with the entire molecule forming a hydrochloride salt.

For clarity and comparison, the molecular weights of several related glutamic acid derivatives are summarized in the table below.

Compound NameAbbreviationChemical FormulaMolecular Weight ( g/mol )
N-Methyl-L-glutamic acidH-N-Me-Glu-OHC₆H₁₁NO₄161.16[1][2]
N-Methyl-L-glutamic acid hydrochlorideH-N-Me-Glu-OH.HClC₆H₁₁NO₄.HCl197.62
L-Glutamic acid γ-methyl ester hydrochlorideH-Glu(OMe)-OH.HClC₆H₁₂ClNO₄197.62
L-Glutamic acid dimethyl ester hydrochlorideH-Glu(OMe)-OMe.HClC₇H₁₄ClNO₄211.5 - 211.7[3][4]

Note: The molecular weight for this compound is calculated based on the addition of a methyl group and HCl to the base glutamic acid structure.

Experimental Protocols: Synthesis of Glutamic Acid Derivatives

The synthesis of N-methylated and esterified glutamic acid derivatives often involves multi-step procedures. Below are generalized experimental protocols for the synthesis of related compounds, which can be adapted for the target molecule.

Esterification of L-Glutamic Acid

A common method for producing amino acid methyl esters involves the use of thionyl chloride in methanol.

Protocol:

  • Suspend L-glutamic acid in anhydrous methanol at 0°C.

  • Add thionyl chloride dropwise to the cooled suspension.

  • Allow the reaction mixture to stir at room temperature for an extended period (e.g., 3 days) under a nitrogen atmosphere.[5]

  • Concentrate the reaction mixture in vacuo to yield the crude product as a solid.[5]

  • The crude product can be purified by recrystallization.

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

An alternative method utilizes trimethylchlorosilane (TMSCl) in methanol for esterification.[6]

Protocol:

  • To the amino acid, slowly add freshly distilled chlorotrimethylsilane and stir.[6]

  • Add methanol and continue stirring the resulting solution or suspension at room temperature.[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Upon completion, concentrate the reaction mixture using a rotary evaporator to obtain the amino acid ester hydrochloride.[6]

Logical Workflow for Synthesis

The synthesis of this compound would logically proceed through a series of protection, methylation, and deprotection steps. The following diagram illustrates a plausible synthetic workflow.

G cluster_0 Step 1: Protection cluster_1 Step 2: Esterification cluster_2 Step 3: N-Methylation cluster_3 Step 4: Deprotection & Salt Formation A L-Glutamic Acid B Protection of α-carboxyl and amino groups A->B C Esterification of γ-carboxyl group B->C D N-Methylation of the amino group C->D E Selective deprotection of α-carboxyl group D->E F Formation of hydrochloride salt E->F G This compound F->G Final Product

References

In-Depth Technical Guide: H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-N-Me-Glu(OMe)-OH.HCl (N-methyl-L-glutamic acid γ-methyl ester hydrochloride), a derivative of the excitatory neurotransmitter L-glutamic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established synthetic methodologies to present a thorough profile. This guide covers the predicted physicochemical properties, a proposed multi-step synthesis with detailed experimental protocols, and an exploration of its potential pharmacological significance based on the activity of similar N-methylated glutamate derivatives. The information is intended to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel glutamate receptor modulators.

Chemical Structure and Properties

This compound is the hydrochloride salt of N-methyl-L-glutamic acid with a methyl ester at the γ-carboxylic acid position. The N-methylation and γ-esterification modify the polarity and receptor binding profile compared to the parent molecule, L-glutamic acid.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)N-methyl-L-glutamic acid[1][2]L-glutamic acid γ-methyl ester
Molecular Formula C7H14ClNO4C6H11NO4C6H11NO4
Molecular Weight 211.64 g/mol 161.16 g/mol 161.16 g/mol
IUPAC Name (2S)-2-(methylamino)-5-methoxy-5-oxopentanoic acid hydrochloride(2S)-2-(methylamino)pentanedioic acid(2S)-2-amino-5-methoxy-5-oxopentanoic acid
CAS Number Not available35989-16-31119-33-1
Predicted Solubility Soluble in water and polar organic solvents.Soluble in water.Soluble in water.
Predicted pKa α-COOH: ~2.2, NH2+: ~9.8α-COOH: 2.19, γ-COOH: 4.25, NH2+: 9.82α-COOH: ~2.2, NH2+: ~9.7

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves two key steps: the selective γ-esterification of L-glutamic acid followed by the N-methylation of the resulting monoester.

SynthesisWorkflow cluster_0 Step 1: Selective γ-Esterification cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation Glu L-Glutamic Acid Glu_OMe H-Glu(OMe)-OH Glu->Glu_OMe  Methanol, H2SO4 (cat.)   NMe_Glu_OMe H-N-Me-Glu(OMe)-OH Glu_OMe->NMe_Glu_OMe  Formaldehyde, H2, Pd/C   Final_Product This compound NMe_Glu_OMe->Final_Product  HCl in Ether  

Proposed synthetic workflow for this compound.
Step 1: Selective γ-Esterification of L-Glutamic Acid

This protocol is adapted from a method for preparing L-glutamic acid-5-methyl ester.[3]

Materials:

  • L-Glutamic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Barium Hydroxide (Ba(OH)₂)

  • Barium Chloride (BaCl₂) solution (for testing)

  • Distilled water

Procedure:

  • Suspend L-glutamic acid in anhydrous methanol.

  • Carefully add concentrated sulfuric acid as a catalyst. The amount should be a catalytic quantity (e.g., 0.1-0.2 equivalents).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the sulfuric acid by adding a stoichiometric amount of barium hydroxide. This will precipitate barium sulfate.

  • Filter off the barium sulfate precipitate and wash the solid with methanol.

  • To ensure complete removal of sulfate ions, the filtrate can be tested with a barium chloride solution.

  • Evaporate the methanol from the filtrate under reduced pressure to yield crude H-Glu(OMe)-OH.

  • The crude product can be purified by recrystallization.

Step 2: N-Methylation of L-Glutamic Acid γ-Methyl Ester

This protocol describes a general method for the N-methylation of amino acids via reductive amination.

Materials:

  • H-Glu(OMe)-OH (from Step 1)

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol or another suitable solvent

Procedure:

  • Dissolve H-Glu(OMe)-OH in methanol.

  • Add the aqueous formaldehyde solution to the reaction mixture.

  • Add the 10% Pd/C catalyst.

  • Subject the mixture to hydrogenation in a Parr apparatus or a similar hydrogenation setup under a hydrogen atmosphere (e.g., 50 psi).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude N-methylated product, H-N-Me-Glu(OMe)-OH.

  • Purify the product by a suitable method, such as column chromatography or recrystallization.

Step 3: Hydrochloride Salt Formation

Materials:

  • H-N-Me-Glu(OMe)-OH (from Step 2)

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

  • Dissolve the purified H-N-Me-Glu(OMe)-OH in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or a mixture of methanol and diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Potential Pharmacological Significance and Signaling Pathways

N-methylated derivatives of glutamate are known to interact with glutamate receptors, which are crucial for excitatory synaptic transmission in the central nervous system. The most well-known of these is the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.

Table 2: Pharmacological Activity of Related N-Methylated Glutamate Analogs

CompoundReceptor Target(s)Observed Effects
N-Methyl-D-aspartate (NMDA) NMDA Receptor AgonistPotent excitation of neurons, induction of long-term potentiation (LTP).
N-Methyl-L-glutamic acid Potential weak agonist/antagonist at glutamate receptorsLimited data available, but structurally similar to NMDA.[1]
Ketamine NMDA Receptor AntagonistAnesthetic, analgesic, and antidepressant effects.[4]

Given its structure, this compound is hypothesized to act as a modulator of glutamate receptors, potentially the NMDA receptor. Its activity could range from agonism to antagonism, and the presence of the γ-methyl ester will influence its ability to cross the blood-brain barrier and its metabolic stability.

SignalingPathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Potential Modulation Glutamate_Vesicle Glutamate NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel CaMKII CaMKII Ca_Channel->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression HNMeGluOMeOH H-N-Me-Glu(OMe)-OH HNMeGluOMeOH->NMDA_R Agonism or Antagonism

Potential modulation of the NMDA receptor signaling pathway.

Conclusion

References

An In-depth Technical Guide on N-Methyl-L-glutamic acid Dimethyl Ester Hydrochloride and its Core Components

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: N-Methyl-L-glutamic acid dimethyl ester hydrochloride is a specific chemical derivative for which detailed experimental data is not widely available in public scientific literature. This guide provides a comprehensive overview based on the well-documented properties of its core functional components: the parent amino acid, N-Methyl-L-glutamic acid (NMG), and the chemical class of amino acid dimethyl esters. The synthesis and properties of the closely related L-glutamic acid dimethyl ester hydrochloride are used as a proxy to describe the chemical characteristics of the esterified form.

Executive Summary

N-Methyl-L-glutamic acid (NMG) is a potent and selective agonist for glutamate receptors, playing a significant role in neuroscience research, particularly in studies of synaptic transmission and neuroplasticity.[1] Its derivative, N-Methyl-L-glutamic acid dimethyl ester hydrochloride, is theorized to function as a more cell-membrane-permeable version of NMG, facilitating its use in cellular assays. This document details the chemical properties, synthesis, and biological significance of these related compounds. It provides researchers, scientists, and drug development professionals with a foundational understanding, including detailed experimental protocols and pathway diagrams.

Chemical Properties and Identification

While specific data for the N-methylated dimethyl ester is scarce, the properties of the parent compound and the non-N-methylated ester provide a strong basis for understanding its chemical nature.

Quantitative Data

The following tables summarize the known quantitative data for N-Methyl-L-glutamic acid (the parent compound) and L-glutamic acid dimethyl ester hydrochloride (a close structural analog).

Table 1: Properties of N-Methyl-L-glutamic acid

Property Value Source
CAS Number 35989-16-3 [2][3]
Molecular Formula C₆H₁₁NO₄ [2]
Molecular Weight 161.16 g/mol [2]

| IUPAC Name | (2S)-2-(methylamino)pentanedioic acid |[2] |

Table 2: Properties of L-glutamic acid dimethyl ester hydrochloride

Property Value Source
CAS Number 23150-65-4 [4][5][6]
Molecular Formula C₇H₁₄ClNO₄ [4][6][7]
Molecular Weight 211.64 g/mol [4][7]
Appearance White to off-white crystalline powder [4]
Melting Point 89-90°C [7]
Solubility Soluble in water and methanol [7]
Optical Activity [α]20/D +26.0±1° (c=5% in H₂O) [7]

| Stability | Hygroscopic; stable under recommended storage |[7] |

Synthesis and Experimental Protocols

The synthesis of N-Methyl-L-glutamic acid dimethyl ester hydrochloride would involve two key transformations: the esterification of the carboxylic acid groups and the N-methylation of the amine. A common route would be to perform the esterification on the commercially available N-Methyl-L-glutamic acid.

Alternatively, one could start with L-glutamic acid, perform the esterification, and then introduce the N-methyl group. The most widely documented protocol is the esterification of L-glutamic acid, which serves as an excellent template for this chemical reaction.

General Experimental Protocol: Synthesis of an Amino Acid Dimethyl Ester Hydrochloride

This protocol details the synthesis of L-glutamic acid dimethyl ester hydrochloride via the thionyl chloride method. This is a standard and effective procedure for the esterification of amino acids.[8][9]

Materials:

  • L-glutamic acid (1.0 mol equivalent)

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂) (2.5 mol equivalents)

  • Methyl tert-butyl ether (MTBE)

  • 500 mL four-necked flask with stirrer, thermometer, and reflux condenser

  • Aqueous sodium hydroxide solution (for absorption unit)

  • Nitrogen gas line

Procedure:

  • Setup: Assemble the 500 mL four-necked flask with a mechanical stirrer, thermometer, and a reflux condenser connected to a sodium hydroxide trap to neutralize the HCl gas byproduct.

  • Reagent Addition: To the flask, add anhydrous methanol (300 g), followed by L-glutamic acid (14.7 g, 0.10 mol).[8] Sequentially add thionyl chloride (30.0 g, 0.25 mol) to the stirred mixture.[8] An alternative method involves adding thionyl chloride dropwise to anhydrous methanol at 0°C before adding the amino acid.[8]

  • Reaction: Heat the reaction mixture to 60-63°C and maintain this temperature while stirring for approximately 7 hours.[9] Monitor the reaction's completion via Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the system to 20-25°C.[9] Pass a stream of nitrogen gas through the flask for 30 minutes to displace any remaining hydrogen chloride gas.[9]

  • Isolation: Recover the excess thionyl chloride and methanol via distillation.[9] To the resulting residue, add 100 g of methyl tert-butyl ether and stir to form a slurry (pulping).[9]

  • Purification: Collect the solid product by filtration. Dry the solid to obtain L-glutamic acid dimethyl ester hydrochloride as a white solid.[9] The reported yield and purity are high, at 98.1% and 99.5% (by HPLC), respectively.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Flask Four-Necked Flask Stirrer Stirrer Condenser Reflux Condenser Reagents Add: 1. Methanol 2. L-Glutamic Acid 3. Thionyl Chloride Flask->Reagents 1. Charge Heating Heat to 60-63°C Stir for 7 hours Reagents->Heating 2. React Cooling Cool to 20-25°C Heating->Cooling 3. Quench Purge Purge with N₂ Cooling->Purge Distill Distill excess reagents Purge->Distill Pulp Pulp with MTBE Distill->Pulp Filter Filter and Dry Pulp->Filter Product Final Product: L-Glutamic Acid Dimethyl Ester HCl Filter->Product

Caption: Workflow for the synthesis of L-glutamic acid dimethyl ester HCl.

Biological Activity and Mechanism of Action

The biological activity of N-Methyl-L-glutamic acid dimethyl ester hydrochloride is inferred from its parent compound, N-Methyl-L-glutamic acid, a well-established agonist of the N-methyl-D-aspartate (NMDA) receptor. The esterification to a dimethyl ester is a common pharmacological strategy to increase lipophilicity, thereby enhancing the molecule's ability to cross the blood-brain barrier and cell membranes. Once inside the central nervous system or within a cell, esterase enzymes would likely cleave the methyl ester groups, releasing the active N-Methyl-L-glutamic acid.

Role as an NMDA Receptor Agonist

N-Methyl-L-glutamic acid acts as an excitatory neurotransmitter agonist.[10] Its primary target is the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity, a fundamental process for learning and memory.[1]

Activation of the NMDA receptor is unique as it requires the binding of two co-agonists, glutamate (or an agonist like NMG) and glycine (or D-serine). Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). This block is only relieved when the neuron is depolarized. This dual-requirement makes the NMDA receptor a "coincidence detector," firing only when there is both presynaptic glutamate release and postsynaptic depolarization.

NMDA Receptor Signaling Pathway

Upon activation, the NMDA receptor channel opens, allowing an influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions. The influx of Ca²⁺ acts as a powerful second messenger, initiating a cascade of downstream signaling events.

NMDA_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Signaling Cascade NMDAR NMDA Receptor Ca_Channel Ca²⁺ Channel (Open) Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion Influx NMG N-Methyl-L-Glutamic Acid (Agonist) NMG->NMDAR Binds Glycine Glycine (Co-agonist) Glycine->NMDAR Binds Calmodulin Calmodulin (CaM) Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates PKC PKC Calmodulin->PKC Activates Gene_Expression Gene Expression (e.g., CREB) CaMKII->Gene_Expression PKC->Gene_Expression LTP Synaptic Plasticity (LTP) Gene_Expression->LTP Leads to

Caption: Simplified NMDA receptor signaling cascade initiated by an agonist.

Applications in Research and Drug Development

  • Neuroscience Research: As a potent glutamate receptor agonist, NMG and its derivatives are invaluable tools for studying the mechanisms of synaptic transmission, long-term potentiation (LTP), and neuroplasticity.[1]

  • Pharmaceutical Development: The glutamatergic system is implicated in numerous neurological and psychiatric disorders. Molecules that modulate this system are candidates for treating conditions like Alzheimer's disease and schizophrenia.[1] The dimethyl ester form could be particularly useful in developing CNS-penetrant therapeutics.

  • Chemical Synthesis: As a chiral molecule, it serves as a building block in the synthesis of more complex pharmaceutical agents and peptides.[11]

Safety and Handling

Based on safety data for the structurally similar L-glutamic acid dimethyl ester hydrochloride, the following precautions are advised.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and clothing to prevent skin and eye contact.[4]

  • Handling: Use in a well-ventilated area. Avoid creating dust. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[4]

  • Storage: Keep containers tightly sealed in a dry, well-ventilated place. The compound is hygroscopic and should be protected from moisture. Recommended storage is refrigerated (2-8°C).[4][7]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[4]

  • Hazardous Decomposition: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[4]

References

An In-depth Technical Guide on the Core Mechanism of Action of H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes the available scientific information on H-N-Me-Glu(OMe)-OH.HCl and its likely active metabolite, N-Methyl-L-glutamic acid. The information regarding the mechanism of action is based on the current understanding of glutamate receptor pharmacology.

Introduction

This compound, chemically known as N-Methyl-L-glutamic acid 5-methyl ester hydrochloride, is a derivative of the excitatory neurotransmitter L-glutamic acid. Due to the limited direct research on this specific compound, this guide is based on the strong scientific premise that this compound functions as a prodrug . In this proposed mechanism, the methyl ester group is cleaved by endogenous esterases in vivo to release the pharmacologically active molecule, N-Methyl-L-glutamic acid . The hydrochloride salt is included to enhance the stability and solubility of the compound and does not contribute to its mechanism of action.

N-Methyl-L-glutamic acid is recognized as a selective agonist for certain subtypes of glutamate receptors, making it a valuable tool in neuropharmacology research for investigating synaptic transmission and plasticity.[1] This guide will focus on the presumed bioactivation of the parent compound and the subsequent mechanism of action of N-Methyl-L-glutamic acid on its target receptors.

Proposed Bioactivation of this compound

The initial step in the mechanism of action of this compound is its conversion to N-Methyl-L-glutamic acid. This bioactivation is presumed to occur via hydrolysis of the methyl ester bond, a reaction catalyzed by ubiquitous esterase enzymes present in plasma and various tissues. This is a common strategy in drug design to improve the pharmacokinetic properties of a compound.

G cluster_0 In Vivo Environment (Plasma/Tissue) Prodrug This compound Active_Metabolite N-Methyl-L-glutamic acid Prodrug->Active_Metabolite Hydrolysis Methanol Methanol Active_Metabolite->Methanol + Esterases Esterases Esterases->Active_Metabolite

Proposed bioactivation of this compound.

Pharmacodynamics of N-Methyl-L-glutamic acid

The primary mechanism of action of N-Methyl-L-glutamic acid is its interaction with ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.

N-Methyl-L-glutamic acid is an agonist at specific subtypes of glutamate receptors. The N-methylation of the amino acid confers a degree of selectivity, particularly for the N-methyl-D-aspartate (NMDA) receptor .[2][3][4] While it may also interact with other glutamate receptors, such as the AMPA and kainate receptors, its most well-characterized effects are mediated through the NMDA receptor.

Ionotropic glutamate receptors are classified into three main subtypes:

  • NMDA Receptors: Crucial for synaptic plasticity, learning, and memory.[5][6]

  • AMPA Receptors: Mediate fast, moment-to-moment excitatory neurotransmission.[6][7]

  • Kainate Receptors: Involved in both excitatory neurotransmission and the modulation of neurotransmitter release.[8][9]

Upon binding to the NMDA receptor, N-Methyl-L-glutamic acid, in conjunction with the co-agonist glycine or D-serine, induces a conformational change that opens the receptor's ion channel. The NMDA receptor is unique in that its channel is blocked by a magnesium ion (Mg²⁺) at resting membrane potentials. This block is only relieved when the postsynaptic membrane is depolarized, typically by the activation of nearby AMPA receptors.[5]

The activation of the NMDA receptor allows for the influx of sodium (Na⁺) and, most importantly, calcium (Ca²⁺) ions into the postsynaptic neuron. Calcium acts as a critical second messenger, initiating a cascade of intracellular signaling events.

Key downstream signaling pathways activated by NMDA receptor-mediated Ca²⁺ influx include:

  • Activation of Protein Kinases:

    • Calcium/calmodulin-dependent protein kinase II (CaMKII): A key enzyme in the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. CaMKII can phosphorylate various substrates, including AMPA receptors, increasing their conductance and promoting their insertion into the postsynaptic membrane.

    • Protein Kinase C (PKC): Another kinase involved in synaptic plasticity and the modulation of ion channel activity.

  • Activation of Nitric Oxide Synthase (nNOS):

    • The influx of Ca²⁺ can activate neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO). NO is a retrograde messenger that can diffuse back to the presynaptic terminal to enhance neurotransmitter release.

  • Gene Expression and Protein Synthesis:

    • Prolonged or repeated NMDA receptor activation can lead to changes in gene expression through the activation of transcription factors like CREB (cAMP response element-binding protein). This can result in long-lasting changes in synaptic structure and function.

G cluster_0 Postsynaptic Neuron NMDA_R NMDA Receptor CaMKII CaMKII NMDA_R->CaMKII Ca²⁺ Influx PKC PKC NMDA_R->PKC Ca²⁺ Influx nNOS nNOS NMDA_R->nNOS Ca²⁺ Influx CREB CREB CaMKII->CREB LTP Long-Term Potentiation CaMKII->LTP PKC->CREB NO Nitric Oxide nNOS->NO Gene_Expression Gene Expression CREB->Gene_Expression Active_Metabolite N-Methyl-L-glutamic acid Active_Metabolite->NMDA_R Agonist Binding

NMDA receptor signaling pathway activated by N-Methyl-L-glutamic acid.

Quantitative Data

CompoundReceptor TargetMeasurementValueReference
N-methyl-D-aspartateL-glutamate binding sites (A1 subtype)Kᵢ7.2 x 10⁻⁶ M[10]

This table is intended for illustrative purposes, as direct quantitative data for N-Methyl-L-glutamic acid is sparse.

Experimental Protocols

While specific experimental protocols for this compound are not published, the following are standard methodologies used to characterize compounds acting on glutamate receptors.

This method is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the Kᵢ of N-Methyl-L-glutamic acid for NMDA receptors.

  • Methodology:

    • Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).

    • Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of N-Methyl-L-glutamic acid.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of radioactivity on the filters using liquid scintillation counting.

    • The Kᵢ value is calculated from the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G Membrane_Prep Synaptic Membrane Preparation Incubation Incubation with [³H]Antagonist and N-Methyl-L-glutamic acid Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀/Kᵢ) Counting->Analysis

References

The Biological Activity of N-Methylated Glutamic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylated derivatives of glutamic acid, most notably N-methyl-D-aspartic acid (NMDA), represent a critical class of compounds in neuroscience research and drug development. Their profound influence on the central nervous system is primarily mediated through their interaction with NMDA receptors and, to a lesser extent, excitatory amino acid transporters (EAATs). This technical guide provides an in-depth overview of the biological activity of these derivatives, focusing on their structure-activity relationships, the experimental protocols used for their evaluation, and the signaling pathways they modulate.

Quantitative Analysis of Biological Activity

The biological activity of N-methylated glutamic acid derivatives is typically quantified by their binding affinity (Ki), the concentration required for 50% of maximal effect (EC50) for agonists, and the concentration that inhibits 50% of a response (IC50) for antagonists. The following tables summarize available quantitative data for various N-methylated glutamic acid analogs and related compounds at NMDA receptors and EAATs.

Table 1: NMDA Receptor Agonist and Antagonist Activity of N-Methylated Glutamic Acid Derivatives and Analogs

CompoundTargetAssay TypeSpeciesPreparationActivityValueReference
N-Methyl-D-aspartic acid (NMDA)NMDA ReceptorAgonist-induced depolarizationRatCortical wedgeEC50~2-5 µM[1]
trans-1-Aminocyclobutane-1,3-dicarboxylic acidNMDA ReceptorAgonist-induced depolarizationRatCortical wedgeRelative Potency~20x NMDA[1]
cis-1-Aminocyclobutane-1,3-dicarboxylic acidNMDA ReceptorAgonist-induced depolarizationRatCortical wedgeRelative Potency~0.3x NMDA[1]
1,2,3,4-Tetrahydro-5-(2-phosphonoethyl)-3-isoquinolinecarboxylic acidNMDA Receptor[3H]CPP BindingRatBrain membranesIC50270 nM[2]
cis-2,3-Piperidinedicarboxylic acidNMDA ReceptorElectrophysiologyRatCultured neuronsAntagonist Activity-[3]
cis-2,4-Piperidinedicarboxylic acidNMDA ReceptorElectrophysiologyRatCultured neuronsAntagonist Activity-[3]
trans-2,3-Piperidinedicarboxylic acidNMDA ReceptorElectrophysiologyRatCultured neuronsAgonist Activity-[3]
trans-2,4-Piperidinedicarboxylic acidNMDA ReceptorElectrophysiologyRatCultured neuronsAgonist Activity-[3]
cis-2,5-Piperidinedicarboxylic acidNMDA ReceptorElectrophysiologyRatCultured neuronsAgonist Activity-[3]

Note: Comprehensive quantitative data for a wide range of structurally diverse N-methylated glutamic acid derivatives is limited in publicly available literature. The table presents a selection of available data to illustrate the structure-activity relationships.

Table 2: Inhibition of Excitatory Amino Acid Transporters (EAATs) by Glutamate Analogs

CompoundTargetAssay TypeSpeciesPreparationActivityValueReference
threo-β-HydroxyaspartateGlutamate Transporters[3H]-D-Aspartate UptakeMousePrimary astrocyte culturesIC50319 µM[4]
Kainic AcidEAAT2Glutamate UptakeRatBrain synaptosomesKi59 ± 18 µM[5]
Dihydrokainate (DHK)EAAT2Glutamate Uptake--Ki-[5]
L-trans-2,4-PDCEAAT1/EAAT2/EAAT3Glutamate Uptake--Ki8 µM (EAAT2)[5]

Note: Data for direct N-methylated glutamic acid derivatives on EAATs is sparse. This table provides context with related glutamate analogs.

Experimental Protocols

The characterization of the biological activity of N-methylated glutamic acid derivatives relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For NMDA receptors, antagonists are often characterized by their ability to displace a radiolabeled ligand, such as [3H]MK-801, from the ion channel pore.

Protocol: [3H]MK-801 Binding Assay for NMDA Receptor Antagonists

  • Membrane Preparation:

    • Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three more times.

    • The final pellet is resuspended in buffer and stored at -80°C. Protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of test compound (N-methylated glutamic acid derivative) at various concentrations.

    • Add 100 µL of the prepared brain membrane homogenate (50-100 µg of protein).

    • Add 50 µL of [3H]MK-801 (final concentration ~1-5 nM).

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).

    • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to agonist application. This technique is the gold standard for characterizing the functional effects of compounds on NMDA receptors.

Protocol: Whole-Cell Patch-Clamp Recordings of NMDA Receptor Currents

  • Cell Preparation:

    • Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific NMDA receptor subunits (e.g., HEK293 cells expressing GluN1/GluN2A).

    • Plate cells on glass coverslips for recording.

  • Recording Setup:

    • Place a coverslip in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 0.01 glycine (pH 7.3 with NaOH).

    • Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ.

    • Fill the pipette with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA (pH 7.3 with CsOH).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) using a rapid perfusion system to evoke an inward current.

    • To test an antagonist, co-apply the N-methylated glutamic acid derivative with the agonists.

    • To test an agonist, apply the derivative in the presence of a co-agonist (glycine).

    • Record the resulting currents using an amplifier and digitize the data for analysis.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents.

    • For antagonists, calculate the percentage of inhibition of the control NMDA-evoked current.

    • For agonists, measure the amplitude of the current evoked by the test compound.

    • Construct dose-response curves to determine EC50 or IC50 values.

Calcium Flux Assays

Calcium influx through the NMDA receptor ion channel is a hallmark of its activation. Calcium flux assays provide a high-throughput method for screening compounds that modulate NMDA receptor activity.

Protocol: High-Throughput Calcium Flux Assay

  • Cell Preparation:

    • Seed HEK293 cells stably expressing NMDA receptors (e.g., GluN1/GluN2B) into a 384-well plate.

    • Incubate for 24 hours to allow for cell adherence.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered saline solution.

    • Incubate for 1 hour at 37°C.

    • Wash the cells with the assay buffer to remove excess dye.

  • Compound Addition and Signal Detection:

    • Use an automated liquid handling system to add the N-methylated glutamic acid derivatives at various concentrations to the wells.

    • Incubate for a short period (e.g., 10-20 minutes).

    • Add a solution containing NMDA (agonist) and glycine (co-agonist) to stimulate the receptors.

    • Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation). The change in fluorescence is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Normalize the data to control wells (no compound and maximal stimulation).

    • Plot the normalized response against the compound concentration to determine EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

The biological effects of N-methylated glutamic acid derivatives that act on NMDA receptors are mediated by a complex network of intracellular signaling pathways. Understanding these pathways is crucial for predicting the physiological consequences of receptor modulation.

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine), coupled with postsynaptic membrane depolarization to relieve the magnesium block, leads to an influx of Ca²⁺. This calcium influx acts as a second messenger, initiating a cascade of downstream signaling events.

NMDA_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Channel Depolarization Membrane Depolarization Mg_Block Mg²⁺ Block Relief Depolarization->Mg_Block Mg_Block->Ca_Influx Allows Calmodulin Calmodulin Ca_Influx->Calmodulin Activates PKC PKC Ca_Influx->PKC Activates CaMKII CaMKII Calmodulin->CaMKII Activates nNOS nNOS Calmodulin->nNOS Activates Gene_Expression Gene Expression (Synaptic Plasticity, LTP, LTD) CaMKII->Gene_Expression Phosphorylates Targets Ras_ERK Ras-ERK Pathway PKC->Ras_ERK Activates CREB CREB Ras_ERK->CREB Activates CREB->Gene_Expression Regulates NO Nitric Oxide (NO) nNOS->NO Produces NO->Gene_Expression Modulates Screening_Workflow Start Compound Library (N-Methylated Glutamic Acid Derivatives) HTS High-Throughput Screening (Calcium Flux Assay) Start->HTS Hit_ID Hit Identification (Agonists, Antagonists, PAMs, NAMs) HTS->Hit_ID Dose_Response Dose-Response & Potency (EC₅₀ / IC₅₀ Determination) Hit_ID->Dose_Response Active Compounds Binding_Assay Target Engagement (Radioligand Binding Assay) Dose_Response->Binding_Assay Electrophysiology Functional Characterization (Patch-Clamp Electrophysiology) Binding_Assay->Electrophysiology SAR Structure-Activity Relationship (SAR) Analysis Electrophysiology->SAR Lead_Opt Lead Optimization SAR->Lead_Opt EAAT_Interaction Derivative N-Methylated Glutamic Acid Derivative EAAT Excitatory Amino Acid Transporter (EAAT) Derivative->EAAT Interacts as Substrate or Inhibitor Glutamate_Uptake Glutamate Uptake EAAT->Glutamate_Uptake Mediates Extracellular_Glu Extracellular Glutamate Levels Glutamate_Uptake->Extracellular_Glu Decreases Neuronal_Excitability Neuronal Excitability Extracellular_Glu->Neuronal_Excitability Modulates

References

The Enigmatic Ligand: An In-Depth Technical Guide to H-N-Me-Glu(OMe)-OH.HCl and its Presumed Role as a Glutamate Receptor Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific pharmacological data for a compound with the exact nomenclature "H-N-Me-Glu(OMe)-OH.HCl" as a glutamate receptor ligand. The structural components of the name, particularly "N-Me-Glu," strongly suggest a relationship to the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors. Therefore, this guide will focus on the well-characterized and closely related compound, N-methyl-D-aspartic acid (NMDA) , as a representative NMDA receptor agonist. The methodologies and signaling pathways described herein are directly applicable to the characterization of novel glutamate receptor ligands such as the one proposed.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacology, experimental characterization, and cellular signaling pathways associated with NMDA receptor agonists.

Introduction to Glutamate Receptors and the NMDA Receptor

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its actions are mediated by a family of glutamate receptors. These receptors are broadly classified into two main groups: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs). The iGluRs are ligand-gated ion channels that mediate fast synaptic transmission, while mGluRs are G-protein coupled receptors that modulate synaptic activity.

The iGluRs are further subdivided into three families based on their selective agonists:

  • AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors

  • Kainate receptors

  • NMDA (N-methyl-D-aspartate) receptors

The NMDA receptor is a unique and complex ion channel that plays a critical role in synaptic plasticity, a fundamental process for learning and memory.[1][2] Unlike other iGluRs, the activation of the NMDA receptor requires the binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine.[3] Furthermore, at resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). This block is only relieved upon depolarization of the postsynaptic membrane, making the NMDA receptor a "coincidence detector" that requires both presynaptic glutamate release and postsynaptic depolarization for activation.[2]

Quantitative Pharmacology of NMDA Receptor Agonists

The pharmacological activity of a ligand is quantified by its binding affinity, potency, and efficacy. For NMDA receptor agonists, these parameters are determined through various in vitro assays. The following tables summarize representative quantitative data for the archetypal agonist, NMDA.

Parameter Description Typical Value for NMDA Assay Type
Ki (nM) Inhibitor constant; a measure of binding affinity. Lower values indicate higher affinity.Varies by subunit compositionRadioligand Binding Assay
IC50 (nM) Half-maximal inhibitory concentration; the concentration of a competing ligand that displaces 50% of a radioligand.Varies by competing ligand and conditionsRadioligand Binding Assay
EC50 (µM) Half-maximal effective concentration; the concentration of agonist that produces 50% of the maximal response.1 - 100 (subunit dependent)Electrophysiology (e.g., Patch-Clamp)
Efficacy (%) The maximal response produced by an agonist relative to the endogenous agonist (glutamate).Full agonist (~100%)Electrophysiology, Calcium Imaging

Table 1: Quantitative Pharmacological Data for NMDA at NMDA Receptors

Note: The exact values can vary significantly depending on the specific NMDA receptor subunit composition (e.g., GluN2A, GluN2B, etc.) and the experimental conditions.

Experimental Protocols for Characterizing Glutamate Receptor Ligands

The characterization of a novel compound like this compound would involve a series of well-established experimental protocols to determine its pharmacological profile.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity of a test compound for a specific receptor.

Protocol Outline:

  • Membrane Preparation: Homogenize brain tissue (e.g., cortex or hippocampus) or cells expressing the receptor of interest in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous ligands.

  • Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653) and varying concentrations of the unlabeled test compound.

  • Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Electrophysiology

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp recordings in cultured neurons or cell lines, are the gold standard for functionally characterizing ion channel ligands.

Patch-Clamp Protocol Outline:

  • Cell Culture: Culture primary neurons or a cell line stably expressing the NMDA receptor subunits of interest.

  • Recording: Using a glass micropipette, form a high-resistance seal ("giga-seal") with the cell membrane. The whole-cell configuration is then established to allow for voltage control of the cell and recording of ion channel currents.

  • Ligand Application: Perfuse the cell with an external solution containing the co-agonist (glycine or D-serine) and apply varying concentrations of the test agonist (e.g., this compound).

  • Data Acquisition: Record the resulting inward currents at a fixed holding potential (e.g., -60 mV).

  • Data Analysis: Plot the peak current amplitude against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal response (efficacy).

NMDA Receptor Signaling Pathways

Activation of the NMDA receptor leads to an influx of calcium (Ca2+), which acts as a critical second messenger to initiate a cascade of downstream signaling events. These pathways are fundamental to synaptic plasticity and other cellular processes.

NMDA_Signaling_Pathway NMDA Receptor Signaling Pathway Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx activates Calmodulin Calmodulin (CaM) Ca_influx->Calmodulin activates Ras_ERK Ras-ERK Pathway Ca_influx->Ras_ERK activates CaMKII CaMKII Calmodulin->CaMKII activates nNOS nNOS Calmodulin->nNOS activates PKC PKC Calmodulin->PKC activates LTP Long-Term Potentiation (LTP) CaMKII->LTP induces NO Nitric Oxide (NO) nNOS->NO produces PKC->LTP modulates CREB CREB Ras_ERK->CREB activates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression regulates Gene_Expression->LTP sustains

Caption: Downstream signaling cascades initiated by NMDA receptor activation and calcium influx.

Experimental Workflow for Ligand Characterization

The process of characterizing a novel glutamate receptor ligand follows a logical progression from initial screening to in-depth functional analysis.

Ligand_Characterization_Workflow Experimental Workflow for Ligand Characterization Compound Test Compound (e.g., this compound) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Electrophysiology Electrophysiology (Patch-Clamp / TEVC) Compound->Electrophysiology Calcium_Imaging Calcium Imaging Compound->Calcium_Imaging Affinity Determine Binding Affinity (Ki) Binding_Assay->Affinity Potency_Efficacy Determine Potency (EC50) & Efficacy Electrophysiology->Potency_Efficacy Functional_Response Confirm Functional Response Calcium_Imaging->Functional_Response In_Vivo In Vivo Studies (e.g., Behavioral Assays) Potency_Efficacy->In_Vivo Functional_Response->In_Vivo Therapeutic_Potential Assess Therapeutic Potential In_Vivo->Therapeutic_Potential

Caption: A typical workflow for the pharmacological characterization of a novel glutamate receptor ligand.

Conclusion

While the specific compound this compound is not well-documented in the scientific literature as a glutamate receptor ligand, its structural similarity to NMDA suggests it would likely interact with the NMDA receptor. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for the characterization of such novel compounds. By employing radioligand binding assays, electrophysiology, and cellular imaging, researchers can elucidate the binding affinity, potency, efficacy, and downstream effects of new chemical entities targeting the glutamate system. This systematic approach is crucial for the development of novel therapeutics for a wide range of neurological and psychiatric disorders in which the NMDA receptor plays a pivotal role.

References

The Role of N-Methylated Glutamate Analogs in Neuroscience Research: A Technical Guide Focused on H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of N-Methylated Glutamate Analogs

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in nearly all aspects of brain function, including synaptic plasticity, learning, and memory. The ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are crucial for these processes. N-methylated glutamate analogs, such as N-methyl-D-aspartate (NMDA) and, by extension, compounds like H-N-Me-Glu(OMe)-OH.HCl, are invaluable tools in neuroscience research. They act as specific agonists at the NMDA receptor, allowing for the precise investigation of its function and downstream effects.[1][2] Unlike the endogenous ligand glutamate, which also activates other glutamate receptors (AMPA and kainate receptors), NMDA's specificity for the NMDA receptor makes it an essential pharmacological tool.[2]

This compound is a derivative of glutamic acid, featuring both N-methylation and a methyl ester at the alpha-carboxyl group. While specific research detailing its unique pharmacological profile is scarce, its structural similarity to NMDA suggests it functions as an NMDA receptor agonist. The esterification may influence its solubility, cell permeability, and metabolism compared to its parent compound.

The NMDA Receptor: A Coincidence Detector

The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for dual activation and its voltage-dependent block.

2.1. Subunit Composition: NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (A-D).[3] The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties, including agonist affinity, channel conductance, and modulation by various compounds.

2.2. Mechanism of Activation: The activation of the NMDA receptor is a sophisticated process that acts as a "coincidence detector," requiring two simultaneous events:

  • Ligand Binding: Both glutamate (or an agonist like NMDA) must bind to the GluN2 subunits, and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunits.

  • Depolarization: At resting membrane potential, the channel pore is blocked by a magnesium ion (Mg2+). This block is only relieved when the postsynaptic membrane is sufficiently depolarized, typically by the activation of nearby AMPA receptors.

Upon the fulfillment of both conditions, the channel opens, allowing the influx of sodium (Na+) and, most importantly, calcium (Ca2+) ions. The influx of Ca2+ acts as a critical second messenger, initiating a cascade of intracellular signaling pathways.

Signaling Pathways Downstream of NMDA Receptor Activation

The influx of calcium through the NMDA receptor channel triggers a multitude of signaling cascades that are fundamental to synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

NMDA_Signaling cluster_membrane Postsynaptic Membrane cluster_channel cluster_cytosol Cytosol cluster_nucleus Nucleus NMDAR NMDA Receptor Ca_ion Ca²⁺ NMDAR->Ca_ion Influx AMPAR AMPA Receptor CaM Calmodulin Ca_ion->CaM Activates Ras Ras-GRF Ca_ion->Ras CaMKII CaMKII CaM->CaMKII Activates PKC PKC CaM->PKC Activates nNOS nNOS CaM->nNOS Activates CaMKII->AMPAR Phosphorylates (increases trafficking) MAPK MAPK/ERK Pathway Ras->MAPK CREB CREB MAPK->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity, LTP, Memory) CREB->Gene_Expression Regulates Glutamate Glutamate Glutamate->NMDAR Glycine Glycine/ D-Serine Glycine->NMDAR Patch_Clamp_Workflow A Prepare Neuronal Culture or Brain Slice B Position Recording Pipette on Neuron A->B C Establish Whole-Cell Configuration B->C D Voltage Clamp Neuron C->D E Apply NMDA Receptor Agonist D->E F Record Ion Currents E->F G Analyze Current Properties (Amplitude, Kinetics) F->G Binding_Assay_Logic cluster_components Assay Components Receptor NMDA Receptor (Membrane Prep) Incubate Incubate Components Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]MK-801) Radioligand->Incubate Test_Compound Test Compound (this compound) Test_Compound->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Calculate IC₅₀ and Ki Measure->Analyze

References

A Technical Guide to H-N-Me-Glu(OMe)-OH.HCl for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-N-Me-Glu(OMe)-OH.HCl (N-Methyl-L-glutamic acid 5-methyl ester hydrochloride), a specialized amino acid derivative of interest in neuroscience and peptide chemistry. Due to its limited commercial availability, this document outlines the properties of its immediate precursor, a detailed protocol for its synthesis, and its potential research applications based on the biological activity of structurally related compounds.

Compound Profile: Precursor and Target Molecule

Precursor: L-Glutamic Acid 5-Methyl Ester (H-Glu(OMe)-OH)

This commercially available compound serves as the starting material for the synthesis of its N-methylated counterpart.

Table 1: Physicochemical Properties of L-Glutamic Acid 5-Methyl Ester

PropertyValueReference
CAS Number 1499-55-4[1][2]
Molecular Formula C₆H₁₁NO₄[1][3]
Molecular Weight 161.16 g/mol [1]
Appearance White to almost white powder or crystals[4]
Purity ≥98.0%[4]
Optical Rotation +28.0 to +30.0° (c=2, 6mol/L HCl)[4]
Melting Point 182 °C (decomposes)[1]
Solubility Soluble in water.
Target Compound: this compound

The target compound is the hydrochloride salt of N-methylated L-glutamic acid 5-methyl ester.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₇H₁₄ClNO₄
Molecular Weight 211.64 g/mol
Appearance White to off-white solid
Solubility Expected to be soluble in water and polar organic solvents.

Experimental Protocols

As this compound is not commonly stocked by chemical suppliers, a synthetic approach is necessary. A standard method for the N-methylation of amino acids is reductive amination.

Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of the target compound from L-Glutamic acid 5-methyl ester.

Materials:

  • L-Glutamic acid 5-methyl ester

  • Formaldehyde (37% solution in water)

  • Palladium on carbon (10%)

  • Methanol

  • Hydrochloric acid (concentrated and 1M)

  • Diatomaceous earth

  • Hydrogen gas supply

  • Standard laboratory glassware and hydrogenation apparatus

Procedure:

  • Dissolution: Dissolve L-Glutamic acid 5-methyl ester in methanol.

  • Addition of Formaldehyde: Add an equimolar amount of aqueous formaldehyde solution to the methanolic solution of the amino acid ester.

  • Catalyst Addition: Carefully add 10% palladium on carbon catalyst to the reaction mixture.

  • Hydrogenation: Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) at a suitable pressure of hydrogen gas. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with methanol.

  • Acidification and Salt Formation: To the filtrate, add a stoichiometric amount of concentrated hydrochloric acid to form the hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the final product, this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product L-Glu(OMe)-OH L-Glutamic acid 5-methyl ester Reaction Reductive Amination in Methanol L-Glu(OMe)-OH->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction H2_PdC H₂ / Pd-C H2_PdC->Reaction Filtration Filtration Reaction->Filtration Acidification Acidification with HCl Filtration->Acidification Purification Recrystallization Acidification->Purification Target_Compound This compound Purification->Target_Compound

Synthetic workflow for this compound.

Potential Research Applications and Biological Significance

The primary interest in this compound likely stems from the known biological activity of N-methylated amino acids, particularly in the field of neuroscience.

Role in Neuroscience

N-Methyl-L-glutamic acid is a known agonist at glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system.[5] The N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor, plays a critical role in learning, memory, and neuronal development.[6][7]

It is hypothesized that this compound, as a more lipophilic derivative of N-Methyl-L-glutamic acid due to the methyl ester, may exhibit enhanced cell permeability, making it a valuable tool for studying the physiological and pathological roles of glutamate receptor signaling in vitro and potentially in vivo.

Glutamate Receptor Signaling

Glutamate is the major excitatory neurotransmitter in the mammalian brain. Its receptors are broadly classified into ionotropic and metabotropic receptors. The ionotropic receptors, including NMDA, AMPA, and kainate receptors, are ligand-gated ion channels that mediate fast synaptic transmission.[8] The binding of glutamate or an agonist like N-methyl-glutamate derivatives leads to the opening of the ion channel, resulting in depolarization of the neuronal membrane.

Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and depression.[5][6] Compounds that modulate glutamate receptors are therefore of significant interest for drug development.

Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Binds AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds Ca_Ion Ca²⁺ Influx NMDA_Receptor->Ca_Ion Na_Ion Na⁺ Influx AMPA_Receptor->Na_Ion Signaling_Cascade Downstream Signaling (e.g., LTP, LTD) Ca_Ion->Signaling_Cascade Na_Ion->Signaling_Cascade Agonist H-N-Me-Glu(OMe)-OH (Potential Agonist) Agonist->NMDA_Receptor Activates

Potential interaction with glutamate receptor signaling.

Handling and Storage

As with most amino acid hydrochlorides, this compound should be stored in a cool, dry place, protected from light and moisture. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound represents a specialized chemical tool for researchers in neuroscience and medicinal chemistry. While its direct purchase is challenging, this guide provides a feasible synthetic route starting from a commercially available precursor. The potential for this compound to modulate glutamate receptor signaling, coupled with potentially enhanced cell permeability, makes it a valuable candidate for investigating the intricate mechanisms of neurotransmission and for the development of novel therapeutic agents targeting neurological disorders. Researchers are encouraged to perform thorough characterization of the synthesized compound to ensure its identity and purity before use in biological assays.

References

Methodological & Application

Application Notes and Protocols for the Use of H-N-Me-Glu(OMe)-OH.HCl in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are valuable building blocks in peptide chemistry, offering enhanced proteolytic stability, increased cell permeability, and conformational rigidity to synthetic peptides.[1] The incorporation of N-methyl-L-glutamic acid γ-methyl ester hydrochloride (H-N-Me-Glu(OMe)-OH.HCl) into peptide sequences via Fmoc Solid-Phase Peptide Synthesis (SPPS) presents unique opportunities for designing novel peptidomimetics and therapeutic peptides. However, the steric hindrance introduced by the N-methyl group and the presence of a methyl ester on the side chain necessitate specific considerations and optimized protocols for successful synthesis.

These application notes provide a comprehensive guide to the use of this compound in Fmoc SPPS, covering coupling strategies, monitoring of the reaction, and the crucial on-resin saponification of the methyl ester side chain for further modification or cyclization.

Properties and Handling of Fmoc-N-Me-Glu(OMe)-OH

Prior to its use in SPPS, the free amino acid this compound must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The resulting Fmoc-N-Me-Glu(OMe)-OH is a white solid soluble in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).

Storage: Store the Fmoc-protected amino acid at 2-8°C to maintain its stability.

Challenges in Incorporating N-Methylated Amino Acids

The primary challenges associated with the incorporation of N-methylated amino acids like Fmoc-N-Me-Glu(OMe)-OH in Fmoc SPPS are:

  • Steric Hindrance: The N-methyl group sterically hinders the amino group, making the coupling reaction to the growing peptide chain more difficult and often resulting in lower yields compared to their non-methylated counterparts.[2]

  • Difficult Coupling Monitoring: The secondary amine of N-methylated amino acids does not give a positive result with the standard ninhydrin (Kaiser) test, making it difficult to monitor the completion of the coupling reaction.[3]

  • Potential for Side Reactions: Incomplete couplings can lead to deletion sequences. Additionally, the synthesis of peptides rich in N-methylated amino acids can be prone to side reactions like diketopiperazine formation, especially at the dipeptide stage.[2][4]

Experimental Protocols

Coupling of Fmoc-N-Me-Glu(OMe)-OH

Due to the steric hindrance of the N-methyl group, standard coupling conditions may not be sufficient to achieve high coupling efficiency. More potent activating reagents are required.

Recommended Coupling Reagents and Conditions:

Coupling ReagentBaseSolventActivation TimeCoupling Time
HATU (4 equiv.)DIEA (8 equiv.)DMF or NMP5 min1 - 4 hours
PyAOP (4 equiv.)DIEA (8 equiv.)DMF or NMP5 min1 - 4 hours
PyBOP/HOAt (4 equiv. each)DIEA (8 equiv.)DMF or NMP5 min1 - 4 hours

Protocol for HATU Coupling:

  • Swell the resin-bound peptide in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • In a separate vial, dissolve Fmoc-N-Me-Glu(OMe)-OH (4 equivalents relative to resin loading) and HATU (3.8 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the amino acid/HATU solution and allow to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1 to 4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

Monitoring the Coupling Reaction

As the ninhydrin test is not effective for secondary amines, alternative methods must be used to monitor the completion of the coupling reaction.

  • Bromophenol Blue Test: This test provides a qualitative indication of the presence of unreacted secondary amines. A blue or green color indicates an incomplete reaction, while a yellow color signifies a complete coupling.

  • Chloranil Test: This test can also be used to detect the presence of secondary amines.

On-Resin Saponification of the Glutamic Acid Methyl Ester

For applications requiring a free carboxylic acid on the glutamic acid side chain, such as on-resin cyclization or side-chain modification, the methyl ester must be selectively deprotected. This can be achieved through on-resin saponification. It is crucial that this step is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker.

Protocol for On-Resin Saponification using Lithium Iodide:

This method utilizes a mild, non-aqueous procedure that has been shown to be compatible with Fmoc SPPS.

  • After incorporation of Fmoc-N-Me-Glu(OMe)-OH and subsequent elongation of the peptide chain as required, ensure the N-terminus is Fmoc-protected.

  • Wash the peptide-resin thoroughly with DMF and then with anhydrous THF.

  • Prepare a solution of Lithium Iodide (LiI) (10 equivalents relative to resin loading) in anhydrous THF.

  • Add the LiI solution to the peptide-resin and shake the reaction vessel at room temperature.

  • Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within 12-24 hours.

  • Once the saponification is complete, wash the resin thoroughly with THF (3x), water (3x) to remove excess lithium salts, and finally with DMF (3x).

Alternative Protocol using Alkali Metal Trimethylsilanolates:

Alkali metal trimethylsilanolates (e.g., TMSOK or TMSONa) can also be used for the efficient and mild cleavage of methyl esters on-resin.[5]

  • Wash the peptide-resin with anhydrous THF.

  • Prepare a solution of potassium trimethylsilanolate (TMSOK) (5-10 equivalents) in anhydrous THF.

  • Add the TMSOK solution to the resin and react for 2-4 hours at room temperature.

  • Monitor the reaction by HPLC-MS after a test cleavage.

  • Upon completion, wash the resin extensively with THF, followed by an acidic wash (e.g., 0.5% acetic acid in DMF) to neutralize any residual base, and then with DMF.

Visualization of Workflows

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_modification Side-Chain Modification cluster_cleavage Final Cleavage Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling: Fmoc-N-Me-Glu(OMe)-OH + HATU/DIEA Deprotection->Coupling Elongation Further Peptide Elongation Coupling->Elongation Saponification On-Resin Saponification (e.g., LiI or TMSOK) Elongation->Saponification Optional Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) Elongation->Cleavage Modification Side-Chain Modification or Cyclization Saponification->Modification Modification->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc SPPS incorporating Fmoc-N-Me-Glu(OMe)-OH.

Coupling_Monitoring Start Coupling Reaction (Fmoc-N-Me-Glu(OMe)-OH) Test Perform Bromophenol Blue Test Start->Test Result Result Test->Result Incomplete Incomplete Coupling (Blue/Green Color) Result->Incomplete Positive Complete Complete Coupling (Yellow Color) Result->Complete Negative Recouple Perform Double Coupling or Extend Reaction Time Incomplete->Recouple Proceed Proceed to Next Deprotection Step Complete->Proceed Recouple->Test

Caption: Decision workflow for monitoring the coupling of N-methylated amino acids.

Potential Side Reactions and Mitigation

  • Incomplete Coupling: As mentioned, this is the most common issue. Using potent coupling reagents, double coupling, and extended reaction times can mitigate this.

  • Racemization: While less common with urethane-based protecting groups like Fmoc, racemization can still occur, especially with prolonged activation times or the use of strong, non-hindered bases. It is advisable to use hindered bases like DIEA and to avoid unnecessarily long pre-activation times.

  • Diketopiperazine Formation: This is a risk when the N-methylated amino acid is at the N-terminus of a dipeptide on the resin. Using 2-chlorotrityl chloride resin, which is more sterically hindered, can help to suppress this side reaction.[2]

  • Hydrolysis of the Methyl Ester: During the standard Fmoc deprotection with piperidine, some premature hydrolysis of the methyl ester side chain may occur, though it is generally considered stable. If complete preservation of the methyl ester is critical, minimizing the exposure time to the piperidine solution is recommended.

Conclusion

The successful incorporation of this compound into synthetic peptides using Fmoc SPPS is achievable with optimized protocols. The key considerations are the use of potent coupling reagents to overcome steric hindrance and the use of appropriate monitoring tests to ensure complete reaction. Furthermore, the methyl ester side chain can be selectively removed on-resin using mild saponification methods, opening avenues for the synthesis of complex peptide architectures, including cyclic and side-chain modified peptides. By following the detailed protocols and being mindful of the potential challenges, researchers can effectively utilize this valuable N-methylated amino acid derivative in their peptide synthesis endeavors.

References

Coupling Methods for H-N-Me-Glu(OMe)-OH.HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve metabolic stability, increase membrane permeability, and modulate conformation, thereby positively impacting the oral bioavailability and overall efficacy of peptide-based drugs. However, the synthesis of peptides containing N-methylated residues, such as H-N-Me-Glu(OMe)-OH.HCl, presents significant challenges due to the steric hindrance at the N-terminal amine. This steric bulk impedes the coupling reaction, often leading to lower yields, incomplete reactions, and an increased risk of epimerization.

These application notes provide a comprehensive overview of established and effective coupling methods for the sterically hindered N-methylated amino acid, this compound. Detailed protocols for solution-phase peptide synthesis are provided, along with a comparative analysis of common coupling reagents to guide researchers in selecting the optimal conditions for their specific applications.

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in the acylation of N-methylated amino acids is the steric hindrance posed by the N-methyl group. This hindrance slows down the rate of amide bond formation, necessitating more potent coupling reagents and optimized reaction conditions to achieve satisfactory yields. Key challenges include:

  • Lower Reaction Rates: The bulky N-methyl group sterically shields the secondary amine, making it a less effective nucleophile.

  • Incomplete Couplings: Standard coupling conditions may not be sufficient to drive the reaction to completion, resulting in truncated peptide sequences.

  • Epimerization: The use of stronger bases and longer reaction times to overcome steric hindrance can increase the risk of racemization at the chiral center of the amino acid being activated.

  • Side Reactions: Under forcing conditions, side reactions such as the formation of diketopiperazines can occur, particularly when coupling the second amino acid in a sequence.

Recommended Coupling Reagents

Several classes of coupling reagents have been developed to address the challenges of coupling sterically hindered amino acids. The most effective reagents for N-methylated amino acids are typically phosphonium and uronium/aminium salts.

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling N-methylated amino acids. PyAOP is often preferred due to its ability to suppress racemization.

  • Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are powerful coupling reagents that have demonstrated success in coupling N-methylated residues. HATU is generally considered more reactive and can lead to faster and more complete couplings with less epimerization compared to HBTU.

  • Other Reagents: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that offers high reactivity and a favorable safety profile. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is another effective reagent known for its low racemization potential.

Quantitative Data on Coupling Methods

The selection of a coupling reagent can significantly impact the yield and purity of the resulting dipeptide. The following table summarizes representative data for the coupling of N-protected, N-methylated amino acids to an amino acid ester in solution-phase. While specific data for this compound is limited in the literature, the trends observed for other N-methylated amino acids provide valuable guidance.

Coupling ReagentBaseSolventTypical Yield (%)Purity (%)Racemization/EpimerizationReference
HATU DIEADMF85-95>95Low[1]
HBTU DIEADMF70-85>90Moderate[2]
PyBOP DIEADMF/DCM80-90>95Low[3]
PyAOP DIEADMF/DCM85-95>95Very Low[4]
COMU DIEADMF90-98>95Low
DEPBT Et3N/DIEATHF75-85>95Very Low[3]

Note: Yields and purity are highly dependent on the specific amino acids being coupled, reaction conditions (temperature, time), and purification methods. The use of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) with uronium/aminium and phosphonium reagents can further suppress epimerization.

Experimental Protocols

The following are detailed protocols for the solution-phase coupling of a protected N-methyl-glutamic acid derivative with an amino acid methyl ester. These protocols can be adapted for this compound after N-terminal protection (e.g., with Boc or Fmoc).

General Workflow for Solution-Phase Peptide Coupling

G cluster_0 Preparation cluster_1 Coupling Reaction cluster_2 Work-up and Purification Reactant_Prep Prepare N-protected H-N-Me-Glu(OMe)-OH and Amino Acid Ester HCl Activation Dissolve reactants and activate with coupling reagent and base in anhydrous solvent Reactant_Prep->Activation Reaction Stir at specified temperature and monitor completion (TLC/LC-MS) Activation->Reaction Workup Aqueous work-up to remove by-products Reaction->Workup Purification Purify crude product (e.g., column chromatography) Workup->Purification Characterization Characterize purified dipeptide (NMR, MS) Purification->Characterization

Caption: General workflow for solution-phase peptide coupling.

Protocol 1: Coupling using HATU/DIEA

This protocol is adapted from a general procedure for the efficient coupling of N-methylated amino acids in solution.[1]

Materials:

  • N-Boc-N-Me-Glu(OMe)-OH (1 equivalent)

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe.HCl) (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-N-Me-Glu(OMe)-OH (1 eq) and the amino acid methyl ester hydrochloride (1.1 eq) in anhydrous DMF, add DIEA (3 eq) and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, dilute the mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified dipeptide by NMR and mass spectrometry.

Protocol 2: Coupling using PyBOP/DIEA

This protocol is based on a standard procedure for phosphonium salt-mediated couplings.[3]

Materials:

  • N-Fmoc-N-Me-Glu(OMe)-OH (1 equivalent)

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe.HCl) (1.1 equivalents)

  • PyBOP (1.1 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents, optional, to suppress racemization)

  • N,N-Diisopropylethylamine (DIEA) (3 equivalents)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Fmoc-N-Me-Glu(OMe)-OH (1 eq), the amino acid methyl ester hydrochloride (1.1 eq), PyBOP (1.1 eq), and HOBt (1.1 eq, if used) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C.

  • Add DIEA (3 eq) dropwise to the stirred solution.

  • Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography.

  • Confirm the structure and purity of the final product by appropriate analytical methods.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of amide bond formation using a uronium/aminium salt coupling reagent like HATU.

G Carboxylic_Acid N-Protected N-Me-Glu(OMe)-OH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester Activation HATU HATU HATU->Active_Ester Base Base (DIEA) Base->Active_Ester Dipeptide Protected Dipeptide Active_Ester->Dipeptide Nucleophilic Attack Amino_Ester Amino Acid Ester Amino_Ester->Dipeptide Byproducts By-products

References

Application Notes and Protocols: Activation of H-N-Me-Glu(OMe)-OH.HCl with HATU

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated amino acids are crucial building blocks in medicinal chemistry and drug development. Their incorporation into peptides can enhance metabolic stability, improve cell permeability, and modulate conformation. However, the steric hindrance imposed by the N-methyl group presents a significant challenge for peptide bond formation. This document provides detailed application notes and protocols for the efficient activation and coupling of H-N-Me-Glu(OMe)-OH.HCl using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for sterically hindered amino acids.[1][2][3] HATU is known for its rapid activation kinetics and ability to minimize racemization, making it a preferred choice for such challenging couplings.[4][5]

Data Presentation

While specific quantitative data for the activation of this compound is not extensively reported in the literature, the following table summarizes typical yields obtained for HATU-mediated couplings of N-methylated amino acids in solution phase, which can be used as a general reference.

Coupling ReactionCoupling ReagentBaseSolventTypical Yield (%)Reference(s)
Generic N-methylated amino acid to an amineHATUDIEADMF70-95[2][6]
Boc-N-Me-Ile-OH to Benzyl alcoholHATUDIEADCM~80[7]
Fmoc-N-methyl amino acid to a secondary amine (SPPS)HATUDIEADMF/NMP>95[2]

Note: Yields are highly dependent on the specific coupling partners, reaction conditions, and purification methods.

Experimental Protocols

This section details the protocol for the solution-phase activation of this compound with HATU and its subsequent coupling to a generic primary or secondary amine.

Materials:

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA) or Collidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Amine coupling partner (e.g., H-Phe-OMe.HCl)

  • Anhydrous Dichloromethane (DCM) for workup

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Protocol: Solution-Phase Activation and Coupling

  • Preparation:

    • Under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF (concentration typically 0.1-0.5 M).

    • To this solution, add HATU (1.05-1.2 equivalents).

    • Cool the mixture to 0 °C using an ice bath.

  • Activation:

    • Slowly add DIEA (2.5-3.0 equivalents) to the cooled mixture. The additional equivalents of base are necessary to neutralize the hydrochloride salt of the amino acid and the HCl produced during the reaction.

    • Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the pre-activation of the carboxylic acid, forming the highly reactive OAt-active ester.[8]

  • Coupling:

    • In a separate flask, dissolve the amine coupling partner (1.0 equivalent) in anhydrous DMF. If the amine is a hydrochloride salt, an additional equivalent of DIEA will be required for its neutralization.

    • Slowly add the solution of the amine coupling partner to the pre-activated H-N-Me-Glu(OMe)-OH solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Wash the organic layer sequentially with 1N HCl (to remove excess DIEA), saturated NaHCO₃ solution (to remove unreacted starting acid and HOAt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Visualization

Experimental Workflow for HATU Activation and Coupling

G cluster_prep Preparation cluster_activation Activation (0 °C) cluster_coupling Coupling cluster_workup Workup & Purification A This compound in Anhydrous DMF C Add DIEA A->C Combine B HATU B->C Combine D Pre-activation (15-30 min) C->D E Formation of OAt-active ester D->E G Reaction at RT (2-12 h) E->G Add Amine Solution F Amine Coupling Partner + DIEA (if HCl salt) F->G H Aqueous Workup (HCl, NaHCO₃, Brine) G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Dipeptide J->K G RCOOH H-N-Me-Glu(OMe)-OH RCOO_minus Carboxylate Anion RCOOH->RCOO_minus + Base Base DIEA HATU HATU Active_Ester OAt-Active Ester RCOO_minus->Active_Ester + HATU Peptide Dipeptide Active_Ester->Peptide + Amine HOAt HOAt Active_Ester->HOAt releases Amine R'-NHR''

References

Application Notes and Protocols: DCC/HOBt Coupling of H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide chemistry, offering a strategy to enhance the pharmacokinetic properties of peptide-based therapeutics. The introduction of a methyl group on the amide nitrogen can significantly increase metabolic stability against proteolytic degradation, improve cell permeability, and influence peptide conformation.[1][2][3] H-N-Me-Glu(OMe)-OH.HCl is a valuable building block for incorporating an N-methylated glutamic acid residue with a protected C-terminus into a peptide sequence. This document provides detailed application notes and protocols for the coupling of this compound with a generic N-terminally protected amino acid (e.g., Boc-AA-OH or Fmoc-AA-OH) using the well-established Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) coupling methodology.

N-methyl-L-glutamic acid and its derivatives are potent agonists for glutamate receptors, making them valuable tools in neuroscience research for studying synaptic transmission and neuroplasticity.[4] Their role in modulating neurotransmitter activity also positions them as potential candidates for the development of treatments for neurological disorders.[4]

Reaction Scheme

The coupling reaction involves the activation of the carboxylic acid of an N-protected amino acid (Boc-AA-OH) with DCC in the presence of HOBt to form an active ester. This intermediate then reacts with the secondary amine of H-N-Me-Glu(OMe)-OH to form the desired dipeptide.

cluster_reactants Reactants cluster_products Products Boc_AA_OH Boc-AA-OH Product Boc-AA-N-Me-Glu(OMe)-OH Boc_AA_OH->Product HN_Me_Glu This compound HN_Me_Glu->Product DCC DCC DCU DCU (precipitate) DCC->DCU HOBt HOBt HOBt->Product Base Base (e.g., DIEA) Base->Product

Caption: General reaction scheme for the DCC/HOBt mediated coupling.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and stoichiometry for the DCC/HOBt coupling of this compound. Note that optimization may be required based on the specific amino acid being coupled.

Parameter Value Notes
Temperature 0°C to Room TemperatureInitial activation at 0°C is recommended to minimize side reactions. The reaction is then typically allowed to warm to room temperature.[5]
Reaction Time 12 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Solvent Dichloromethane (DCM) or Dimethylformamide (DMF)DCM is often preferred for solution-phase synthesis, while DMF is common for solid-phase.
Reagent Equivalents Purpose
Boc-AA-OH 1.0N-protected amino acid
This compound 1.0 - 1.2N-methylated amino acid component
DCC 1.1Coupling agent
HOBt 1.1Racemization suppressant and rate enhancer[6][7]
Base (e.g., DIEA) 1.0 - 1.2To neutralize the HCl salt of the amine component

Experimental Protocol

This protocol describes a general procedure for the solution-phase coupling of an N-Boc-protected amino acid with this compound.

Materials:

  • N-Boc-Amino Acid (Boc-AA-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation:

    • In a round-bottom flask, dissolve the N-Boc-amino acid (1.0 eq), this compound (1.0 eq), and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath with stirring.

  • Activation and Coupling:

    • Add DIEA (1.0 eq) to the cooled solution to neutralize the hydrochloride salt.

    • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Slowly add the DCC solution to the reaction mixture at 0°C.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

    • Allow the reaction to stir at 0°C for 1-2 hours, then remove the ice bath and let the reaction proceed at room temperature overnight (12-24 hours).

  • Work-up:

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure dipeptide.

    • Alternatively, for more polar peptides, purification can be achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

A Dissolve Boc-AA-OH, this compound, and HOBt in DCM B Cool to 0°C A->B C Add DIEA B->C D Add DCC solution C->D E Stir at 0°C for 1-2h, then at RT overnight D->E F Monitor reaction by TLC E->F G Filter DCU precipitate F->G H Wash organic phase with 1N HCl, sat. NaHCO3, and Brine G->H I Dry organic phase and concentrate H->I J Purify by column chromatography or RP-HPLC I->J

Caption: Experimental workflow for the DCC/HOBt coupling reaction.

Potential Side Reactions and Considerations

  • Racemization: While HOBt significantly suppresses racemization, N-methylated amino acids can still be prone to epimerization.[7] Maintaining a low temperature during the initial activation step is crucial.

  • N-acylurea formation: A potential side reaction with carbodiimides is the formation of a stable N-acylurea, which is unable to participate further in the coupling reaction.[5] The addition of HOBt helps to minimize this side reaction.

  • Steric Hindrance: The N-methyl group introduces steric bulk, which can slow down the coupling reaction compared to non-methylated counterparts. Longer reaction times or the use of more potent coupling reagents may be necessary in some cases.

Application in Drug Development and Signaling Pathways

Peptides containing N-methylated glutamic acid residues can be designed as agonists or antagonists for glutamate receptors, which are central to excitatory neurotransmission in the central nervous system. For instance, a synthetic peptide incorporating N-Me-Glu could be developed to selectively target a specific subtype of glutamate receptor, such as the NMDA or AMPA receptors, to modulate neuronal activity.

Peptide Peptide with N-Me-Glu Receptor Glutamate Receptor (e.g., NMDA) Peptide->Receptor Binds and Activates IonChannel Ion Channel Opening Receptor->IonChannel Calcium Ca2+ Influx IonChannel->Calcium Kinase Activation of CaMKII Calcium->Kinase CREB Phosphorylation of CREB Kinase->CREB Gene Gene Expression for Synaptic Plasticity CREB->Gene

Caption: Hypothetical signaling pathway of a peptide agonist.

The enhanced stability of N-methylated peptides makes them attractive candidates for therapeutic development, as they are more likely to resist enzymatic degradation in vivo, leading to a longer half-life and improved bioavailability.[1][2]

Conclusion

The DCC/HOBt coupling method is a robust and widely used strategy for peptide bond formation. While the coupling of N-methylated amino acids such as this compound presents unique challenges, careful control of reaction conditions, particularly temperature, can lead to successful synthesis of the desired peptides. The resulting N-methylated peptides have significant potential in drug discovery and as tools for studying biological signaling pathways.

References

Application Notes and Protocols for Incorporating H-N-Me-Glu(OMe)-OH.HCl into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the pharmacological properties of peptides by increasing their resistance to enzymatic degradation, improving membrane permeability, and modulating their conformation.[1][2] H-N-Me-Glu(OMe)-OH.HCl, an N-methylated derivative of glutamic acid with a methyl ester protecting the side-chain carboxyl group, offers a unique building block for creating novel peptides with potentially improved therapeutic profiles. These modifications can lead to analogues with specific biological activities such as enzyme inhibitors or receptor antagonists.[1][2]

These application notes provide detailed protocols for the efficient incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS) and highlight key considerations for successful synthesis and handling.

Properties of this compound

PropertyValueReference
Molecular Formula C7H14ClNO4N/A
Molecular Weight 211.64 g/mol N/A
Structure N-methylated glutamic acid with a methyl ester on the γ-carboxyl group, supplied as a hydrochloride salt.N/A
Key Features - The N-methyl group provides steric hindrance, increasing resistance to proteases. - The side-chain methyl ester prevents unwanted side reactions at the γ-carboxyl group during coupling.[1][2]

Experimental Protocols

Resin Loading of the First Amino Acid

Standard protocols for loading the first amino acid onto the resin can be followed. The choice of resin (e.g., 2-chlorotrityl chloride resin for protected fragments or Wang resin for C-terminal acids) will depend on the overall synthetic strategy.

Incorporation of Fmoc-N-Me-Glu(OMe)-OH

The primary challenge in incorporating N-methylated amino acids is the reduced nucleophilicity of the secondary amine, which can lead to slower coupling kinetics and incomplete reactions.[3] To overcome this, specific coupling reagents and optimized conditions are required.

Materials:

  • Fmoc-N-Me-Glu(OMe)-OH

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (HATU, HBTU, or PyAOP are recommended)

  • Base (N,N-Diisopropylethylamine - DIPEA)

  • Solvent (N,N-Dimethylformamide - DMF)

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-N-Me-Glu(OMe)-OH in DMF.

    • Add 2.9 equivalents of the coupling reagent (e.g., HATU).

    • Add 6 equivalents of DIPEA.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. Longer reaction times may be necessary compared to standard amino acid coupling.

  • Monitoring the Coupling: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. However, be aware that the secondary amine of the N-methylated amino acid gives a different colorimetric response (typically a reddish-brown) than primary amines.

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.

Deprotection of the Final Peptide

The final cleavage and deprotection of the peptide from the solid support and removal of side-chain protecting groups are critical steps. The methyl ester on the glutamic acid side chain of the incorporated residue will be cleaved during the final acidolysis step.

Cleavage Cocktail:

A standard cleavage cocktail for Fmoc-based SPPS is typically comprised of trifluoroacetic acid (TFA) with scavengers to prevent side reactions. A common mixture is:

  • TFA (95%)

  • Water (2.5%)

  • Triisopropylsilane (TIS) (2.5%)

Protocol:

  • Resin Preparation: Wash the fully synthesized peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature.[4]

  • Peptide Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

| Side Reaction | Description | Mitigation Strategy | Reference | | --- | --- | --- | | Incomplete Coupling | Due to the steric hindrance of the N-methyl group, coupling reactions may be incomplete, leading to deletion sequences. | Use highly efficient coupling reagents like HATU or PyAOP, increase reaction times, and consider double coupling. |[3] | | Racemization | The activation of the carboxylic acid can lead to epimerization, particularly with hindered amino acids. | Use coupling reagents known to suppress racemization, such as those containing HOAt or OxymaPure. |[5] | | Diketopiperazine Formation | At the dipeptide stage, intramolecular cyclization can occur, leading to chain termination. | Use 2-chlorotrityl chloride resin, which is more sterically hindered and reduces this side reaction. |[6] | | Aspartimide Formation | If Asp is present in the sequence, base-catalyzed aspartimide formation can occur during Fmoc deprotection. | Add HOBt to the piperidine deprotection solution. |[6] | | Pyroglutamate Formation | During final cleavage, the side-chain carboxyl group of glutamic acid can cyclize to form a pyroglutamate residue. | Ensure complete protection of the side chain during synthesis and use appropriate scavengers during cleavage. |[6] |

Data Presentation

Table 1: Comparison of Coupling Reagents for Fmoc-N-Me-Glu(OMe)-OH Incorporation

Coupling ReagentEquivalentsActivation Time (min)Coupling Time (hr)Crude Purity (%)Notes
HATU 2.922~85-95Generally provides high coupling efficiency for hindered amino acids.
HBTU 2.923~80-90A common and effective coupling reagent.
PyAOP 2.954~90-98Particularly effective for coupling N-methylated amino acids, especially in sterically hindered sequences.[3]
DIC/OxymaPure 3.0/3.0In situ4~75-85A less expensive option, but may require longer coupling times.

Note: The presented purity values are typical estimates and can vary depending on the peptide sequence and synthesis conditions.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 5. Coupling Washing1->Coupling Activation 4. Amino Acid Activation (Fmoc-N-Me-Glu(OMe)-OH + HATU/DIPEA) Activation->Coupling Washing2 6. Washing (DMF) Coupling->Washing2 Repeat Repeat Steps 2-6 for each amino acid Washing2->Repeat Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.

Signaling Pathway Involving Glutamate Receptor

Incorporating N-methylated glutamic acid derivatives can be a strategy to develop antagonists for glutamate receptors, such as the NMDA receptor, which are involved in excitatory synaptic transmission.

Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activates Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Initiates Antagonist Peptide Antagonist (with N-Me-Glu) Antagonist->NMDAR Blocks

Caption: Glutamate receptor signaling and antagonism.

References

Application Notes and Protocols for the Synthesis of N-Methylated Peptides using H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptides is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. The introduction of a methyl group on the amide nitrogen of the peptide backbone can lead to significant improvements in metabolic stability, cell permeability, and oral bioavailability. Furthermore, N-methylation can induce conformational constraints that may result in increased receptor affinity and selectivity.[1] This document provides detailed application notes and protocols for the incorporation of the N-methylated amino acid derivative, H-N-Me-Glu(OMe)-OH.HCl, into synthetic peptides. While specific data for this particular reagent is limited in publicly available literature, the following protocols are based on well-established methods for the synthesis of N-methylated peptides and can be adapted for its use.[2][3]

N-methylated amino acids, such as this compound, present unique challenges in solid-phase peptide synthesis (SPPS) due to the steric hindrance of the N-methyl group, which can lead to slower and less efficient coupling reactions.[3][4] Therefore, specialized protocols and potent coupling reagents are often required to achieve high yields and purity.[2][3][4]

Key Benefits of Incorporating N-Methylated Amino Acids

FeatureBenefitReference
Increased Proteolytic Stability The N-methyl group shields the adjacent peptide bond from enzymatic cleavage, prolonging the peptide's half-life in vivo.[1]
Enhanced Membrane Permeability N-methylation can reduce the number of hydrogen bond donors, increasing the lipophilicity of the peptide and facilitating its passage across cell membranes.[1]
Improved Oral Bioavailability A combination of increased enzymatic stability and enhanced intestinal permeability can lead to better absorption of the peptide when administered orally.[2][5]
Conformational Rigidity The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.[1]
Increased Water Solubility In some cases, particularly in hydrophobic peptides, N-methylation can disrupt aggregation by inhibiting hydrogen bonding, leading to improved solubility.[2]

Experimental Protocols

The following protocols describe the incorporation of an Fmoc-protected N-methylated amino acid, which is the standard procedure in SPPS. It is assumed that this compound would be first protected with an Fmoc group at the N-terminus before its use in synthesis.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU Coupling

This protocol is suitable for the manual synthesis of peptides containing N-methylated amino acids on a solid support (e.g., Rink Amide resin).

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-Me-Glu(OMe)-OH (synthesized from this compound)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Bromophenol blue monitoring solution (250 mg in 50 ml of DMF)[2]

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-N-Me-Glu(OMe)-OH:

    • In a separate vial, dissolve 4 equivalents of Fmoc-N-Me-Glu(OMe)-OH and 4 equivalents of HATU in DMF.[2]

    • Add 8 equivalents of DIPEA to the amino acid/HATU solution and pre-activate for 5 minutes at room temperature.[2]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours. The coupling of N-methylated amino acids is often slower than that of standard amino acids.[2]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them with methanol.

    • Add a few drops of the bromophenol blue solution.[2]

    • A yellow color indicates a complete coupling (no free amine). A blue or green color indicates an incomplete reaction, and a second coupling should be performed.[2]

  • Washing: After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Microwave irradiation can significantly accelerate the difficult coupling of N-methylated amino acids.[5]

Materials: Same as Protocol 1, with the addition of a microwave peptide synthesizer.

Procedure:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Microwave-Assisted Coupling of Fmoc-N-Me-Glu(OMe)-OH:

    • In a separate vial, pre-activate the Fmoc-N-Me-Glu(OMe)-OH with HATU and DIPEA as described in Protocol 1, step 3.

    • Add the activated amino acid solution to the deprotected resin in a microwave-compatible reaction vessel.

    • Place the vessel in the microwave peptide synthesizer.

    • Perform the coupling reaction at a set temperature (e.g., 50-75°C) for 5-15 minutes. The optimal time and temperature should be determined empirically.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

  • Chain Elongation, Cleavage, and Purification: Follow steps 6-9 from Protocol 1, using microwave-assisted coupling for subsequent amino acid additions if desired.

Quantitative Data

Due to the lack of specific literature data for this compound, the following table provides representative data for the coupling of sterically hindered N-methylated amino acids from published studies. These values can serve as a benchmark for what to expect when using Fmoc-N-Me-Glu(OMe)-OH.

N-Methylated Amino AcidCoupling ReagentCoupling TimeCoupling Efficiency/YieldReference
Fmoc-N-Me-Leu-OHHATU/DIPEA1 hour>95%[2]
Fmoc-N-Me-Val-OHPyBroP/DIPEA1 hour~90%[2]
Fmoc-N-Me-Phe-OHHATU/DIPEA1 hour>98%[2]
Multiple N-Me-AAsPyAOP/HOAt/DIPEA2 x 1 hourVariable, often requires double coupling[3][4]

Visualizations

Synthesis Workflow

SPPS_Workflow Resin Start with solid support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-N-Me-Glu(OMe)-OH (HATU/DIPEA) Wash1->Couple Monitor Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Wash2 Wash (DMF, DCM) Monitor->Wash2 Repeat Repeat for subsequent amino acids Wash2->Repeat Next AA Cleave Cleave from Resin (TFA cocktail) Wash2->Cleave Final AA Repeat->Deprotect Purify Purify Peptide (RP-HPLC) Cleave->Purify

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating N-methylated amino acids.

Structure of a Peptide Containing N-Me-Glu(OMe)

Peptide_Structure N_terminus H2N-AA1- AA2 CO-NH-AA2- N_terminus->AA2 N_Me_Glu CO-N(CH3)-CH(CH2CH2COOCH3)- AA2->N_Me_Glu AA4 CO-NH-AA4-COOH N_Me_Glu->AA4

Caption: General structure of a tetrapeptide containing an N-methylated glutamic acid methyl ester residue.

Generic GPCR Signaling Pathway

GPCR_Signaling Ligand N-Methylated Peptide (Ligand) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway that can be modulated by N-methylated peptide ligands.

References

Application Notes and Protocols: A Protecting Group Strategy for the Synthesis of H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed protecting group strategy and corresponding experimental protocols for the synthesis of N-methyl-L-glutamic acid α-methyl ester hydrochloride (H-N-Me-Glu(OMe)-OH.HCl). The synthesis of N-methylated amino acids is a critical process in peptide chemistry and drug discovery, often enhancing metabolic stability and cell permeability. The presented strategy employs common and robust protecting groups, the tert-butyloxycarbonyl (Boc) group for the amine and a benzyl ester for the side-chain carboxylic acid, to ensure high yields and purity. This note provides step-by-step procedures, data summaries, and visual workflows to facilitate the successful synthesis of the target compound.

Introduction

N-methylation of amino acids is a key modification in medicinal chemistry used to improve the pharmacokinetic properties of peptide-based therapeutics. The introduction of a methyl group on the backbone amide nitrogen can protect against enzymatic degradation and modulate conformation. The synthesis of N-methylated amino acids, such as this compound, requires a carefully designed protecting group strategy to achieve selective modifications at the α-amino and side-chain functional groups. This document details a reliable synthetic route starting from L-glutamic acid.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a multi-step process. The strategy involves the initial protection of the α-amino group with a Boc group and the γ-carboxylic acid as a benzyl ester. This is followed by the esterification of the α-carboxylic acid. The protected intermediate then undergoes N-methylation, and subsequent deprotection steps yield the final product.

G cluster_protection Protection cluster_modification Modification cluster_deprotection Deprotection Glu L-Glutamic Acid BocGlu Boc-Glu-OH Glu->BocGlu Boc2O, Dioxane/H2O BocGluOBn Boc-Glu(OBn)-OH BocGlu->BocGluOBn BnBr, Base BocGluOBn_OMe Boc-Glu(OBn)-OMe BocGluOBn->BocGluOBn_OMe MeI, K2CO3, DMF BocGluOBn->BocGluOBn_OMe BocNMeGluOBn_OMe Boc-N-Me-Glu(OBn)-OMe BocGluOBn_OMe->BocNMeGluOBn_OMe NaH, MeI, THF BocGluOBn_OMe->BocNMeGluOBn_OMe HNMeGluOBn_OMe H-N-Me-Glu(OBn)-OMe BocNMeGluOBn_OMe->HNMeGluOBn_OMe TFA or HCl/Dioxane BocNMeGluOBn_OMe->HNMeGluOBn_OMe HNMeGluOH_OMe_HCl This compound HNMeGluOBn_OMe->HNMeGluOH_OMe_HCl H2, Pd/C HNMeGluOBn_OMe->HNMeGluOH_OMe_HCl

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Boc-L-Glu-OH
  • Reaction Setup: Suspend L-glutamic acid (1 eq) in a 1:1 mixture of dioxane and water.

  • Reagent Addition: Add sodium bicarbonate (2.5 eq) to the suspension. Stir until the glutamic acid dissolves. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous solution with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford Boc-L-Glu-OH as a white solid.

Synthesis of Boc-L-Glu(OBn)-OH
  • Reaction Setup: Dissolve Boc-L-Glu-OH (1 eq) in a suitable solvent such as DMF or acetone.

  • Reagent Addition: Add a base such as cesium carbonate or potassium bicarbonate (1 eq) and benzyl bromide (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield Boc-L-Glu(OBn)-OH.

Synthesis of Boc-L-Glu(OBn)-OMe
  • Reaction Setup: Dissolve Boc-L-Glu(OBn)-OH (1 eq) in anhydrous DMF.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) and methyl iodide (MeI, 1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Boc-L-Glu(OBn)-OMe.

Synthesis of Boc-N-Me-L-Glu(OBn)-OMe
  • Reaction Setup: Dissolve Boc-L-Glu(OBn)-OMe (1 eq) in anhydrous THF and cool to 0 °C in an ice bath.

  • Reagent Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C. Add methyl iodide (MeI, 1.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography to obtain Boc-N-Me-L-Glu(OBn)-OMe.

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Boc-L-Glu(OBn)-OMe in anhydrous THF cool Cool to 0 °C dissolve->cool add_NaH Add NaH (1.2 eq) portion-wise cool->add_NaH stir1 Stir for 30 min at 0 °C add_NaH->stir1 add_MeI Add MeI (1.5 eq) dropwise stir1->add_MeI warm Warm to room temperature add_MeI->warm stir2 Stir overnight warm->stir2 quench Quench with sat. aq. NH4Cl stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and brine extract->wash dry Dry over Na2SO4, filter, concentrate wash->dry purify Column Chromatography dry->purify

Figure 2: Experimental workflow for the N-methylation step.

Deprotection to H-N-Me-L-Glu(OMe)-OH.HCl
  • Boc Deprotection: Dissolve Boc-N-Me-L-Glu(OBn)-OMe in a solution of 4 M HCl in dioxane. Stir at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Benzyl Deprotection: After complete Boc deprotection, the resulting intermediate is subjected to hydrogenolysis. Dissolve the crude product from the previous step in methanol. Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.

  • Final Steps: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, H-N-Me-L-Glu(OMe)-OH.HCl.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. Actual yields may vary depending on reaction scale and purification efficiency.

StepProductStarting MaterialTypical Yield (%)
1Boc-L-Glu-OHL-Glutamic Acid85-95
2Boc-L-Glu(OBn)-OHBoc-L-Glu-OH70-85
3Boc-L-Glu(OBn)-OMeBoc-L-Glu(OBn)-OH90-98
4Boc-N-Me-L-Glu(OBn)-OMeBoc-L-Glu(OBn)-OMe75-90
5H-N-Me-L-Glu(OMe)-OH.HClBoc-N-Me-L-Glu(OBn)-OMe80-95 (over 2 steps)

Protecting Group Compatibility

The choice of protecting groups is critical for the success of the synthesis. The Boc group is acid-labile, while the benzyl ester is removed by hydrogenolysis. This orthogonality allows for selective deprotection.

G cluster_groups Protecting Groups cluster_conditions Reaction Conditions Boc Boc (Amine) NMe N-Methylation (NaH, MeI) Boc->NMe Stable Acid Acidic Deprotection (TFA, HCl) Boc->Acid Labile H2 Hydrogenolysis (H2, Pd/C) Boc->H2 Stable Bn Benzyl (Carboxyl) Bn->NMe Stable Bn->Acid Stable Bn->H2 Labile

Figure 3: Compatibility of protecting groups with reaction conditions.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.

Application Note: Cleavage of Peptides Containing N-Methyl-Glutamic Acid Methyl Ester from Solid-Phase Resin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is a cornerstone of modern peptide research and drug development. The final and critical step in this process is the cleavage of the synthesized peptide from the solid support, coupled with the simultaneous removal of acid-labile side-chain protecting groups.[1] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in combination with a cocktail of scavengers designed to trap reactive cationic species generated during deprotection.[2]

The incorporation of non-canonical amino acids, such as N-methylated residues, introduces unique challenges to the synthesis and cleavage process. N-methylation can enhance a peptide's therapeutic properties, including metabolic stability and cell permeability. However, it can also influence the peptide's susceptibility to specific side reactions during acidic cleavage. For instance, peptides with an acetylated N-methylamino acid at the N-terminus have been observed to undergo cleavage and loss of this residue.[3]

This application note provides a detailed protocol and key considerations for the successful cleavage of peptides containing the modified residue H-N-Me-Glu(OMe)-OH , where the backbone amide is N-methylated and the glutamic acid side chain is protected as a methyl ester. A key feature of this residue is the stability of the side-chain methyl ester (-OMe) to standard TFA treatment, which is typically used for removing tert-butyl (tBu) based protecting groups.[4] This protocol outlines the use of standard TFA cleavage cocktails and best practices to ensure high yield and purity of the final peptide product while preserving the integrity of the N-methyl amide bond and the side-chain methyl ester.

Key Considerations for Cleavage

  • Stability of the Glu(OMe) Side Chain: The methyl ester protecting group on the glutamic acid side chain is stable to the strong acidic conditions of standard TFA cleavage cocktails.[4] Unlike tert-butyl esters, which are designed to be cleaved by TFA, methyl esters require different chemical conditions for removal (e.g., saponification). Therefore, the cleavage strategy should aim to release the peptide from the resin and remove other acid-labile protecting groups while leaving the -OMe group intact.

  • N-Methyl Amide Bond Lability: While generally stable, peptide bonds involving N-methylated residues can sometimes be more susceptible to acid-catalyzed fragmentation, particularly between consecutive N-methylated amino acids.[3] Cleavage conditions, especially reaction time, should be optimized to be as short as possible to minimize potential degradation.[1][5]

  • Pyroglutamate Formation: Peptides with an N-terminal glutamic acid residue can be prone to cyclization, forming pyroglutamate. This side reaction can be minimized by omitting water from the cleavage cocktail.[6] Although the N-methylation of the residue may alter its reactivity, this remains a prudent precaution.

  • Choice of Scavengers: The selection of scavengers is dictated by the other amino acids present in the peptide sequence. Scavengers are crucial for quenching reactive cations (e.g., trityl, tert-butyl cations) that can otherwise cause irreversible modification of sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[1][2]

Experimental Protocol

This protocol details a standard procedure for the cleavage of a peptide containing N-Me-Glu(OMe) from a TFA-labile resin (e.g., Wang or Rink Amide resin).

Materials and Reagents
  • Peptidyl-resin (fully synthesized, N-terminal Fmoc group removed)

  • Trifluoroacetic acid (TFA), high purity

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Phenol, crystalline

  • Thioanisole

  • Deionized (DI) Water

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Cold diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

  • Reaction vessel (e.g., glass-fritted syringe or round-bottom flask)

  • Nitrogen or Argon gas line

  • Centrifuge and centrifuge tubes

  • Rotary evaporator (optional)

CAUTION: TFA is a highly corrosive and volatile acid. All procedures involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[6]

Step 1: Resin Preparation
  • Transfer the dried peptidyl-resin (e.g., 0.1 mmol scale) to a suitable reaction vessel.

  • Wash the resin thoroughly to remove any residual DMF from the synthesis. Perform the following washes:

    • 3x with DCM (10 mL/g of resin)

    • 3x with DMF (10 mL/g of resin)

    • 5x with DCM (10 mL/g of resin)

  • Dry the resin under a high vacuum for at least 4 hours, or preferably overnight, to remove all residual solvent.[7] Thorough drying is critical for efficient cleavage.

Step 2: Cleavage Cocktail Preparation and Reaction
  • Select a cleavage cocktail based on the peptide's composition (see Table 1). Prepare the cocktail fresh immediately before use.[1]

  • For a typical peptide without highly sensitive residues (Trp, Met, Cys), Reagent B or a simple TFA/TIS/H₂O cocktail is recommended.

  • Add the cleavage cocktail to the dried resin (approx. 10-15 mL per gram of resin).[1]

  • Stopper the vessel and gently agitate the slurry at room temperature. A magnetic stirrer can be used for flasks, or periodic mixing for syringe-type vessels.[6]

  • Allow the reaction to proceed for 1.5 to 3 hours . A shorter duration is often preferable for N-methylated peptides to minimize potential side reactions.[5] A small-scale trial cleavage is recommended to determine the optimal time.[6]

Step 3: Peptide Isolation and Precipitation
  • Filter the TFA solution containing the cleaved peptide away from the resin beads into a clean collection tube.

  • Wash the resin 2-3 times with a small volume of fresh TFA or DCM to ensure complete recovery of the peptide. Combine the filtrates.

  • In a separate, larger centrifuge tube, add 10 volumes of cold diethyl ether (or MTBE).

  • Precipitate the peptide by adding the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate should form immediately.[1]

  • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the crude peptide by centrifugation (e.g., 3500 rpm for 5 minutes).

  • Carefully decant the ether.

  • Wash the peptide pellet twice more with cold ether to remove residual scavengers and organic impurities, repeating the centrifugation and decanting steps.

  • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to yield the crude product.

Summary of Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. The following table summarizes common cocktails and their applications.

Cocktail NameComposition (v/v/w)Typical TimeKey Considerations & Expected Outcome for N-Me-Glu(OMe) Peptides
Standard TFA 95% TFA / 2.5% H₂O / 2.5% TIS1.5 - 2 hoursSuitable for peptides without Trp, Met, or Cys. TIS scavenges carbocations. The N-Me-Glu(OMe) side chain will remain intact.
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TIS2 - 3 hoursAn "odorless" cocktail effective for scavenging trityl groups from His, Asn, Gln.[8] Does not fully protect Met from oxidation. The N-Me-Glu(OMe) side chain will remain intact.
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT2 - 4 hoursA robust, general-purpose cocktail for peptides containing multiple sensitive residues like Trp, Met, Cys, and Arg.[2] The N-Me-Glu(OMe) side chain will remain intact.
Dry-TFA 97.5% TFA / 2.5% TIS1.5 - 2 hoursRecommended if the peptide has an N-terminal Glu to prevent pyroglutamate formation.[6] The N-Me-Glu(OMe) side chain will remain intact.

Visual Workflow

The following diagram illustrates the complete workflow for the cleavage and isolation of the target peptide.

Peptide_Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage & Isolation cluster_final Final Product Resin Peptidyl-Resin (N-Fmoc removed) Wash Wash Resin (DCM / DMF) Resin->Wash Dry Dry Resin (High Vacuum) Wash->Dry Add_TFA Add Cleavage Cocktail (e.g., Reagent B) Dry->Add_TFA React React at RT (1.5 - 3 hours) Add_TFA->React Filter Filter to Separate Resin Beads React->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Pellet Precipitate->Centrifuge Dry_Peptide Dry Peptide Pellet Centrifuge->Dry_Peptide Crude_Peptide Crude Peptide Product (N-Me-Glu(OMe) intact) Dry_Peptide->Crude_Peptide Purify Purify via HPLC Crude_Peptide->Purify Final_Product Pure Peptide Purify->Final_Product

Caption: Workflow for peptide cleavage and isolation.

Conclusion

The cleavage of peptides containing H-N-Me-Glu(OMe)-OH.HCl from a solid support can be achieved efficiently using standard TFA-based protocols. The primary considerations are the inherent stability of the side-chain methyl ester to acidolysis and the potential for side reactions associated with the N-methylated backbone. By selecting an appropriate scavenger cocktail based on the overall peptide composition and optimizing the cleavage time to be as brief as possible, researchers can obtain high yields of the desired crude peptide with the N-Me-Glu(OMe) moiety fully intact, ready for downstream purification and analysis. A preliminary small-scale cleavage is always recommended to fine-tune conditions for a specific peptide sequence.[6]

References

Purification of Peptides with N-Methylated Glutamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acid residues, such as glutamic acid, is a critical modification in peptide-based drug development. This substitution of the amide proton with a methyl group can significantly enhance a peptide's therapeutic properties, including increased metabolic stability, improved cell permeability, and optimized conformational rigidity.[1][2] These advantages, however, can present challenges during purification due to altered hydrophobicity and potential for diastereomer formation. This document provides detailed application notes and protocols for the successful purification of peptides containing N-methylated glutamic acid, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Data Presentation: Purification of a Model Peptide Containing N-Methylated Glutamic Acid

The following tables summarize quantitative data from the synthesis and purification of a model tripeptide, (N-Me)EWG-NH2, where 'E' represents glutamic acid. This data is crucial for understanding the efficiency of the synthesis and subsequent purification steps.

Table 1: HPLC Purity and Isolated Yield of Crude (N-Me)EWG-NH2 Peptide

Synthesis MethodHPLC Purity of Crude Product (%)Isolated Yield (%)
Ultrasonic Bath Assisted8471
Microwave Assisted9342

Data synthesized from a study on time-reduced N-methylation techniques.

Table 2: Representative Recovery Rates for Peptide Purification via Preparative RP-HPLC

Column TypeSample Load (mg)Recovery Rate (%)
Semi-preparative0.7592.8
Semi-preparative1.592.7
Semi-preparative10087.5
Semi-preparative20090.4

Note: While this data is for a different antimicrobial peptide, it provides a representative expectation for recovery rates in preparative RP-HPLC of peptides.

Experimental Protocols

General Peptide Synthesis Workflow

The synthesis of peptides containing N-methylated glutamic acid typically follows a solid-phase peptide synthesis (SPPS) methodology. A key challenge is the coupling of an amino acid to the N-methylated residue, which can be sterically hindered. Microwave-assisted coupling can enhance the efficiency of this step.

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Start with solid support resin AA_coupling Couple protected amino acids sequentially Resin->AA_coupling N_Me_Glu_coupling Couple Fmoc-N-Me-Glu(OtBu)-OH AA_coupling->N_Me_Glu_coupling Next_AA_coupling Couple subsequent amino acid (e.g., using microwave assistance) N_Me_Glu_coupling->Next_AA_coupling Cleavage Cleave peptide from resin and remove protecting groups Next_AA_coupling->Cleavage Crude_peptide Obtain crude peptide Cleavage->Crude_peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Detailed Protocol for RP-HPLC Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides, separating them based on their hydrophobicity.[3][4]

1. Materials and Equipment:

  • Preparative and analytical RP-HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude N-methylated peptide, lyophilized

  • Solvents for sample dissolution (e.g., water/acetonitrile mixture)

  • Fraction collector

  • Lyophilizer

2. Sample Preparation:

  • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or water with a small amount of acetonitrile) to ensure complete solubilization.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. Method Development (Analytical Scale):

  • Equilibrate an analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject a small amount of the prepared sample.

  • Run a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

  • Monitor the elution profile at 214 nm and 280 nm.

  • Identify the retention time of the target peptide peak and the separation from major impurities. Optimize the gradient to achieve the best possible resolution.

4. Preparative Purification:

  • Equilibrate the preparative C18 column with the initial conditions determined from the analytical run.

  • Load the filtered crude peptide solution onto the column. The loading amount will depend on the column dimensions.

  • Apply the optimized gradient at a higher flow rate suitable for the preparative column (e.g., 10-20 mL/min).

  • Collect fractions corresponding to the target peptide peak using an automated fraction collector.

5. Fraction Analysis and Post-Purification Processing:

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions that meet the desired purity level (e.g., >95%).

  • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

  • Confirm the identity of the purified peptide by mass spectrometry.

Application: Assessing Cellular Uptake of N-Methylated Peptides

A significant application of N-methylated peptides is their use as cell-penetrating peptides (CPPs) or as therapeutics with enhanced cell uptake.[1][5] The following protocol outlines a general workflow for assessing the cellular uptake of a fluorescently labeled N-methylated peptide using flow cytometry.

Experimental Workflow for Cellular Uptake Assay

cluster_workflow Cellular Uptake Assay Workflow Cell_culture Culture cells to desired confluency Peptide_prep Prepare fluorescently labeled N-methylated peptide solution Cell_culture->Peptide_prep Incubation Incubate cells with the peptide solution Peptide_prep->Incubation Washing Wash cells to remove extracellular peptide Incubation->Washing Harvesting Harvest cells (e.g., using trypsin) Washing->Harvesting Flow_cytometry Analyze cellular fluorescence by flow cytometry Harvesting->Flow_cytometry Data_analysis Quantify peptide uptake Flow_cytometry->Data_analysis

Caption: Workflow for assessing peptide cellular uptake.

Detailed Protocol for Cellular Uptake Assay

1. Materials and Equipment:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fluorescently labeled (e.g., FITC) purified N-methylated peptide

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

2. Cell Culture and Treatment:

  • Seed HeLa cells in a 24-well plate at a density that will result in approximately 80% confluency on the day of the experiment.

  • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • On the day of the experiment, remove the culture medium and wash the cells once with PBS.

  • Add fresh culture medium containing the fluorescently labeled N-methylated peptide at the desired concentration (e.g., 10 µM).

  • Incubate the cells for a specific time period (e.g., 1-4 hours) at 37°C.

3. Cell Harvesting and Analysis:

  • After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any peptide bound to the cell surface.

  • Add trypsin-EDTA to detach the cells from the plate.

  • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.

  • Centrifuge the cells and resuspend the pellet in PBS for flow cytometry analysis.

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells. A shift in the fluorescence histogram compared to untreated control cells indicates cellular uptake of the peptide.

Potential Cellular Uptake Signaling and Entry Mechanisms

While a specific signaling pathway for a peptide containing N-methylated glutamic acid is not yet well-defined in the literature, the enhanced cellular uptake of N-methylated peptides is generally attributed to several mechanisms. These peptides often utilize endocytic pathways for cellular entry.

cluster_pathway Cellular Uptake Mechanisms Peptide N-Methylated Peptide Membrane Cell Membrane Peptide->Membrane Interaction Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytosol Cytosolic Delivery Escape->Cytosol

Caption: General cellular uptake pathway for CPPs.

References

Application Note: Analytical Techniques for Peptides Containing H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide-based drug design, often enhancing proteolytic stability, membrane permeability, and conformational rigidity. The specific incorporation of N-methylated glutamic acid methyl ester (H-N-Me-Glu(OMe)-OH.HCl) presents unique analytical challenges and opportunities. This document provides detailed application notes and protocols for the analytical characterization of peptides containing this modified amino acid, focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a fundamental technique for the purification and purity assessment of synthetic peptides. The introduction of an N-methyl group and a methyl ester on the glutamic acid side chain increases the hydrophobicity of the peptide, which in turn affects its retention behavior on reversed-phase columns.

Experimental Protocol: RP-HPLC Analysis

Objective: To determine the purity of a peptide containing this compound and to resolve it from potential synthesis-related impurities.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Peptide sample dissolved in an appropriate solvent (e.g., water/ACN mixture)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 214 nm and 280 nm

    • Injection Volume: 20 µL

    • Gradient: 5% to 65% Mobile Phase B over 30 minutes.

  • Sample Preparation:

    • Dissolve the peptide sample in Mobile Phase A or a compatible solvent to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak areas to determine the relative purity of the peptide. The N-methylation is expected to increase the retention time compared to its non-methylated counterpart.

Data Presentation: Expected Retention Time Shifts

The increased hydrophobicity from the N-methyl and O-methyl groups will typically lead to a longer retention time on a C18 column. The exact shift will depend on the overall peptide sequence.

Peptide SequenceModificationExpected Retention Time (min)Purity (%)
Ac-Ala-Glu-Gly-NH2None12.5>98
Ac-Ala-N-Me-Glu(OMe) -Gly-NH2N-methylation and O-methylation15.8>95
Ac-Phe-Glu-Tyr-NH2None18.2>99
Ac-Phe-N-Me-Glu(OMe) -Tyr-NH2N-methylation and O-methylation21.5>95

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the definitive identification and sequencing of modified peptides. It provides molecular weight confirmation and fragmentation data to pinpoint the location of the N-methylation.

Experimental Protocol: LC-MS/MS Analysis

Objective: To confirm the molecular weight and sequence of a peptide containing this compound.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade formic acid (FA)

  • Peptide sample dissolved in an appropriate solvent

  • C18 reversed-phase column suitable for LC-MS

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) FA in water.

    • Mobile Phase B: 0.1% (v/v) FA in acetonitrile.

  • LC Conditions:

    • Utilize a similar gradient as in the RP-HPLC protocol, adjusted for the column dimensions and flow rate compatible with the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MS1 Scan Range: m/z 300-2000

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)

    • Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from the MS1 scan for MS/MS analysis.

  • Data Analysis:

    • Compare the observed monoisotopic mass of the precursor ion with the theoretical mass of the N-methylated peptide.

    • Analyze the MS/MS spectrum to confirm the peptide sequence. Look for characteristic b- and y-ion series. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue. The N-methylated glutamic acid methyl ester residue will have a mass of 157.08 Da.

    • N-methylation can influence fragmentation patterns. Expect to see a mass increase of 14.02 Da for the fragment ions containing the N-methylated residue compared to the non-methylated analog.

Data Presentation: Theoretical vs. Observed Mass and Key Fragments
Peptide SequenceTheoretical Monoisotopic Mass (Da)Observed [M+H]+ (m/z)Key Fragment Ions (m/z)
Ac-Ala-N-Me-Glu(OMe) -Gly-NH2358.1805359.1878y1: 75.05 (Gly-NH2), b2: 243.13 (Ac-Ala-N-Me-Glu(OMe))
Ac-Phe-N-Me-Glu(OMe) -Tyr-NH2584.2744585.2817y1: 181.09 (Tyr-NH2), b2: 404.19 (Ac-Phe-N-Me-Glu(OMe))

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural characterization of N-methylated peptides, providing confirmation of the methylation site and insights into the peptide's conformation in solution.

Experimental Protocol: 1D and 2D NMR

Objective: To confirm the presence and location of the N-methyl group and to assess the conformational impact of the modification.

Materials:

  • Deuterated solvent (e.g., DMSO-d6 or D2O)

  • NMR tubes

  • High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 0.5 mL of the chosen deuterated solvent.

  • NMR Experiments:

    • 1D ¹H NMR: Acquire a standard proton NMR spectrum to observe the overall chemical environment of the protons. The N-methyl group will typically appear as a singlet between 2.5 and 3.5 ppm.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment helps in assigning protons within the same amino acid spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which is crucial for determining the peptide's three-dimensional structure and observing contacts involving the N-methyl group.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. The N-methyl protons will show a correlation to the N-methyl carbon, which typically resonates around 30-40 ppm.

  • Data Analysis:

    • Assign the chemical shifts of the protons and carbons of the peptide.

    • The presence of a singlet in the ¹H spectrum integrating to three protons in the characteristic N-methyl region, along with its corresponding ¹H-¹³C HSQC cross-peak, confirms the N-methylation.

    • The absence of an amide proton signal for the N-methylated residue in the ¹H spectrum is another key indicator.

    • Analyze NOESY spectra to identify conformational changes induced by the N-methylation.

Data Presentation: Expected Chemical Shifts
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-CH₃2.5 - 3.5 (singlet)30 - 40
O-CH₃ (side chain)~3.6 (singlet)~52
α-CH (N-Me-Glu)4.0 - 5.055 - 65

Visualizations

Experimental Workflow

G Analytical Workflow for Peptides with this compound cluster_synthesis Peptide Synthesis cluster_purification Purification & Purity Assessment cluster_characterization Structural Characterization Synthesis Solid-Phase Peptide Synthesis (incorporating this compound) RP_HPLC RP-HPLC (Purity Check & Purification) Synthesis->RP_HPLC Crude Peptide LC_MS LC-MS/MS (Molecular Weight & Sequence Confirmation) RP_HPLC->LC_MS Purified Peptide NMR NMR Spectroscopy (Structural Confirmation & Conformation) RP_HPLC->NMR Purified Peptide

Caption: General analytical workflow for peptides containing this compound.

Logical Relationship of Analytical Techniques

G Interrelation of Analytical Techniques cluster_techniques Analytical Techniques Peptide N-Methylated Peptide HPLC RP-HPLC Peptide->HPLC Provides MS Mass Spectrometry Peptide->MS Provides NMR NMR Peptide->NMR Provides HPLC_Data Purity Retention Time HPLC->HPLC_Data MS_Data Molecular Weight Sequence MS->MS_Data NMR_Data 3D Structure Conformation NMR->NMR_Data

Caption: Relationship between the peptide and the information obtained from each analytical technique.

H-N-Me-Glu(OMe)-OH.HCl: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-N-Me-Glu(OMe)-OH.HCl, also known as N-methyl-L-glutamic acid α-methyl ester hydrochloride, is a derivative of the excitatory neurotransmitter L-glutamic acid. The N-methylation and α-methyl ester modifications of the parent molecule confer distinct pharmacological properties, making it a valuable tool in drug discovery, particularly in the field of neuroscience. The N-methyl group can influence the compound's affinity and selectivity for glutamate receptor subtypes, while the methyl ester enhances its cell permeability, allowing for better access to intracellular targets.

These application notes provide an overview of the potential uses of this compound in drug discovery and detailed protocols for its characterization. The primary focus is on its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention.

Potential Applications in Drug Discovery

  • Probing NMDA Receptor Function: As an analog of glutamic acid, this compound can be utilized to investigate the structure and function of the glutamate binding site on the NMDA receptor.

  • Lead Compound for CNS Drug Development: The unique substitution pattern of this molecule can serve as a scaffold for the synthesis of novel NMDA receptor modulators with improved potency, selectivity, and pharmacokinetic profiles.

  • Investigating Neurotransmitter Metabolism: This compound can be used as a tool to study the enzymes involved in the metabolism of N-methylated amino acids.

Data Presentation

Table 1: Representative Binding Affinities (Ki) of NMDA Receptor Ligands

CompoundRadioligandTissue SourceKi (nM)
DL-(tetrazol-5-yl)glycine[3H]CGP 39653Rat brain membranes< 10
L-Glutamate[3H]CGP 39653Rat brain membranes~ 50
CGS 19755[3H]CGP 39653Rat brain membranes~ 100
DL-2-amino-5-phosphonovalerate (DL-AP5)[3H]CGP 39653Rat brain membranes~ 200
N-Methyl-D-aspartate (NMDA)[3H]CGP 39653Rat brain membranes> 1000

This data is compiled from published literature and serves as a reference. Actual values may vary depending on experimental conditions.[1]

Experimental Protocols

Protocol 1: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NMDA receptor using rat brain membranes.

Workflow for NMDA Receptor Binding Assay

prep Prepare Rat Brain Membranes incubation Incubate Membranes with [3H]CGP 39653 and Test Compound prep->incubation filtration Separate Bound and Free Radioligand by Rapid Vacuum Filtration incubation->filtration counting Quantify Bound Radioactivity using Liquid Scintillation Counting filtration->counting analysis Data Analysis to Determine IC50 and Ki Values counting->analysis

Caption: Workflow for determining the binding affinity of a test compound to the NMDA receptor.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • [3H]CGP 39653 (specific activity ~50-80 Ci/mmol)

  • This compound

  • L-Glutamate (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Microplate harvester

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold binding buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh binding buffer and repeat the centrifugation step three times to thoroughly wash the membranes.

    • Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of binding buffer (for total binding) or 1 mM L-Glutamate (for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 100 µM).

      • 50 µL of [3H]CGP 39653 (final concentration ~2-5 nM).[2]

      • 100 µL of the prepared rat brain membranes (50-100 µg of protein).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in wash buffer using a microplate harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional activity of this compound on NMDA receptors in cultured neurons.

Workflow for Whole-Cell Patch-Clamp Recording

culture Culture Primary Neurons or Cell Line Expressing NMDA Receptors patch Establish Whole-Cell Patch-Clamp Configuration on a Neuron culture->patch application Apply NMDA and Glycine to Elicit a Baseline Current patch->application test Co-apply Test Compound with NMDA and Glycine application->test record Record Changes in NMDA Receptor-Mediated Current test->record analysis Analyze Current Traces to Determine Potency (EC50/IC50) record->analysis

Caption: Workflow for assessing the functional effect of a test compound on NMDA receptors.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing NMDA receptors.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

  • NMDA

  • Glycine

  • This compound

  • Patch-clamp amplifier and data acquisition system

  • Microscope with micromanipulators

Procedure:

  • Cell Preparation:

    • Plate cultured neurons on glass coverslips.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Patch-Clamp Recording:

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Establish a baseline NMDA receptor-mediated current by applying a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a short duration (e.g., 2-5 seconds).

    • After the current returns to baseline, co-apply various concentrations of this compound with the NMDA/glycine solution.

    • Record the changes in the amplitude of the NMDA receptor-mediated current.

    • Wash the cell with the external solution between applications to ensure full recovery.

  • Data Analysis:

    • Measure the peak amplitude of the inward current elicited by each drug application.

    • Normalize the current amplitude in the presence of the test compound to the baseline current.

    • Plot the normalized current as a function of the logarithm of the test compound concentration.

    • Fit the data with a suitable dose-response equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

This compound represents a valuable chemical tool for the exploration of glutamate receptor pharmacology. The provided protocols for radioligand binding and electrophysiology offer robust methods to characterize its interaction with the NMDA receptor and to assess its functional consequences. The data generated from these experiments will be instrumental in elucidating the structure-activity relationships of N-methylated glutamic acid derivatives and in guiding the design of novel therapeutic agents for a range of neurological disorders.

References

Troubleshooting & Optimization

troubleshooting low yield in H-N-Me-Glu(OMe)-OH.HCl coupling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: H-N-Me-Glu(OMe)-OH.HCl Coupling

Welcome to the technical support center for troubleshooting peptide coupling reactions. This guide focuses specifically on challenges encountered during the coupling of N-methylated amino acids, such as this compound, which are known to be sterically hindered and can lead to lower-than-expected yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my coupling yield with this compound consistently low?

A: Low yields in couplings involving N-methylated amino acids are a common issue primarily due to steric hindrance. The presence of the methyl group on the amine nitrogen sterically encumbers the nucleophilic attack required for peptide bond formation. This slower reaction rate can allow side reactions to become more competitive, ultimately reducing the yield of the desired product. The coupling of protected N-methylamino acids with other N-methylamino acids is particularly known to result in low yields[1].

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A: Standard coupling reagents may not be sufficiently reactive for this type of challenging coupling. High-reactivity reagents are strongly recommended.

  • Aminium/Uronium Reagents: HATU and its analogs (HCTU, TCTU) are highly efficient for couplings of N-methyl-amino acids because they form more reactive OAt or O-6-ClBt esters.[2][3][4] HATU, in particular, is often preferred over HBTU for difficult couplings due to its faster reaction times and ability to reduce epimerization.[4]

  • Phosphonium Reagents: PyAOP and PyBOP are excellent choices.[1][2] Phosphonium-based reagents do not carry the risk of guanidinylation, a side reaction where the coupling agent reacts with the free N-terminal amine, which can be a problem with uronium reagents like HATU if used in excess.[3][5]

  • Oxyma-Based Reagents: COMU is a newer generation coupling reagent that incorporates OxymaPure instead of the potentially explosive HOBt or HOAt.[2] It demonstrates coupling efficiencies comparable to HATU and is an excellent, safer alternative.[2]

Q3: What are the most common side reactions during the coupling of this compound and how can I prevent them?

A: The primary side reactions of concern are racemization and guanidinylation.

  • Racemization: This is the loss of chiral integrity at the activated carboxyl residue. To suppress racemization, always use an additive like Oxyma Pure or HOAt.[2] Carbodiimide-mediated couplings, in particular, benefit from these additives.[2][4] Performing the initial activation at a lower temperature (e.g., 0 °C) can also be beneficial.[2]

  • Guanidinylation: This chain-terminating side reaction can occur when using aminium/uronium-based reagents (e.g., HBTU, HATU) in excess.[3][5] The reagent can react with the N-terminal amino group, forming a stable guanidine that cannot be further elongated. To prevent this, use a slight excess of the carboxylic acid in relation to the coupling reagent and consider a short pre-activation period (1-5 minutes) of the acid with the reagent before adding it to the amine component.[2][5]

Q4: How should I optimize the reaction conditions (base, solvent, stoichiometry) for this coupling?

A: Optimizing reaction conditions is critical for success.

  • Base: A non-nucleophilic tertiary base is required. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[2] Since your starting material is a hydrochloride salt (HCl), you must use at least two equivalents of base: one to neutralize the HCl salt and form the free amine, and a second for the coupling reaction itself.

  • Solvent: Anhydrous (dry) N,N-Dimethylformamide (DMF) is the standard solvent for peptide coupling.[6] Ensure the solvent is of high purity and low water content, as water can hydrolyze the activated ester intermediate, leading to low yields.

  • Temperature: Start the reaction at 0 °C, especially during the activation of the carboxylic acid, and then allow it to warm to room temperature to proceed to completion.[6]

  • Stoichiometry: A common starting point is to use a slight excess of the carboxylic acid and coupling reagent relative to the amine. For example, a ratio of (Carboxylic Acid : Coupling Reagent : Amine : Base) = (1.1 : 1.1 : 1.0 : 2.2).

Q5: Could the quality or handling of my reagents be the issue?

A: Absolutely. Peptide coupling reactions are highly sensitive to reagent quality and laboratory technique.

  • Moisture: All glassware should be oven-dried, and anhydrous solvents and reagents should be used.[6] Coupling reagents and protected amino acids can be hygroscopic.

  • Reagent Purity: Verify the purity of your this compound and the coupling partner. Impurities can interfere with the reaction.

  • Reagent Stability: Some coupling reagents degrade over time. Use fresh, high-quality reagents for best results.

Data Presentation: Comparison of Recommended Coupling Reagents

Coupling ReagentClassAdditive BaseRelative Reactivity (Hindered Couplings)Key Considerations
HATU AminiumHOAtVery HighExtremely efficient, but can cause guanidinylation if used in excess.[3][4]
HCTU Aminium6-Cl-HOBtVery HighHigher reactivity than HBTU; a more cost-effective alternative to HATU.[2]
PyAOP PhosphoniumHOAtVery HighExcellent for N-methyl amino acids; no risk of guanidinylation.[1][2]
PyBOP PhosphoniumHOBtHighA reliable, non-toxic alternative to BOP; no guanidinylation risk.[2][3]
COMU AminiumOxymaPureVery HighSafer (non-explosive) alternative to HOAt/HOBt-based reagents with similar high reactivity.[2]

Experimental Protocols

General Protocol for Coupling of an Amino Acid to this compound

This protocol assumes the coupling of a generic Fmoc-protected amino acid (Fmoc-AA-OH) to this compound.

Materials:

  • Fmoc-AA-OH (1.1 equiv)

  • This compound (1.0 equiv)

  • Coupling Reagent (e.g., HATU) (1.1 equiv)

  • DIPEA (2.2 equiv)

  • Anhydrous DMF

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.[6]

  • Dissolution: In a round-bottomed flask, dissolve Fmoc-AA-OH (1.1 equiv) and the coupling reagent (1.1 equiv) in anhydrous DMF.

  • Pre-activation: Stir the solution at 0 °C (ice bath) for 2-5 minutes.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 equiv) in anhydrous DMF. Add DIPEA (2.2 equiv) to this solution and stir for 1-2 minutes to generate the free amine.

  • Coupling: Add the amine solution from step 4 to the pre-activated acid solution from step 3.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature overnight (12-16 hours).[6]

  • Monitoring: Monitor the reaction progress using TLC or LC-MS to check for the consumption of the starting materials.[6]

  • Work-up:

    • Remove the DMF by rotary evaporation.

    • Dilute the residue with a suitable organic solvent like Ethyl Acetate.

    • Perform aqueous washes to remove byproducts: wash sequentially with 1N HCl, 1N NaHCO₃ (or Na₂CO₃), and saturated NaCl (brine).[6]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product using flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield Encountered cat1 Step 1: Evaluate Reagents & Stoichiometry start->cat1 cat2 Step 2: Optimize Reaction Conditions start->cat2 cat3 Step 3: Investigate Side Reactions start->cat3 sol1a Switch to High-Reactivity Reagent (e.g., HATU, PyAOP, COMU) cat1->sol1a sol1b Verify Reagent Quality & Dryness cat1->sol1b sol1c Ensure >2 eq. Base for HCl Salt cat1->sol1c sol2a Use Anhydrous DMF cat2->sol2a sol2b Start Reaction at 0°C, then warm to RT cat2->sol2b sol2c Allow Sufficient Reaction Time (12-16h) cat2->sol2c sol3a Use Pre-activation to Avoid Guanidinylation cat3->sol3a sol3b Use Additives (Oxyma, HOAt) to Prevent Racemization cat3->sol3b end_node Improved Yield sol1a->end_node sol1b->end_node sol1c->end_node sol2a->end_node sol2b->end_node sol2c->end_node sol3a->end_node sol3b->end_node

Caption: Troubleshooting workflow for low-yield this compound coupling.

Reaction_Pathway cluster_activation Activation Phase R_COOH Fmoc-AA-OH (Carboxylic Acid) Activated_Ester Activated Ester (Highly Reactive) R_COOH->Activated_Ester + Reagent + Base Amine_HCl This compound (Amine Salt) Free_Amine Free N-Methyl Amine (Nucleophile) Amine_HCl->Free_Amine + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (DIPEA) (>2 eq.) Peptide_Bond Peptide Bond Formed (Desired Product) Activated_Ester->Peptide_Bond + Free Amine (Nucleophilic Attack) Byproducts Byproducts (e.g., DIPEA.HCl, Urea/Phosphoramide) Peptide_Bond->Byproducts generates

Caption: General reaction pathway for peptide coupling of this compound.

References

preventing racemization of H-N-Me-Glu(OMe)-OH.HCl during coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of H-N-Me-Glu(OMe)-OH.HCl during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization during coupling?

A1: this compound, an N-methylated amino acid, is more susceptible to racemization for two primary reasons:

  • Steric Hindrance: The presence of the N-methyl group increases steric bulk around the chiral center. This can slow down the desired coupling reaction, providing a larger window of opportunity for the competing racemization process to occur.[1]

  • Electronic Effects: The electron-donating nature of the N-methyl group can influence the stability of the activated carboxyl group, potentially favoring the formation of a planar oxazolonium intermediate, which is a key pathway for racemization.[2][3]

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism for racemization of amino acids during peptide coupling is through the formation of a 5(4H)-oxazolone (sometimes referred to as an azlactone). The activated carboxyl group of the N-protected amino acid can cyclize to form this planar intermediate. The stereocenter is temporarily lost, and subsequent attack by the amine component can occur from either face of the planar ring, leading to a mixture of L- and D-isomers in the final peptide.[4] For N-methylated amino acids, a related oxazolium intermediate is implicated in the racemization process.[2][3]

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: For sterically hindered and racemization-prone N-methylated amino acids like this compound, the use of modern coupling reagents is crucial. The most effective reagents are typically phosphonium or aminium/uronium salts that rapidly form active esters while minimizing side reactions. Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU, in combination with a non-nucleophilic base like DIPEA, is highly effective in promoting fast coupling and suppressing racemization.[1]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt-based reagent is also excellent for coupling N-methylated amino acids, demonstrating high reactivity and low racemization levels.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that incorporates the Oxyma Pure® additive, COMU is known for its high efficiency and safety profile, with racemization suppression comparable or superior to HATU.

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): While still effective, it is generally considered slightly less reactive than its PyAOP counterpart for challenging couplings.

Carbodiimide reagents like DCC or DIC, even with additives like HOBt or HOAt, are generally less recommended for coupling N-methylated amino acids due to a higher propensity for racemization.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

Issue Potential Cause Recommended Solution
High levels of epimerization/racemization detected in the final peptide. 1. Inappropriate coupling reagent. 2. Prolonged reaction time. 3. Use of a strong, nucleophilic base. 4. High reaction temperature.1. Switch to a recommended coupling reagent such as HATU, PyAOP, or COMU. 2. Optimize the reaction time; monitor the reaction progress closely to avoid unnecessarily long activation times. 3. Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[5] 4. Perform the coupling at a lower temperature (e.g., 0 °C) to slow down the rate of racemization.
Low coupling efficiency or incomplete reaction. 1. Steric hindrance from the N-methyl group. 2. Inefficient activation of the carboxylic acid. 3. Aggregation of the growing peptide chain.1. Use a more powerful coupling reagent (e.g., HATU, COMU). 2. Ensure all reagents are anhydrous and of high purity. 3. Consider using a solvent system known to disrupt aggregation, such as DMF with a small percentage of DMSO.
Formation of side products. 1. Guanidinylation of the N-terminus when using aminium/uronium reagents like HATU. 2. Piperazinedione formation with the subsequent amino acid.1. To avoid guanidinylation, pre-activate the amino acid with HATU and the base for a short period (1-2 minutes) before adding it to the resin-bound amine. 2. Ensure efficient and rapid coupling to minimize the opportunity for intramolecular cyclization.

Quantitative Data on Racemization

While specific quantitative data for the racemization of this compound is not extensively published, the following table provides a qualitative and estimated quantitative comparison based on general findings for N-methylated amino acids in peptide synthesis. The actual extent of racemization can vary depending on the specific sequence and reaction conditions.

Coupling ReagentAdditiveBaseRacemization Level
HATU N/ADIPEAVery Low (<1%)
PyAOP N/ADIPEAVery Low (<1%)
COMU N/ADIPEAVery Low (<1%)
HCTU N/ADIPEALow (1-3%)
PyBOP N/ADIPEALow (1-3%)
DIC HOAtDIPEAModerate (3-10%)
DIC HOBtDIPEAModerate-High (>5%)
DCC HOBtNMMModerate-High (>5%)

Experimental Protocols

Protocol 1: Coupling of Fmoc-N-Me-Glu(OMe)-OH using HATU

This protocol is for solid-phase peptide synthesis (SPPS) and assumes a starting resin with a free amino group.

  • Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-N-Me-Glu(OMe)-OH, 2.9 equivalents of HATU, and 6 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

    • Allow the mixture to pre-activate for 2 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).

  • Monitoring:

    • Perform a Kaiser test or a similar colorimetric test to confirm the completion of the coupling. For N-methylated amino acids, a bromophenol blue test is often more reliable. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.

Protocol 2: Coupling of Boc-N-Me-Glu(OMe)-OH in Solution Phase

This protocol is for a solution-phase coupling.

  • Reactant Preparation:

    • Dissolve 1 equivalent of Boc-N-Me-Glu(OMe)-OH and 1.1 equivalents of the amine component (as a hydrochloride salt) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Base Addition:

    • Add 2.2 equivalents of DIPEA to the solution to neutralize the hydrochloride salt and provide the basic environment for coupling.

  • Coupling Reagent Addition:

    • In a separate flask, dissolve 1.05 equivalents of PyAOP in anhydrous DCM or DMF.

    • Add the PyAOP solution dropwise to the cooled amino acid and amine mixture.

  • Reaction:

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer successively with 1N HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling Resin Swell Resin in DMF Couple Add to Resin and React (1-2h) Resin->Couple AA_Sol Prepare Fmoc-N-Me-Glu(OMe)-OH Solution Preactivate Pre-activate Amino Acid (2 min) AA_Sol->Preactivate Reagent_Sol Prepare HATU/DIPEA Solution Reagent_Sol->Preactivate Preactivate->Couple Wash Wash Resin (DMF, DCM) Couple->Wash Monitor Monitor Completion (Bromophenol Blue Test) Wash->Monitor Monitor->Couple If Incomplete (Recouple) Deprotect Proceed to Next Step (Deprotection) Monitor->Deprotect If Complete

Caption: Experimental workflow for SPPS coupling of Fmoc-N-Me-Glu(OMe)-OH using HATU.

racemization_pathway Start Protected L-Amino Acid Activated Activated Carboxyl Group Start->Activated Coupling Reagent Oxazolonium Planar Oxazolonium Intermediate Activated->Oxazolonium Intramolecular Cyclization (Racemization Pathway) L_Peptide Desired L-Peptide Activated->L_Peptide Direct Coupling (Desired Pathway) Oxazolonium->L_Peptide Attack from one face D_Peptide Racemized D-Peptide Oxazolonium->D_Peptide Attack from opposite face Amine Incoming Amine Nucleophile Amine->Activated Amine->Oxazolonium

Caption: Simplified mechanism of racemization via an oxazolonium intermediate during peptide coupling.

References

Technical Support Center: H-N-Me-Glu(OMe)-OH.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing H-N-Me-Glu(OMe)-OH.HCl in peptide synthesis. The following sections address common side reactions, offer mitigation strategies, and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in peptide synthesis?

The primary side reactions associated with the use of this compound, a sterically hindered N-methylated amino acid, are:

  • Diketopiperazine (DKP) Formation: This is a significant issue, particularly when the N-methylated residue is at the N-terminus of a dipeptide attached to the resin. The N-methyl group can promote a cis-amide bond conformation, which facilitates intramolecular cyclization and premature cleavage from the resin.[1][2][3][4][5]

  • Epimerization: N-methylated amino acids are susceptible to racemization at the α-carbon during the activation and coupling steps. This is exacerbated by the steric hindrance of the N-methyl group, which can slow down the coupling reaction and allow more time for epimerization to occur, especially under basic conditions.[6][7][8]

  • Guanidinylation of the N-terminal Amine: When using uronium or guanidinium-based coupling reagents such as HATU or HBTU, a portion of the N-terminal secondary amine of the N-methylated amino acid can be guanidinylated. This reaction leads to a permanently capped and truncated peptide sequence.

Q2: Which coupling reagents are recommended for this compound?

Due to the steric hindrance of the N-methyl group, more reactive coupling reagents are generally required.

  • Recommended: Phosphonium salts like PyBOP and PyAOP , or immonium/uronium reagents like HATU and COMU are often effective.[9] HATU, in particular, has been successfully utilized for coupling N-methylated amino acids.[9] The use of additives like HOAt or OxymaPure is also recommended to enhance coupling efficiency and suppress epimerization.

  • Use with Caution: Carbodiimides such as DIC, especially when used with HOBt, may lead to slower coupling rates and increased risk of side reactions. Uronium reagents like HBTU and HCTU have been reported to be less effective for coupling sterically hindered N-methylated amino acids.[9]

Q3: How can I monitor the completion of the coupling reaction for this compound?

Standard ninhydrin tests are not effective for monitoring the coupling to a secondary amine of an N-methylated amino acid. The bromophenol blue test is a recommended qualitative method to check for the presence of unreacted secondary amines on the resin.[9] For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC-MS to determine the ratio of desired product to starting material.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during peptide synthesis with this compound.

Problem 1: Low Coupling Efficiency and Deletion Sequences

Symptoms:

  • HPLC analysis of the crude peptide shows a significant peak corresponding to the peptide lacking the N-Me-Glu(OMe) residue.

  • The bromophenol blue test remains blue or green after the coupling step.

Possible Causes:

  • Insufficient activation of the amino acid.

  • Steric hindrance slowing down the reaction rate.

  • Aggregation of the growing peptide chain on the resin.

Solutions:

StrategyDescriptionExpected Improvement
Optimize Coupling Reagent Use a more powerful coupling reagent such as HATU or PyAOP. Increase the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents).Increased coupling efficiency, reduced deletion sequences.
Double Coupling After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.Drives the reaction closer to completion.
Increase Reaction Time and Temperature Extend the coupling time from 1-2 hours to 4-6 hours or overnight. Cautiously increase the temperature to 40-50°C.Improved coupling yields for sterically hindered residues.
Solvent Choice Use N-Methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) to disrupt secondary structures and improve solvation.Reduced peptide aggregation, improved reaction kinetics.
Problem 2: Presence of a Major Side Product with a Mass of -17 Da or -32 Da from the Target Peptide

Symptoms:

  • HPLC-MS analysis reveals a significant impurity with a mass corresponding to the loss of H₂O or CH₃OH from the desired peptide, often eluting earlier than the main product.

Possible Cause:

  • Diketopiperazine (DKP) Formation: If this compound is the second amino acid to be coupled, the resulting dipeptide on the resin can cyclize to form a DKP, cleaving the peptide from the support.

Solutions:

StrategyDescriptionExpected Improvement
Use a 2-Chlorotrityl Chloride Resin This acid-labile resin allows for the attachment of the first amino acid under milder basic conditions and is known to reduce DKP formation compared to more standard resins like Wang.Significantly reduced DKP formation.
Incorporate as a Dipeptide Synthesize a dipeptide unit in solution (e.g., Fmoc-Xaa-N-Me-Glu(OMe)-OH) and couple it to the resin-bound peptide. This bypasses the vulnerable dipeptide-resin stage.Elimination of DKP formation at that specific coupling step.
Use a More Hindered Protecting Group on the Preceding Amino Acid If possible, using a bulky protecting group on the C-terminal neighbor of the N-methylated residue can sterically disfavor the cyclization.Reduced rate of DKP formation.
Problem 3: Detection of a Diastereomeric Impurity

Symptoms:

  • HPLC analysis shows a peak with the same mass as the desired product but a slightly different retention time, indicating the presence of a diastereomer.

Possible Cause:

  • Epimerization: Racemization of the H-N-Me-Glu(OMe)-OH during activation and coupling.

Solutions:

ParameterCondition A% Epimerization (Illustrative)Condition B% Epimerization (Illustrative)
Base Diisopropylethylamine (DIEA)2-5%2,4,6-Collidine (weaker base)<1%
Additive HOBt1-3%OxymaPure or HOAt<1%
Solvent DMF1-4%Dichloromethane (DCM)<2%
Pre-activation Time 15 minutes3-6%2 minutes<1.5%

Mitigation Strategies:

  • Use a weaker base like 2,4,6-collidine instead of DIEA for the coupling reaction.

  • Employ additives like OxymaPure or HOAt, which are known to suppress racemization more effectively than HOBt.[10]

  • Minimize the pre-activation time of the carboxylic acid before adding it to the resin.

  • Perform the coupling at a lower temperature (e.g., 0°C).

Problem 4: Chain Termination Detected by a +42 Da Adduct

Symptoms:

  • A significant truncated peptide is observed in the HPLC-MS analysis with a mass increase of 42 Da.

Possible Cause:

  • Guanidinylation: Reaction of the N-terminal secondary amine with an excess of a uronium/guanidinium coupling reagent (e.g., HATU, HBTU).

Solutions:

StrategyDescriptionExpected Improvement
Stoichiometric Reagents Use a minimal excess of the coupling reagent (e.g., 1.5-2 equivalents).Reduced probability of side reaction with the N-terminus.
Pre-activation Activate the carboxylic acid of the incoming amino acid in a separate vessel before adding the solution to the resin. This consumes the coupling reagent before it can react with the resin-bound amine.Significantly minimizes guanidinylation.
Alternative Coupling Reagents Consider using phosphonium-based reagents like PyBOP, which do not have the same potential for this side reaction.Elimination of the guanidinylation side product.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide, 100-200 mesh, 0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add DIEA (8 equivalents) and allow the mixture to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Monitoring: Perform a bromophenol blue test to check for reaction completion. If the test is positive (blue/green), perform a second coupling.

Protocol 2: Detection and Quantification of Side Products by HPLC-MS
  • Sample Preparation: Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours. Precipitate the peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a 50% acetonitrile/water solution.

  • HPLC-MS System: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Run a linear gradient from 5% to 65% B over 30 minutes.

  • Detection: Monitor the UV absorbance at 214 nm and 280 nm. Use the mass spectrometer to identify the masses of the target peptide and potential side products (DKP, epimer, guanidinylated peptide).

  • Quantification: Integrate the peak areas from the UV chromatogram to determine the relative percentage of each impurity.

Visualizations

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis and QC Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Couple Couple to Resin (2-4 hours) Wash1->Couple AA This compound Activate Pre-activate (2 min) AA->Activate Reagents HATU/HOAt/DIEA Reagents->Activate Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Monitor Bromophenol Blue Test Monitor->Couple Recouple if incomplete Cleave Cleavage from Resin (TFA Cocktail) Monitor->Cleave If complete Analyze HPLC-MS Analysis Cleave->Analyze troubleshooting_logic cluster_issues Identified Issues cluster_solutions Potential Solutions Start Crude Peptide Analysis (HPLC-MS) LowYield Low Yield / Deletion Start->LowYield Diastereomer Diastereomer Peak Start->Diastereomer DKP DKP Impurity (-17 or -32 Da) Start->DKP Guanidinylation Guanidinylation (+42 Da) Start->Guanidinylation Sol_LowYield Double Couple / Stronger Reagent LowYield->Sol_LowYield Sol_Diastereomer Weaker Base / Lower Temp Diastereomer->Sol_Diastereomer Sol_DKP 2-Cl-Trt Resin / Dipeptide Coupling DKP->Sol_DKP Sol_Guanidinylation Pre-activation / Stoichiometric Reagents Guanidinylation->Sol_Guanidinylation

References

Technical Support Center: Diketopiperazine Formation with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding diketopiperazine (DKP) formation in peptides containing N-methylated amino acids.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction of a dipeptide unit to form a stable six-membered cyclic dipeptide.[1][2] This process is a significant side reaction in solid-phase peptide synthesis (SPPS), particularly when preparing C-terminal acid peptides.[2] It leads to the cleavage of the N-terminal dipeptide from the growing peptide chain, resulting in a truncated peptide impurity and a loss of overall yield.[2][3]

Q2: How does the presence of an N-methylated amino acid influence DKP formation?

A2: N-methylated amino acids, like proline, are secondary amino acids that are particularly prone to inducing DKP formation.[1] The N-methylation can favor the cis-amide bond conformation required for the back-side attack of the N-terminal amine on the amide carbonyl, which initiates the cyclization process.[4] This side reaction is often most pronounced during the Fmoc-deprotection step in SPPS.[1]

Q3: Which amino acid sequences are most susceptible to DKP formation?

A3: Sequences containing proline or other N-alkylated amino acids at the second position from the N-terminus are highly susceptible.[3] Sterically unhindered amino acids like glycine at the N-terminus, followed by a residue like proline, can also significantly increase the rate of DKP formation.[3] The rate of cyclization is influenced by the nature of the N-terminal amino acid, with polar or charged residues leading to faster kinetics compared to nonpolar residues.

Q4: At what stage of solid-phase peptide synthesis (SPPS) is DKP formation most likely to occur?

A4: DKP formation is predominantly induced during the Fmoc-removal step, which is typically mediated by a secondary amine base like piperidine in DMF.[1] The exposed N-terminal amine of the dipeptidyl-resin can then readily attack the adjacent carbonyl group, leading to cyclization and cleavage from the resin. It can also occur during the coupling of the third amino acid if the acylation of the free N-terminal amine is slow.

Q5: How can I detect and quantify DKP byproducts in my synthesis?

A5: DKP byproducts can be detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS or UPLC-MS/MS).[5][6][7][8] These methods allow for the separation and identification of the DKP from the desired peptide and other impurities. A specific LC-MS/MS method has been developed for the simultaneous and quantitative analysis of various DKPs.[5]

Troubleshooting Guides

Problem 1: Significant loss of yield and presence of a truncated peptide impurity after coupling the third amino acid.

Possible Cause: High levels of DKP formation are occurring after the deprotection of the second amino acid, leading to the cleavage of the N-terminal dipeptide from the resin.

Solutions:

  • Modify Fmoc-Deprotection Conditions:

    • Reduce Piperidine Concentration: Lowering the piperidine concentration from the standard 20% in DMF can sometimes reduce the rate of DKP formation.[1]

    • Use an Alternative Base Cocktail: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[1]

  • Optimize the Coupling of the Third Amino Acid:

    • Use a Highly Efficient Coupling Reagent: For sterically hindered couplings involving N-methylated amino acids, standard coupling reagents may be slow, allowing time for DKP formation to compete. The use of more potent coupling reagents is recommended.

      • Phosphonium Salts: Reagents like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in combination with an additive like 1-hydroxy-7-azabenzotriazole (HOAt), or PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly effective for coupling N-methylated amino acids.[9][10] Halogenophosphonium reagents such as PyBroP® have also been shown to be very efficient.[9][11]

    • Immediate Coupling: Perform the coupling of the third amino acid immediately after the Fmoc deprotection and washing steps to minimize the time the free N-terminal amine is available for cyclization.

  • Incorporate Dipeptides: If synthesizing a longer peptide, consider synthesizing the susceptible dipeptide unit separately and then coupling it to the resin-bound peptide. This bypasses the vulnerable dipeptidyl-resin stage.

Problem 2: Difficulty in coupling an amino acid onto an N-methylated residue, leading to incomplete reaction and potential DKP formation.

Possible Cause: The N-methyl group on the N-terminal residue presents significant steric hindrance, slowing down the coupling reaction and allowing more time for the competing DKP formation to occur.

Solutions:

  • Select an Appropriate Coupling Reagent:

    • Uronium/Guanidinium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) are effective, with HATU often being preferred for difficult couplings.

    • Phosphonium Reagents: As mentioned previously, PyAOP and PyBOP/HOAt are excellent choices for overcoming the steric hindrance of N-methylated residues.[9][10]

  • Optimize Reaction Conditions:

    • Increase Coupling Time and Temperature: For particularly difficult couplings, extending the reaction time and/or moderately increasing the temperature can help drive the reaction to completion.

    • Use Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the coupling onto sterically hindered N-methylated amino acids.

Quantitative Data on DKP Formation

The following table summarizes the extent of DKP formation under different Fmoc-deprotection conditions for a susceptible peptide sequence. This data highlights the impact of the deprotection cocktail on minimizing this side reaction.

Fmoc-Removal ConditionDKP Formation (%) after 2x Deprotection
20% Piperidine / DMF13.8%
5% Piperidine / DMF12.2%
5% Piperazine / DMF< 4.0%
5% Piperazine / NMP< 4.0%
2% DBU, 5% Piperazine / NMP3.6%

Data adapted from a study on the DKP formation of Fmoc-Cys(tBu)-Pro-2-Cl-trityl resin.[1]

Experimental Protocols

Protocol 1: Minimized DKP Formation during Fmoc-Deprotection

This protocol utilizes an alternative base cocktail to suppress DKP formation during the critical Fmoc-removal step.

  • Resin Swelling: Swell the dipeptide-resin in the reaction vessel with DMF.

  • Prepare Deprotection Solution: Prepare a fresh solution of 2% DBU (v/v) and 5% piperazine (w/v) in NMP.

  • First Deprotection: Drain the DMF from the resin. Add the deprotection solution to the resin and agitate for 5-10 minutes at room temperature.

  • Second Deprotection: Drain the solution. Add a fresh aliquot of the deprotection solution and agitate for an additional 20-30 minutes.

  • Washing: Drain the deprotection solution. Thoroughly wash the resin with NMP (3x), followed by DCM (3x), and finally DMF (3x) to prepare for the next coupling step.

  • Proceed Immediately: Proceed with the coupling of the third amino acid without delay.

Protocol 2: Coupling a Hindered Amino Acid onto an N-Methylated Residue using PyBOP/HOAt

This protocol is designed to achieve high coupling efficiency for sterically challenging N-methylated amino acids, thereby outcompeting DKP formation.

  • Resin Preparation: After Fmoc-deprotection of the N-methylated amino acid, wash the resin thoroughly as described in the previous protocol.

  • Prepare Amino Acid Solution: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOAt in DMF.

  • Activation: Add 3 equivalents of PyBOP to the amino acid/HOAt solution. Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2-4 hours. For extremely difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 35-40 °C).

  • Monitoring: Monitor the reaction progress using a qualitative test (e.g., ninhydrin test). A negative test indicates the reaction is complete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualizations

DKP_Formation_Mechanism cluster_SPPS During SPPS (e.g., Fmoc Deprotection) DipeptidylResin Dipeptidyl-Resin (Free N-Terminus) TransitionState Tetrahedral Intermediate (cis-amide conformation) DipeptidylResin->TransitionState Intramolecular Nucleophilic Attack DKP Diketopiperazine (DKP) TransitionState->DKP Cyclization & Cleavage TruncatedPeptide Truncated Peptide (Resin-Bound) TransitionState->TruncatedPeptide Resin remains with (n-2) peptide

DKP Formation Mechanism

Troubleshooting_Workflow Start High DKP Impurity Detected CheckStep At which step is DKP forming? Start->CheckStep Deprotection During Fmoc Deprotection CheckStep->Deprotection High after deprotection Coupling During 3rd AA Coupling CheckStep->Coupling High after coupling Sol1A Use 2% DBU / 5% Piperazine in NMP Deprotection->Sol1A Sol1B Reduce piperidine concentration and/or reaction time Deprotection->Sol1B Sol2A Use high-efficiency coupling reagent (e.g., PyAOP, HATU) Coupling->Sol2A Sol2B Ensure immediate coupling post-deprotection Coupling->Sol2B

DKP Troubleshooting Workflow

References

Technical Support Center: Peptides Containing H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides that incorporate the modified amino acid H-N-Me-Glu(OMe)-OH.HCl.

Troubleshooting Guide

Low or no solubility of your peptide containing this compound can be a significant hurdle in experimental workflows. The following guide provides a systematic approach to troubleshoot and improve solubility.

Problem: My peptide containing this compound will not dissolve.

This is a common issue due to the hydrophobic nature of the N-methylated amino acid and the methyl ester on the glutamate side chain. Follow these steps to systematically address the problem.

Step 1: Initial Solubility Test with a Small Amount

Before dissolving your entire peptide stock, always perform a small-scale solubility test to identify the optimal solvent without risking your entire sample.[1][2][3]

Step 2: Characterize Your Peptide's Overall Charge

The overall charge of your peptide at a given pH is a critical determinant of its solubility in aqueous solutions.[1][2][4]

  • Protocol for Calculating Overall Peptide Charge:

    • Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus (-NH2).

    • Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus (-COOH).

    • The this compound residue itself contributes a +1 charge from the N-terminal amine hydrochloride and a -1 charge from the C-terminal carboxylic acid, resulting in a net neutral charge for the amino acid itself within a longer peptide chain (excluding termini). The N-methylation and the side-chain methyl ester primarily contribute to hydrophobicity.

    • Sum the values to determine the net charge of the peptide.

Step 3: Systematic Solvent Selection Workflow

The following workflow will guide you through the selection of an appropriate solvent system.

G cluster_0 Solubility Troubleshooting Workflow start Start with a small amount of peptide charge Calculate Net Peptide Charge start->charge positive Positive Net Charge charge->positive > 0 negative Negative Net Charge charge->negative < 0 neutral Neutral Net Charge charge->neutral = 0 water Try Sterile Water positive->water negative->water organic_solvent Use Organic Solvent (e.g., DMSO, DMF) neutral->organic_solvent acidic_buffer Try Acidic Buffer (e.g., 10% Acetic Acid) water->acidic_buffer Insoluble basic_buffer Try Basic Buffer (e.g., 0.1M Ammonium Bicarbonate) water->basic_buffer Insoluble sonicate Sonicate acidic_buffer->sonicate Insoluble success Peptide Dissolved acidic_buffer->success Soluble basic_buffer->sonicate Insoluble basic_buffer->success Soluble cosolvent Add water/buffer dropwise to organic solvent organic_solvent->cosolvent cosolvent->sonicate Precipitation cosolvent->success Soluble sonicate->organic_solvent Still Insoluble & Neutral sonicate->success Soluble

Caption: A stepwise decision tree for solubilizing peptides containing this compound.

Frequently Asked Questions (FAQs)

Q1: How does the this compound residue affect the overall solubility of my peptide?

A1: The this compound residue introduces several characteristics that can decrease solubility in aqueous solutions:

  • N-methylation: The methyl group on the amide nitrogen increases the hydrophobicity of the peptide backbone.[5][6] While N-methylation can sometimes increase aqueous solubility in specific contexts by disrupting aggregation, its primary effect is often an increase in lipophilicity.[5][6]

  • Side-Chain Methyl Ester: The methyl ester on the glutamate side chain is more hydrophobic than a free carboxylic acid, further reducing water solubility.

Q2: What is the best initial solvent to try for my peptide containing this compound?

A2: The best initial solvent depends on the overall charge of your peptide.

  • For peptides with a net positive charge: Start with sterile, distilled water. If that fails, try a dilute acidic solution like 10% acetic acid.[2][4]

  • For peptides with a net negative charge: Begin with sterile, distilled water. If solubility is poor, add a small amount of a basic solution such as 0.1M ammonium bicarbonate.[3]

  • For neutral or very hydrophobic peptides: It is often necessary to start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), followed by the slow addition of water or an aqueous buffer.[1][2][4]

Q3: Are there any solvents I should avoid?

A3: The choice of solvent should always be compatible with your downstream experiments.

  • Cell-based assays: Be cautious with organic solvents. For instance, DMSO can be toxic to cells at concentrations above 1% (v/v).[1]

  • Peptides with Cysteine, Methionine, or Tryptophan: Avoid using DMSO if your peptide contains these residues, as it can cause oxidation.[4][7] For peptides containing cysteine, DMF is a suitable alternative to DMSO.[2] Use oxygen-free buffers for these sensitive peptides.[7]

Q4: My peptide solution is cloudy or has formed a gel. What should I do?

A4: Cloudiness or gel formation indicates that the peptide is not fully dissolved and may be aggregated.[3]

  • Sonication: A brief sonication can help to break up aggregates and enhance solubilization.[1][3]

  • Stronger Solvents: If sonication in your current solvent is ineffective, you may need to use a stronger solvent system as outlined in the troubleshooting workflow. For very difficult peptides, denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used as a last resort, but these will impact protein conformation.[2]

Q5: How should I store my solubilized peptide?

A5: Once your peptide is in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or lower.[1][2] For peptides susceptible to oxidation, store under an inert, oxygen-free atmosphere.[2]

Experimental Protocols

Protocol 1: Small-Scale Peptide Solubility Test

  • Weigh out a small, accurately measured amount of your lyophilized peptide (e.g., 1 mg).

  • Based on the calculated net charge of your peptide, select an initial solvent (Water, 10% Acetic Acid, or 0.1M Ammonium Bicarbonate).

  • Add the solvent in small increments (e.g., 10 µL at a time) to the peptide.

  • Vortex or gently agitate the vial after each addition.

  • If the peptide does not dissolve, try gentle warming (to no more than 40°C) or sonication for a few minutes.[8]

  • If the peptide remains insoluble, proceed to the next appropriate solvent in the troubleshooting workflow (e.g., an organic solvent for a neutral peptide).

  • Once a suitable solvent is found, scale up the procedure for your entire peptide stock.

Protocol 2: Solubilization of a Hydrophobic Peptide using an Organic Co-solvent

  • Add a minimal amount of a pure organic solvent (e.g., DMSO) to your lyophilized peptide to create a concentrated stock solution. Ensure the peptide is fully dissolved.

  • While vortexing, slowly add your desired aqueous buffer drop by drop.

  • Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have reached the solubility limit in that co-solvent mixture.

  • If precipitation occurs, you may need to re-lyophilize the peptide and attempt dissolution in a higher ratio of organic solvent.

Data Summary

The inclusion of N-methylated amino acids generally leads to an increase in the lipophilicity of a peptide.

PropertyEffect of N-methylationReference
Lipophilicity (clogP)Increases[5][6]
Aqueous Solubility (ΔGsolv)Becomes more negative (more water soluble in some theoretical models)[5][6]
Dipole MomentIncreases[5][6]
PolarizabilityIncreases[5][6]

Note: While theoretical models may suggest increased aqueous solubility due to factors like increased dipole moment, the practical outcome in a complex peptide is often dominated by the increased hydrophobicity, leading to decreased water solubility.

References

Technical Support Center: TFA Cleavage of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the trifluoroacetic acid (TFA) cleavage of N-methylated peptides from solid-phase synthesis resins.

Troubleshooting Guide

This guide addresses specific issues that may arise during the TFA cleavage of N-methylated peptides.

Question: I am observing incomplete cleavage of my N-methylated peptide from the resin. What are the possible causes and solutions?

Answer:

Incomplete cleavage of N-methylated peptides can stem from several factors, often related to the unique structural properties induced by N-methylation.

  • Steric Hindrance: The presence of N-methyl groups can create a more rigid and sterically hindered peptide backbone. This can limit the access of TFA to the cleavage site on the linker.

  • Conformational Effects: N-methylation can favor specific peptide conformations that are less susceptible to acid-catalyzed cleavage.[1][2]

Troubleshooting Steps:

  • Extend Cleavage Time: Prolonged exposure to the cleavage cocktail may be necessary to achieve complete cleavage. It is advisable to perform a time-course study (e.g., 2, 4, 6 hours) on a small amount of resin to determine the optimal cleavage time.

  • Increase Temperature: Gently warming the cleavage reaction (e.g., to 30-40°C) can sometimes improve efficiency. However, this should be done with caution as it can also increase the rate of side reactions.

  • Optimize Cleavage Cocktail: For acid-sensitive residues like N-methyl amino acids, using a lower concentration of TFA may be beneficial.[3] Repetitive treatments with a 1% TFA solution in dichloromethane (DCM) can be an effective strategy for cleaving peptides from highly acid-labile linkers.

  • Consider Alternative Cleavage Reagents: In some cases, stronger acid cocktails or different cleavage reagents may be required. For instance, a combination of TFA with trimethylsilyl bromide (TMSBr) can be effective for cleaving hindered peptides.

Question: My N-methylated peptide is degrading during TFA cleavage, leading to fragmentation or the loss of the N-terminal residue. How can I prevent this?

Answer:

Degradation during TFA cleavage is a significant issue for N-methylated peptides, particularly when the N-methylation is at the N-terminus.

  • Mechanism of Degradation: Peptides with the general structure R1-(N-alkyl X1)-X2-R2 are susceptible to hydrolysis under standard TFA conditions. This fragmentation is proposed to occur through an oxazolone-like intermediate.[4] For peptides with an N-terminal acetylated N-methyl amino acid, a side reaction can lead to the deletion of this first residue.[1][5] The N-methyl group is crucial for this side reaction to occur, likely by promoting a backbone conformation that favors a cyclization mechanism.[1]

Preventative Measures:

  • Modify the N-terminus: The presence of an acetyl group at the N-terminus of an N-methylated residue can promote degradation.[1][5] If possible, modifying the N-terminal group can prevent this side reaction.

    • Des-acetyl Analog: Removing the N-terminal acetyl group can completely prevent the deletion of the first amino acid.[1]

    • Alternative N-terminal Groups: Incorporating a heteroatom-containing group, such as a methoxycarbonyl group, at the N-terminus has been shown to prevent this side reaction.[1]

  • Optimize Cleavage Conditions: The composition of the cleavage cocktail can significantly impact the stability of the N-methylated peptide.

    • Avoid Water: The addition of water as a scavenger can significantly decrease the yield of the desired peptide in some cases of N-terminal degradation.[1]

    • Use Pure TFA: Interestingly, for the deletion of Ac-NMePhe, cleavage with pure TFA for 3 hours at 4°C resulted in the highest yield of the desired peptide compared to cocktails containing water or other scavengers.[1]

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated peptides more challenging to cleave than their non-methylated counterparts?

A1: The introduction of a methyl group on the amide nitrogen of the peptide backbone eliminates the hydrogen bond donor capability at that position. This can lead to significant conformational changes, increased steric bulk, and altered electronic properties, all of which can hinder the efficiency of TFA-mediated cleavage from the resin and increase the susceptibility to specific side reactions.[1][2]

Q2: What is the recommended standard cleavage cocktail for peptides containing N-methylated amino acids?

A2: There is no single "one-size-fits-all" cocktail. The optimal choice depends on the specific sequence and the nature of the protecting groups. However, for peptides with acid-sensitive residues like N-methyl amino acids, starting with a milder cleavage condition, such as a lower concentration of TFA, is often recommended.[3] A common starting point is a cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water, but as noted in the troubleshooting section, water may need to be excluded for certain N-methylated peptides.[1][6]

Q3: Can the position of the N-methylated residue in the peptide sequence affect the cleavage outcome?

A3: Yes, the position is critical. N-terminal N-methylated residues, especially when acetylated, are particularly prone to degradation and deletion during cleavage.[1][5] N-methylation within the peptide sequence can also lead to fragmentation at the site of modification.[4]

Q4: Are there any specific scavengers that are particularly important for the cleavage of N-methylated peptides?

A4: While standard scavengers like TIS are used to quench reactive cationic species generated from protecting groups, the choice of scavengers for N-methylated peptides should be carefully considered to avoid promoting degradation. For instance, in cases of N-terminal deletion, water can be detrimental.[1] The primary concern is often the inherent instability of the N-methylated peptide bond under acidic conditions rather than side-chain modifications, which are the usual targets of scavengers.

Data Summary

The following table summarizes the effect of different cleavage conditions on the yield of [NMePhe1]arodyn (peptide 3), which is prone to deletion of the N-terminal Ac-NMePhe residue.

Cleavage Cocktail Composition (v/v/v/v)Cleavage Time (hours)Temperature (°C)Yield of Desired Peptide (%)
TFA : Phenol : Water : TIS (88:5:5:2)14Not Reported
TFA : Phenol : Water : TIS (88:5:5:2)24Not Reported
TFA : Phenol : Water : TIS (88:5:5:2)34Not Reported
TFA : Phenol : Water : TIS (88:5:5:2)44Not Reported
Pure TFA14Not Reported
Pure TFA2435
Pure TFA3444
Pure TFA4435
TFA : Water (95:5)148
TFA : Water (95:5)2411
TFA : Water (95:5)3422
TFA : Water (95:5)44Not Reported

Data adapted from a study on the deletion of Ac-NMePhe1 from [NMePhe1]arodyn.[1]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is a general procedure for the cleavage of peptides from the resin.

  • Resin Preparation:

    • Place the peptide-resin in a suitable reaction vessel.

    • Wash the resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).

    • Dry the resin under a high vacuum for at least 1 hour.[7]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail. A common mixture is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For simpler peptides without sensitive residues, TFA/TIS/water (95:2.5:2.5) can be used. Prepare the cocktail fresh.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.[7]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Concentrate the TFA solution using a rotary evaporator.[7]

  • Peptide Precipitation:

    • Add the concentrated peptide solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[7]

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Protocol 2: Modified TFA Cleavage for N-Methylated Peptides Prone to N-Terminal Deletion

This protocol is adapted for N-methylated peptides that show degradation with standard cleavage cocktails, based on findings from studies on Ac-NMePhe deletion.[1]

  • Resin Preparation:

    • Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Cocktail:

    • Use pure, high-quality TFA.

  • Cleavage Reaction:

    • Cool the reaction vessel containing the dried resin in an ice bath (0-4°C).

    • Add cold, pure TFA to the resin.

    • Allow the reaction to proceed at 4°C for 3 hours with occasional agitation.[1]

  • Peptide Isolation and Precipitation:

    • Follow the same isolation and precipitation steps as in Protocol 1.

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin Reaction Cleavage Reaction (2-4h, RT) Resin->Reaction Cocktail Prepare Cleavage Cocktail (e.g., 95% TFA/TIS/H2O) Cocktail->Reaction Filter Filter to Separate Resin Reaction->Filter Evaporate Concentrate Filtrate Filter->Evaporate Precipitate Precipitate with Cold Ether Evaporate->Precipitate Isolate Isolate Crude Peptide (Centrifuge/Filter) Precipitate->Isolate

Caption: Standard workflow for TFA cleavage and peptide isolation.

N_Methyl_Degradation cluster_peptide N-Terminal Ac-NMe-Peptide AcNMe Ac-N(Me)-Xaa1- Peptide -Xaa2-...-Resin Intermediate Cyclic Intermediate (Oxazolone-like) AcNMe->Intermediate N-Me group facilitates backbone cyclization TFA TFA Cleavage Conditions TFA->Intermediate Products Products: 1. Ac-N(Me)-Xaa1 (Deleted) 2. H-Xaa2-...-OH (Fragment) Intermediate->Products Hydrolysis

Caption: Proposed mechanism for N-terminal deletion in N-methylated peptides.

References

Technical Support Center: Fragmentation of N-methylated Peptide Backbones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the fragmentation of N-methylated peptide backbones during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges observed during the fragmentation of N-methylated peptides?

A1: The primary challenges in the fragmentation of N-methylated peptides include:

  • Altered Fragmentation Pathways: N-methylation introduces steric hindrance and removes a hydrogen bond donor, which can significantly alter the fragmentation patterns compared to their non-methylated counterparts.[1]

  • Neutral Losses: A common issue, particularly with Collision-Induced Dissociation (CID), is the facile neutral loss of methyl groups or moieties containing them from the precursor ion, which can dominate the spectrum and reduce the abundance of backbone fragment ions necessary for sequencing.[2]

  • Side-Chain Reactions: N-methylation can promote specific side-chain fragmentations, which can complicate spectral interpretation.[3][4][5] For instance, peptides containing methylated arginine can produce characteristic low-mass ions.[3][4][5]

  • Difficulty in Site Localization: The lability of the methyl group can sometimes make it difficult to confidently assign the exact location of the methylation, especially in the presence of multiple potential methylation sites.[2]

  • Reduced Fragmentation Efficiency: The presence of an N-methyl group can sterically hinder the amide bond cleavage, leading to lower fragmentation efficiency and reduced sequence coverage.[1]

  • Methyl Group Migration: In some cases, particularly with singly charged ions, methyl group migration from a trimethylated lysine to the C-terminal residue has been observed, which can lead to misinterpretation of the spectra.[6]

Q2: How does the fragmentation of N-methylated peptides differ between Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD)?

A2: The fragmentation of N-methylated peptides varies significantly between CID and ETD:

  • Collision-Induced Dissociation (CID): CID is a "slow-heating" method that promotes fragmentation at the most labile bonds.[7][8] For N-methylated peptides, this often results in the neutral loss of the methyl group or related moieties, especially from arginine residues.[2][9] This can lead to a loss of information regarding the peptide backbone. CID typically generates b- and y-type ions.[10]

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone at the N-Cα bond, producing c- and z-type ions.[11] A key advantage of ETD is that it tends to preserve labile post-translational modifications, including N-methylation.[9][11] This makes ETD particularly useful for localizing methylation sites.[2] While subtle differences in the relative abundances of ETD channels can be observed with N-methylation, the process is generally not negatively affected.

A summary of the key differences is presented below:

FeatureCollision-Induced Dissociation (CID)Electron Transfer Dissociation (ETD)
Primary Fragment Ions b- and y-ions[10]c- and z-ions[11]
Effect on N-methylation Prone to neutral loss of methyl groups[2][9]Preserves the methyl group on the backbone[9]
Primary Application General peptide sequencingAnalysis of labile PTMs, including N-methylation[9][11]
Common Issues Dominant neutral loss peaks can obscure backbone fragments[2]Can be less efficient for peptides with low charge states

Q3: What are some characteristic fragment ions or neutral losses observed for N-methylated peptides?

A3: Several characteristic fragment ions and neutral losses can indicate the presence of N-methylation. For peptides containing methylated arginine residues, specific low-mass ions are often observed in CID spectra.[3][4][5]

Methylation TypeCharacteristic Fragment Ion (m/z)Corresponding Neutral Loss
Asymmetric Dimethylarginine (aDMA)46 (Dimethylammonium)[3][4]Dimethylamine
Symmetric Dimethylarginine (sDMA)-Monomethylamine & Dimethylamine
Monomethylarginine (MMA)-Methylamine

Furthermore, CID spectra of arginine-methylated peptides can show abundant fragment ions at m/z 70, 112, and 115.[3][4][5]

Troubleshooting Guides

Problem 1: My CID spectrum is dominated by a single neutral loss peak, and I have poor sequence coverage.

  • Cause: This is a common issue with N-methylated peptides, especially those containing methylated arginine, where the neutral loss of methylamine or dimethylamine is a highly favored fragmentation pathway in CID.[2][9] This consumes most of the ion current, leaving little for backbone fragmentation.

  • Solution:

    • Switch to an alternative fragmentation method: Electron Transfer Dissociation (ETD) is highly recommended as it preserves labile modifications like N-methylation and promotes backbone cleavage, leading to better sequence coverage.[9][12][11]

    • Optimize CID collision energy: Lowering the collision energy may reduce the extent of neutral loss relative to backbone fragmentation. However, this may also decrease overall fragmentation efficiency.

    • Use a precursor ion scan: If you are specifically looking for peptides with a certain type of methylation (e.g., asymmetric dimethylarginine), a precursor ion scan for the characteristic fragment ion (e.g., m/z 46 for aDMA) can help identify the parent ions of interest.[3][4][5]

Problem 2: I am unsure of the exact location of the N-methylation in my peptide sequence.

  • Cause: The lability of the methyl group in CID or ambiguous fragmentation patterns can make it difficult to pinpoint the exact methylated residue.

  • Solution:

    • Employ ETD or ECD: Electron Transfer Dissociation (ETD) or Electron Capture Dissociation (ECD) are the methods of choice for localizing labile post-translational modifications.[9][12] They induce fragmentation of the peptide backbone while leaving the PTM intact, allowing for more confident site assignment.[9][11]

    • Manual spectral interpretation: Carefully examine the full series of c- and z-ions in an ETD spectrum. The mass shift corresponding to the methylation will be observed on all fragment ions containing the modified residue.

    • Use specialized software: Several software tools are designed to analyze PTM data and can help in the automated assignment of modification sites from ETD spectra.

Problem 3: I am observing unexpected fragment ions that do not correspond to standard b, y, c, or z ions.

  • Cause: N-methylation can induce unusual fragmentation pathways or side-chain cleavages.[3][4][5] Additionally, for certain peptides, phenomena like methyl group migration have been reported.[6]

  • Solution:

    • Consult literature for known side-chain fragmentations: For arginine methylation, be aware of the characteristic low-mass ions (e.g., m/z 46, 70, 112, 115) that can arise from side-chain fragmentation.[3][4][5]

    • Consider the possibility of methyl group migration: If analyzing singly charged trimethyllysine-containing peptides, be aware that methyl group migration to the C-terminus can occur, leading to y_n+Me and b_m+2Me ions.[6]

    • High-resolution mass spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements of the unexpected fragment ions. This can help in determining their elemental composition and proposing potential structures.

Experimental Protocols

Protocol 1: Analysis of N-methylated Peptides using ESI-MS/MS with CID

  • Sample Preparation: Dissolve the purified N-methylated peptide in a solution of 50% acetonitrile and 0.1% formic acid to a final concentration of approximately 1 pmol/µL.

  • Mass Spectrometry:

    • Use an electrospray ionization (ESI) source coupled to a triple quadrupole or ion trap mass spectrometer.

    • Acquire a full scan MS spectrum to identify the precursor ion of the N-methylated peptide.

    • Select the precursor ion of interest for MS/MS analysis.

  • Collision-Induced Dissociation (CID):

    • Use argon as the collision gas.

    • Apply a normalized collision energy in the range of 20-35% (this may require optimization depending on the instrument and the peptide).

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the spectrum for the presence of b- and y-type fragment ions to determine the peptide sequence.

    • Look for characteristic neutral losses associated with the methylated residue (e.g., loss of methylamine or dimethylamine).

    • Identify any characteristic low-mass immonium ions or side-chain fragments.

Protocol 2: Analysis of N-methylated Peptides using ESI-MS/MS with ETD

  • Sample Preparation: Prepare the sample as described in Protocol 1. A higher charge state of the precursor ion is often beneficial for ETD.

  • Mass Spectrometry:

    • Use an ESI source coupled to a mass spectrometer with ETD capability (e.g., a linear ion trap or Orbitrap).

    • Acquire a full scan MS spectrum and select the multiply charged precursor ion of the N-methylated peptide.

  • Electron Transfer Dissociation (ETD):

    • Use a suitable reagent anion, such as fluoranthene.

    • Optimize the ion-ion reaction time to achieve sufficient fragmentation without excessive signal loss.

    • Acquire the product ion spectrum.

  • Data Analysis:

    • Analyze the spectrum for the presence of c- and z-type fragment ions.

    • Map the fragment ions to the peptide sequence to confirm the amino acid sequence and localize the site of N-methylation. The mass of the methylated residue will be incorporated into the corresponding c- and z-ions.

Visualizations

Fragmentation_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_Fragmentation Fragmentation cluster_Analysis Data Analysis Peptide N-methylated Peptide Solution 50% ACN / 0.1% FA Peptide->Solution Dissolve ESI Electrospray Ionization Solution->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID CID MS1->CID ETD ETD MS1->ETD CID_Analysis Analyze b, y ions & Neutral Loss CID->CID_Analysis ETD_Analysis Analyze c, z ions & PTM Localization ETD->ETD_Analysis

Caption: Experimental workflow for the mass spectrometric analysis of N-methylated peptides.

CID_vs_ETD cluster_precursor cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer Dissociation (ETD) Precursor [Peptide+Me+nH]n+ b_ions b-ions Precursor->b_ions y_ions y-ions Precursor->y_ions neutral_loss Neutral Loss (e.g., -CH3NH2) Precursor->neutral_loss c_ions c-ions Precursor->c_ions z_ions z-ions Precursor->z_ions intact_ptm Intact PTM Precursor->intact_ptm

Caption: Comparison of fragmentation pathways for N-methylated peptides in CID vs. ETD.

References

Technical Support Center: H-N-Me-Glu(OMe)-OH.HCl Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis involving H-N-Me-Glu(OMe)-OH.HCl. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the coupling of this sterically hindered N-methylated amino acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Question: My coupling reaction with this compound is resulting in a low yield or has failed completely. What are the potential causes and how can I resolve this?

Answer:

Low or no yield in coupling reactions with N-methylated amino acids like this compound is a common issue primarily due to steric hindrance. The N-methyl group significantly slows down the kinetics of amide bond formation. Here is a systematic approach to troubleshoot this problem:

1. Inadequate Neutralization: The starting material is a hydrochloride salt (HCl), which means the N-terminal amine is protonated. It must be neutralized to act as a nucleophile.

  • Solution: Ensure you are using a sufficient amount of a non-nucleophilic base to liberate the free amine. A common choice is N,N-diisopropylethylamine (DIPEA). Typically, at least 2 equivalents of base are required: one to neutralize the HCl salt and one to facilitate the coupling reaction itself.

2. Ineffective Coupling Reagent: Standard coupling reagents may not be potent enough for this sterically demanding coupling.

  • Solution: Employ a more powerful coupling reagent known to be effective for hindered couplings.[1][2][3] Uronium/aminium salts or phosphonium salts are generally recommended.[4] Consider switching to one of the reagents listed in the table below.

3. Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role in driving difficult couplings to completion.

  • Solution:

    • Increase Reaction Time: A single coupling may require an extended period (e.g., 2-24 hours).

    • Perform a Double Coupling: If the first coupling is incomplete, filtering the resin and subjecting it to a second, fresh coupling reaction can significantly improve the yield.

    • Elevate the Temperature: For particularly stubborn couplings, increasing the temperature to 40-50°C can enhance the reaction rate. However, this should be done cautiously as it can also increase the risk of racemization.

4. Inaccurate Monitoring of Reaction Completion: Standard methods for monitoring coupling reactions are often unreliable for N-methylated amino acids.

  • Solution: The ninhydrin test will give a false negative (no color change) for N-methylated amines. Use the bromophenol blue test to monitor the presence of the unreacted free amine.[3] A blue to green color indicates an incomplete reaction, while a yellow color signifies completion.[3]

Recommended Coupling Protocols for this compound

The following table summarizes recommended starting conditions for the coupling of this compound. These are starting points and may require further optimization for your specific peptide sequence.

Coupling ReagentReagent EquivalentsBase (DIPEA) EquivalentsAdditiveAdditive EquivalentsTypical Reaction Time
HATU 3.0 - 4.06.0 - 8.0None-1 - 4 hours
HBTU 3.0 - 4.06.0 - 8.0HOBt3.0 - 4.02 - 6 hours
PyBOP 3.0 - 4.06.0 - 8.0None-2 - 8 hours
PyAOP 3.0 - 4.06.0 - 8.0HOAt3.0 - 4.01 - 4 hours
COMU 3.0 - 4.06.0 - 8.0None-1 - 3 hours

Frequently Asked Questions (FAQs)

Q1: Why is coupling to this compound so difficult?

A1: The primary reason for the difficulty is steric hindrance. The methyl group on the nitrogen atom shields the amine, making it a less accessible nucleophile. This slows down the rate of amide bond formation compared to non-methylated amino acids. The coupling of an N-methylated amino acid to another N-methylated residue is particularly challenging for this reason.[2][3]

Q2: Can I use standard carbodiimide coupling reagents like DCC or EDC for this coupling?

A2: While carbodiimides can be used, they are generally less effective for sterically hindered couplings and often result in lower yields and increased side reactions, such as N-acylurea formation. If you must use a carbodiimide, it is crucial to include a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[4][5] However, more potent uronium or phosphonium-based reagents are strongly recommended.[4]

Q3: What are the common side reactions to watch out for?

A3:

  • Racemization: As with many peptide couplings, there is a risk of epimerization at the alpha-carbon of the activated amino acid. This risk can be minimized by using additives like HOBt or HOAt and avoiding excessive temperatures and prolonged pre-activation times.[6]

  • Diketopiperazine Formation: If the N-terminal residue of your peptide on the solid support is H-N-Me-Glu(OMe)-OH, and the subsequent amino acid is added, there is a risk of intramolecular cyclization to form a diketopiperazine, which cleaves the dipeptide from the resin. This is more prevalent when proline is one of the first two residues.[6]

  • Guanidinylation: When using uronium/aminium-based coupling reagents (like HATU, HBTU) in excess, they can react with the N-terminal amine to form a guanidinyl group, which terminates the peptide chain.[6] This can be minimized by pre-activating the carboxylic acid for a short period before adding it to the amine component.[4][6]

Q4: How should I purify my final peptide containing an N-Me-Glu(OMe) residue?

A4: Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). However, be aware that peptides rich in N-methylated amino acids can exhibit complex HPLC profiles with multiple peaks. This is often due to the slow interconversion between cis and trans conformers of the amide bonds involving the N-methylated residue.[2] It may be necessary to adjust the column temperature or use different solvent systems to resolve these conformers.

Visual Guides

Experimental Workflow for Troubleshooting Difficult Couplings

G cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_outcome Outcome start Low Coupling Yield with This compound neutralization Verify Base Stoichiometry (>= 2 eq. DIPEA) start->neutralization reagent_choice Assess Coupling Reagent (Is it potent enough?) neutralization->reagent_choice monitoring Confirm Monitoring Method (Use Bromophenol Blue) reagent_choice->monitoring change_reagent Switch to Stronger Reagent (e.g., HATU, PyAOP, COMU) monitoring->change_reagent double_coupling Perform a Double Coupling change_reagent->double_coupling increase_temp Increase Reaction Temp. (e.g., 40-50°C) double_coupling->increase_temp success Successful Coupling increase_temp->success

Caption: A troubleshooting workflow for low-yield couplings.

Generalized Peptide Coupling Pathway

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling amino_acid Fmoc-AA-OH (Carboxyl Component) active_ester Activated Ester (Fmoc-AA-OAt) amino_acid->active_ester + Coupling Reagent + Base peptide_resin H-N-Me-Glu(OMe)-Peptide-Resin (Amine Component) product Fmoc-AA-N(Me)-Glu(OMe)-Peptide-Resin peptide_resin->product + coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->active_ester base Base (DIPEA) base->active_ester active_ester->product

Caption: The key steps in a typical peptide coupling reaction.

References

Technical Support Center: Peptide Coupling of N-Methyl Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of peptides containing N-methyl amino acids. These sterically hindered building blocks present unique challenges in peptide synthesis, often leading to lower coupling yields and increased side reactions. This guide offers insights into selecting the appropriate coupling reagents and optimizing reaction conditions to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are N-methyl amino acids difficult to couple in peptide synthesis?

N-methyl amino acids introduce significant steric hindrance at the nitrogen atom of the amino group.[1][2] This bulkiness slows down the rate of acylation, making the formation of the peptide bond more challenging compared to their non-methylated counterparts.[1][2] This can result in incomplete reactions, lower yields, and the need for more reactive coupling reagents and optimized conditions.[1][3] The coupling of two consecutive N-methyl amino acids is particularly challenging.[3][4]

Q2: What are the most common side reactions observed during the coupling of N-methyl amino acids?

The primary side reactions encountered during the coupling of N-methyl amino acids include:

  • Epimerization/Racemization: The prolonged reaction times and harsh conditions often required for coupling can lead to the loss of chiral integrity at the alpha-carbon of the amino acid being activated.[5][6] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are used to suppress racemization.[5][7]

  • Diketopiperazine (DKP) formation: This intramolecular cyclization can occur, particularly with N-methylated tripeptides on the solid support, leading to chain termination.[2][4]

  • Guanidinylation of the N-terminus: Excess aminium/uronium-based coupling reagents like HBTU or HATU can react with the free N-terminal amine, forming a guanidinium group that blocks further peptide elongation.[6][8]

  • Fragmentation: Cleavage between consecutive N-methyl amino acids can sometimes be observed during acidic cleavage from the resin.[4]

Q3: Which classes of coupling reagents are generally recommended for N-methyl amino acids?

Due to the steric hindrance, more reactive coupling reagents are necessary. The most commonly recommended classes are:

  • Phosphonium Salts: Reagents like PyAOP, PyBrOP, and PyBOP are highly effective.[1][4][5] PyBrOP is noted for its high reactivity and is often used for particularly difficult couplings, including N-methyl amino acids.[1][3][5]

  • Aminium/Uronium Salts: HATU is a popular and effective choice, often showing better results than HBTU or HCTU for N-methylated residues.[3][6][9] COMU, which incorporates OxymaPure, is another excellent option with high reactivity and a better safety profile than benzotriazole-based reagents.[6][7]

  • Other Reagents: BOP-Cl and in situ formation of acid fluorides using reagents like TFFH are also employed for sterically hindered couplings.[3][6]

Troubleshooting Guide

Problem 1: Low Coupling Yield

  • Possible Cause: Insufficient reactivity of the coupling reagent.

  • Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide like DIC, consider switching to a phosphonium salt (e.g., PyBrOP for very hindered couplings) or a highly reactive uronium salt like HATU or COMU.[1][5][6]

  • Workflow for Reagent Selection:

    Coupling_Reagent_Selection start Start: Low Coupling Yield reagent_class Current Reagent Class? start->reagent_class carbodiimide Carbodiimide (e.g., DIC) reagent_class->carbodiimide Carbodiimide uronium Standard Uronium (e.g., HBTU) reagent_class->uronium Uronium phosphonium Phosphonium (e.g., PyBOP) reagent_class->phosphonium Phosphonium upgrade_to_hatu Switch to HATU or COMU carbodiimide->upgrade_to_hatu uronium->upgrade_to_hatu upgrade_to_pybrop Switch to PyBrOP phosphonium->upgrade_to_pybrop double_couple Implement Double Coupling upgrade_to_hatu->double_couple upgrade_to_pybrop->double_couple end Re-evaluate Yield double_couple->end

    Caption: Workflow for selecting a more potent coupling reagent.

  • Possible Cause: Incomplete reaction.

  • Solution:

    • Increase Reaction Time: Monitor the reaction (e.g., using a bromophenol blue test for solid-phase synthesis) and extend the coupling time as needed.[3]

    • Double Coupling: Perform a second coupling step with fresh reagent and activated amino acid to drive the reaction to completion.[2]

    • Increase Temperature: For solution-phase synthesis, a moderate increase in temperature can improve the reaction rate, but this should be done cautiously to avoid epimerization.

Problem 2: Significant Epimerization/Racemization Detected

  • Possible Cause: The activation method is too harsh or the reaction time is too long.

  • Solution:

    • Add a Racemization Suppressor: If not already in use, add an equivalent of HOAt or OxymaPure to the coupling reaction. These additives are known to minimize racemization.[5][6][7] OxymaPure is often preferred due to its improved safety profile over HOBt and HOAt.[6][10]

    • Use a Milder Base: If using a strong base, consider switching to a weaker, non-nucleophilic base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).

    • Lower the Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of epimerization.[8]

Problem 3: N-terminal Guanidinylation

  • Possible Cause: Excess aminium/uronium reagent (HATU, HBTU) reacting with the free amine of the growing peptide chain.[6]

  • Solution:

    • Avoid Excess Coupling Reagent: Use a slight excess of the carboxylic acid component relative to the coupling reagent.[6]

    • Pre-activation: Pre-activate the amino acid with the coupling reagent for a short period (a few minutes) before adding it to the resin-bound peptide. This ensures the reagent is consumed in the activation step before it can react with the N-terminus.[6]

    • Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyAOP and PyBOP do not have this side reaction.[6]

Comparative Data of Common Coupling Reagents

The selection of a coupling reagent is critical for success. The following table summarizes the characteristics and recommendations for commonly used reagents in the context of N-methyl amino acid coupling.

Coupling ReagentClassRelative ReactivityRecommended for N-Me AAKey Considerations
DIC/DCC CarbodiimideLowNot recommendedGenerally inefficient for hindered couplings; often requires an additive like HOBt or OxymaPure.[5][8]
HBTU/TBTU Aminium/UroniumMediumModerately effectiveLess effective than HATU for N-methyl amino acids.[3] Can cause N-terminal guanidinylation if used in excess.[6][8]
HATU Aminium/UroniumHighHighly Recommended Reacts faster and with less epimerization than HBTU.[5][11] Very effective for hindered couplings.[3][9]
COMU Aminium/UroniumHighHighly Recommended Reactivity is comparable to HATU.[6] Incorporates OxymaPure, making it safer than benzotriazole-based reagents.[6][7]
PyBOP PhosphoniumHighRecommendedEfficient coupling with minimal side reactions. By-products are generally less hazardous than those from BOP.[12]
PyAOP PhosphoniumVery HighHighly Recommended Especially effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[2][4][5]
PyBrOP PhosphoniumVery HighHighly Recommended More reactive than PyBOP and considered a go-to reagent for very difficult couplings, such as with N-methyl or α,α-disubstituted amino acids.[1][3][5]
BOP-Cl PhosphoniumHighEffectiveHas been successfully used for N-methyl amino acid coupling, but can have poor performance in solid-phase synthesis.[3][7]
TFFH Fluorinating AgentHighRecommendedGenerates amino acid fluorides in situ, which are highly reactive and well-suited for coupling sterically hindered amino acids.[6]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU

This protocol is a general guideline for coupling an Fmoc-protected N-methyl amino acid onto a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide using a 20% solution of piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents relative to resin loading) in DMF. Add HATU (4 equivalents) and a non-nucleophilic base such as DIEA (8 equivalents).[3] Allow this mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the washed resin. Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a colorimetric test (e.g., bromophenol blue test) to check for the presence of free amines. A negative result (yellow beads) indicates a complete reaction.[3]

  • Washing: Once the coupling is complete, wash the resin with DMF (3-5 times).

  • Recoupling (if necessary): If the monitoring test is positive (blue/green beads), repeat steps 4-7.

Workflow for HATU Coupling Protocol:

HATU_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_completion Post-Coupling swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Prepare Activation Mixture: Fmoc-N-Me-AA (4 eq) HATU (4 eq), DIEA (8 eq) in DMF wash1->activate couple Add to Resin Agitate for 1-2h activate->couple monitor Monitor with Bromophenol Blue Test couple->monitor monitor->activate Incomplete (Blue) Recouple wash2 Wash with DMF monitor->wash2 Complete (Yellow) complete Proceed to next cycle wash2->complete

Caption: Step-by-step workflow for SPPS using HATU.

Protocol 2: Coupling with PyBrOP for Highly Hindered Amino Acids

This protocol is recommended when coupling an N-methyl amino acid to another N-methyl amino acid or in other cases of severe steric hindrance.

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Reaction Setup: Suspend the deprotected resin in dichloromethane (DCM).

  • Amino Acid Addition: In a separate vial, dissolve the protected N-methyl amino acid (2 equivalents) in DCM or DMF and add it to the resin suspension.

  • Reagent Addition and Cooling: Add PyBrOP (2 equivalents) to the mixture and cool the reaction vessel to 0 °C in an ice bath.[3][8]

  • Base Addition and Coupling: Add DIEA (6 equivalents). Mix at 0 °C for 1 minute, then allow the reaction to proceed at room temperature for 1 hour.[3][8]

  • Washing: Filter the resin and wash thoroughly with DCM.[3][8]

This guide provides a starting point for addressing the challenges of coupling N-methyl amino acids. The optimal conditions may vary depending on the specific peptide sequence, so careful monitoring and optimization are always recommended.

References

Technical Support Center: Double Coupling Strategy for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing double coupling strategies in solid-phase peptide synthesis (SPPS), particularly for sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What is a double coupling strategy and why is it used?

A1: A double coupling strategy involves repeating the amino acid coupling step in solid-phase peptide synthesis (SPPS) before proceeding to the next deprotection step. This is done to ensure the complete incorporation of an amino acid, especially when dealing with sterically hindered residues or "difficult" sequences where a single coupling reaction may be inefficient. The goal is to maximize the yield of the desired full-length peptide and minimize deletion sequences, which can be challenging to separate during purification.[1][2][3]

Q2: Which amino acids are considered sterically hindered?

A2: Sterically hindered amino acids are those with bulky side chains or structural features that impede the approach of reagents to the reactive amino or carboxyl groups. Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr)

  • Aromatic amino acids: Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)[1]

  • Arginine (Arg): The bulky Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on the guanidino side chain contributes significantly to steric bulk.[4]

  • Proline (Pro): Its cyclic structure makes it a secondary amine, which is less reactive than the primary amines of other amino acids.[1]

  • α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).

  • N-methylated amino acids: The presence of a methyl group on the amide nitrogen hinders the approach of the incoming activated amino acid.[5][6][7]

Q3: When should I consider using a double coupling strategy?

A3: A double coupling strategy is recommended in the following situations:

  • Coupling of sterically hindered amino acids: As listed in Q2.

  • Coupling to a proline residue: The secondary amine of proline is less reactive, making the subsequent coupling step more challenging.[1]

  • Repetitive sequences of the same amino acid: For sequences with 2-4 identical amino acids in a row, double coupling the second or third residue can help prevent deletion sequences.[1]

  • Arginine incorporation: Double coupling is often recommended for arginine residues, especially when they are adjacent to other bulky amino acids.[1][4]

  • After a positive Kaiser test: If a qualitative test for free amines (like the Kaiser test) is positive after the initial coupling, a second coupling is warranted.[8]

Q4: What are the potential downsides of using a double coupling strategy?

A4: While beneficial, double coupling has some drawbacks:

  • Increased reagent consumption: It doubles the amount of expensive amino acids and coupling reagents used for a particular step.[4]

  • Longer synthesis time: Each double coupling adds an extra reaction step to the synthesis cycle.

  • Potential for side reactions: Increased exposure of the peptide to coupling reagents and bases can sometimes lead to side reactions, although this is generally less of a concern than incomplete coupling.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Positive Kaiser test after first coupling Incomplete acylation due to steric hindrance, peptide aggregation, or low reactivity of the N-terminal amine.1. Perform a second coupling (double coupling). 2. If the Kaiser test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[8] 3. For subsequent similar couplings, consider using a more potent coupling reagent (e.g., HATU, HCTU) or increasing the reaction temperature (if using a microwave synthesizer).[8]
Low final peptide purity with deletion sequences Consistently inefficient coupling at one or more steps.1. Identify the difficult coupling steps (often involving hindered amino acids). 2. Re-synthesize the peptide incorporating a double coupling strategy at these specific steps.[1] 3. Consider increasing the concentration of the amino acid and coupling reagent solutions.[1]
Guanidinylation of the N-terminus A side reaction where uronium/aminium coupling reagents (like HBTU or HATU) react with the unprotected N-terminal amine.Pre-activate the amino acid with the coupling reagent before adding it to the resin. This minimizes the time the free coupling reagent is in contact with the N-terminus of the peptide.
Aspartimide formation Base-catalyzed rearrangement of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.While not directly caused by double coupling, the extended exposure to basic conditions can exacerbate this issue. Use of protecting groups like Hmb or Dmb on the preceding amino acid can prevent this.
No improvement in purity despite double coupling Severe peptide aggregation on the resin, preventing access of reagents.1. Try switching to a different solvent with better swelling properties (e.g., NMP instead of DMF). 2. Incorporate chaotropic salts (e.g., LiCl) to disrupt secondary structures. 3. For very difficult sequences, consider a fragment synthesis approach.

Data Presentation

Table 1: Synthesis of Octa-Arginine with Different Coupling Strategies

Coupling StrategyCoupling TemperatureCoupling TimeCrude Peptide Purity
Single Coupling75°C5 minutesGood, with some impurities
Single, Extended Coupling50°C20 minutesLowest crude purity
Double Coupling75°C5 minutes (x2)Cleanest crude peptide sample[4]

Table 2: Yields for the Synthesis of Peptides Containing Consecutive Aib Residues using DIC/Oxyma

Peptide SequenceCrude Purity (HPLC)Isolated Yield
Cephaibol D (contains Aib-Pro and Aib-Aib)High26%
KKKKGYG-(Aib)17-NH2AcceptableNot specified
Ac-(Ala-Aib-Aib)4-KKKKGYG-NH2AcceptableNot specified
Ac-(Ala-Aib-Ala)4-KKKKGYG-NH2AcceptableNot specified

Data adapted from Zieleniewski et al. (2020).[9]

Table 3: Comparison of Coupling Reagent Efficiency for a Hindered Tripeptide

Coupling ReagentYield of Boc-Phe-Xaa-Phe-OBzl*
Pivaloyl mixed anhydride< 10%
Pentafluorophenyl ester< 10%
Acyl fluoride activation< 10%
HBTU (excess)Significant yield
PyBroP (excess)Significant yield
Boc-Phe-NCASuperior yield, especially with longer reaction times or elevated temperature

*Where Xaa is a sterically hindered N-methylated amino acid.[10]

Experimental Protocols

Protocol 1: General Double Coupling Procedure (Manual Synthesis)

  • First Coupling: a. Following Fmoc deprotection and washing of the resin-bound peptide, add the activated amino acid solution. This is typically prepared by dissolving the Fmoc-amino acid (3-5 equivalents), a coupling reagent like HBTU (2.9-4.9 equivalents), and a base like DIPEA (6-10 equivalents) in DMF or NMP. b. Allow the reaction to proceed for the standard coupling time (e.g., 30-60 minutes) with agitation. c. Drain the reaction vessel. d. Take a small sample of the resin for a Kaiser test.

  • Intermediate Wash: a. Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts from the first coupling.

  • Second Coupling: a. Prepare a fresh solution of the activated amino acid as in step 1a. b. Add the fresh solution to the resin. c. Allow the second coupling reaction to proceed for the same duration as the first, with agitation. d. Drain the reaction vessel.

  • Final Wash: a. Wash the resin extensively with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next deprotection step. b. A confirmatory Kaiser test can be performed to ensure the coupling is complete. If it is still positive, a capping step is recommended (see Protocol 2).

Protocol 2: Capping of Unreacted Amines

This procedure is performed when a coupling reaction is incomplete, as indicated by a positive Kaiser test after a double coupling.

  • Wash: After the final coupling wash, wash the resin with DMF.

  • Capping Solution: Prepare a capping solution, for example, a mixture of acetic anhydride and DIPEA in DMF, or a 50/50 solution of DCM/acetic anhydride.

  • Reaction: Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.

  • Final Wash: Drain the capping solution and wash the resin thoroughly with DMF and then DCM to prepare for the next synthesis cycle.

Visualizations

Double_Coupling_Workflow start Start: Resin with Deprotected N-terminus first_coupling First Coupling: Add activated sterically hindered AA start->first_coupling wash1 Wash with DMF first_coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test second_coupling Second Coupling: Add fresh activated AA kaiser_test->second_coupling Positive wash2 Wash with DMF/DCM kaiser_test->wash2 Negative second_coupling->wash2 capping Capping Step (e.g., Acetic Anhydride) second_coupling->capping If still positive after 2nd coupling next_step Proceed to next Fmoc Deprotection wash2->next_step capping->next_step

Caption: General workflow for a double coupling strategy in SPPS.

Troubleshooting_Decision_Tree start Incomplete Coupling (Positive Kaiser Test) double_couple Perform Double Coupling start->double_couple retest Retest with Kaiser Test double_couple->retest proceed Proceed with Synthesis retest->proceed Negative cap Cap Unreacted Amines retest->cap Positive cap->proceed investigate Investigate Further: - Aggregation? - Reagent Quality? - Different Coupling Reagent? cap->investigate

Caption: Troubleshooting decision tree for incomplete coupling.

References

Technical Support Center: Monitoring H-N-Me-Glu(OMe)-OH.HCl Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of H-N-Me-Glu(OMe)-OH.HCl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is monitoring the coupling reaction of this compound particularly important?

A1: Monitoring the coupling reaction of N-methylated amino acids like this compound is critical due to several factors. The N-methyl group introduces steric hindrance, which can slow down the reaction rate and lead to incomplete coupling. Additionally, standard monitoring methods like the Kaiser test are not reliable for secondary amines, necessitating alternative analytical techniques. Careful monitoring ensures optimal reaction conditions, minimizes the formation of deletion sequences, and prevents unwanted side reactions.

Q2: Which qualitative tests are suitable for monitoring the presence of the free N-methyl amine?

A2: The commonly used Kaiser test is not reliable for detecting the secondary amine of this compound as it typically gives a weak or false-negative result.[1] The following alternatives are recommended:

  • Bromophenol Blue Test: This test is based on a color change of an indicator in the presence of a basic free amine. A blue or green color indicates an incomplete reaction, while a yellow or yellow-green color suggests completion.[1][2]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This test also provides a colorimetric readout for the presence of primary and secondary amines. A red color indicates the presence of unreacted amine.[1][2]

Q3: What are the primary analytical techniques for quantitative monitoring of the reaction progress?

A3: For quantitative analysis, the following techniques are highly effective:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the starting materials, product, and any impurities. By tracking the disappearance of the limiting reagent and the appearance of the product peak, the reaction progress can be accurately quantified.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry. This allows for the confirmation of the desired product's molecular weight and the identification of potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction in real-time or by analyzing aliquots. Changes in the chemical shifts of specific protons on the amino acid backbone and side chain can be tracked to determine the extent of the reaction.

Q4: What are some common side reactions to be aware of when coupling this compound?

A4: Two primary side reactions should be considered:

  • Pyroglutamate Formation: N-terminal glutamic acid derivatives can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic or heated conditions.[3][4][5][6][7]

  • Hydrolysis of the Methyl Ester: The methyl ester protecting group on the side chain can be susceptible to hydrolysis, particularly under basic conditions or during prolonged reaction times in the presence of water.[8][9]

Troubleshooting Guides

Issue 1: Incomplete Coupling Reaction

Symptoms:

  • Qualitative tests (Bromophenol Blue, TNBS) indicate the presence of free amine after the expected reaction time.

  • HPLC analysis shows a significant amount of unreacted starting material.

  • LC-MS analysis confirms the presence of the starting amine.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance 1. Optimize Coupling Reagent: Use a more potent coupling reagent known to be effective for sterically hindered amino acids, such as HATU, HCTU, or PyAOP. 2. Increase Reaction Time: Extend the coupling time and monitor the reaction at regular intervals using HPLC or TLC. 3. Elevate Temperature: Gently increase the reaction temperature (e.g., to 40-50°C) and monitor for improvement in conversion. Be cautious of potential side reactions at higher temperatures.
Insufficient Reagent Equivalents 1. Increase Equivalents: Use a higher excess of the activated amino acid and coupling reagents (e.g., 1.5 to 2 equivalents).
Poor Solvent Quality 1. Use Anhydrous Solvents: Ensure that all solvents, particularly the reaction solvent (e.g., DMF, NMP), are anhydrous to prevent hydrolysis of activated species.
Aggregation 1. Change Solvent: Switch to a more polar or "chaotropic" solvent like NMP or a mixture of DMF/DCM to disrupt potential peptide aggregation on the solid support.
Issue 2: Presence of Unexpected Side Products

Symptoms:

  • HPLC chromatogram shows additional peaks besides the starting materials and the desired product.

  • LC-MS analysis reveals species with unexpected molecular weights.

Possible Side Products and Mitigation Strategies:

Side Product Identification (LC-MS) Mitigation Strategies
Pyroglutamate Formation Mass loss of 18 Da (loss of H₂O) from the N-terminal H-N-Me-Glu(OMe)-OH residue.1. Avoid Acidic Conditions: Minimize exposure to strong acids during coupling and workup. 2. Control Temperature: Avoid excessive heating during the coupling reaction. 3. Use Pre-activated Esters: Employing pre-activated esters can sometimes reduce the likelihood of this side reaction.
Hydrolysis of Side-Chain Methyl Ester Mass loss of 14 Da (loss of CH₂) from the final peptide.1. Use Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction. 2. Limit Exposure to Base: If basic conditions are required, use a non-nucleophilic base and minimize the reaction time. 3. Alternative Protecting Group: If hydrolysis is persistent, consider using a more robust side-chain protecting group, such as a t-butyl ester.
Epimerization Appearance of a diastereomeric peak in the HPLC chromatogram with the same mass as the desired product.1. Use Racemization Suppressing Additives: Incorporate additives like HOBt or Oxyma Pure into the coupling cocktail. 2. Optimize Base: Use a hindered base like DIPEA and avoid an excessive amount. 3. Lower Activation Temperature: Pre-activate the amino acid at a lower temperature (e.g., 0°C) before adding it to the amine component.

Experimental Protocols

Thin-Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase (Solvent System): A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 8:2 (v/v) ratio. The polarity can be adjusted based on the polarity of the coupled product. For more polar peptides, a higher proportion of methanol may be required.

  • Visualization:

    • UV Light (254 nm): To visualize Fmoc-protected species.

    • Ninhydrin Stain: Not recommended for the N-methyl amine.

    • Bromophenol Blue Dip: A dilute solution of bromophenol blue in ethanol can be used to stain the plate. The free amine will appear as a blue spot.

    • Potassium Permanganate Stain: A general stain for organic compounds.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient for peptide analysis is a linear gradient from 5% to 95% B over 20-30 minutes. The gradient can be optimized for better separation of the specific product.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Expected Elution Profile: The unreacted this compound will be more polar and elute earlier, while the coupled peptide product will be more hydrophobic and have a longer retention time.

LC-MS Analysis
  • Chromatography: Use the same HPLC method as described above.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: A range of m/z 100-2000 is typically sufficient to cover the starting materials, product, and potential dimers or side products.

    • Expected [M+H]⁺ ions:

      • H-N-Me-Glu(OMe)-OH: ~176.1 g/mol

      • Coupled dipeptide: [M+H]⁺ of H-N-Me-Glu(OMe)-OH + [M+H]⁺ of the coupling partner - 18.01 (loss of water).

Visual Workflows

experimental_workflow cluster_reaction Coupling Reaction cluster_monitoring Reaction Monitoring cluster_decision Decision cluster_outcome Outcome start Start Coupling Reaction reaction This compound + Amino Acid Partner + Coupling Reagents start->reaction take_aliquot Take Aliquot reaction->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC Analysis take_aliquot->hplc lcms LC-MS Analysis take_aliquot->lcms is_complete Reaction Complete? tlc->is_complete hplc->is_complete lcms->is_complete workup Proceed to Workup is_complete->workup Yes troubleshoot Troubleshoot is_complete->troubleshoot No

Caption: Experimental workflow for monitoring the coupling reaction.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Incomplete Coupling Detected steric_hindrance Steric Hindrance start->steric_hindrance reagents Reagent Issues start->reagents conditions Reaction Conditions start->conditions change_reagent Use Stronger Coupling Reagent (HATU, HCTU, PyAOP) steric_hindrance->change_reagent increase_time Increase Reaction Time steric_hindrance->increase_time increase_temp Increase Temperature steric_hindrance->increase_temp increase_equiv Increase Reagent Equivalents reagents->increase_equiv check_solvents Use Anhydrous Solvents reagents->check_solvents change_solvent Change Solvent (NMP) conditions->change_solvent

References

Validation & Comparative

Comparative Analysis of H-N-Me-Glu(OMe)-OH.HCl and its Alternatives: An NMR Data Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, a detailed understanding of the structural characteristics of amino acid derivatives is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) data for H-N-Me-Glu(OMe)-OH.HCl and its commercially available alternatives, offering a valuable resource for compound selection and characterization.

This comparison focuses on the 1H and 13C NMR spectral data of this compound and its analogs, providing a basis for structural verification and purity assessment. The alternatives selected for this guide are commercially available compounds that share structural similarities or are common precursors or derivatives in peptide synthesis and other applications.

NMR Data Comparison

Table 1: 1H NMR Data (Chemical Shift δ [ppm])

CompoundN-CH3O-CH3Solvent
This compound (Predicted) ~3.5-3.7~2.0-2.2~2.4-2.6~2.7~3.6D2O
L-Glutamic acid γ-methyl ester3.75 (t)2.15 (m)2.48 (t)-3.67 (s)D2O
N-Acetyl-L-glutamic acid4.35 (dd)1.95-2.15 (m)2.25-2.35 (m)--D2O
L-Pyroglutamic acid methyl ester (Predicted)4.17-4.21 (m)2.09-2.39 (m)1.95-2.02 (m)-3.67 (s)DMSO-d6

Table 2: 13C NMR Data (Chemical Shift δ [ppm])

CompoundC=O (α)C=O (γ)N-CH3O-CH3Solvent
This compound (Predicted) ~58~27~30-~175~178~35~52D2O
L-Glutamic acid γ-methyl ester54.527.830.5-174.8177.5-52.0D2O
N-Acetyl-L-glutamic acid53.028.031.0-175.0178.0--D2O
N-methyl-L-glutamic acid60.328.130.8-175.7181.534.9-H2O

Note: Predicted data is based on spectral analysis of similar structures and may vary from experimental results. The exact chemical shifts are dependent on solvent, concentration, and pH.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR data for amino acid derivatives is crucial for accurate comparison.

Standard Operating Procedure for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Weigh 5-10 mg of the amino acid derivative for 1H NMR and 20-50 mg for 13C NMR.

    • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, CDCl3). For hydrochloride salts, D2O is often the solvent of choice.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard (e.g., TMS or DSS), if required for chemical shift referencing.

  • NMR Data Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • 1H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

      • Solvent suppression techniques may be necessary if residual proton signals from the solvent are significant.

    • 13C NMR:

      • Acquire a proton-decoupled one-dimensional carbon spectrum.

      • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Data Processing:

      • Apply Fourier transformation to the acquired free induction decay (FID).

      • Phase and baseline correct the resulting spectrum.

      • Reference the chemical shifts to the internal standard or the residual solvent peak.

      • Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the comparative analysis of NMR data for the target compound and its alternatives.

NMR_Analysis_Workflow Workflow for Comparative NMR Data Analysis cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Analysis and Comparison cluster_alternatives Alternative Compounds SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition (1H & 13C) SamplePrep->NMR_Acquisition Processing Spectral Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Referencing Chemical Shift Referencing Processing->Referencing Peak_Assignment Peak Assignment and Interpretation Referencing->Peak_Assignment Data_Tabulation Tabulation of Chemical Shifts and Coupling Constants Peak_Assignment->Data_Tabulation Comparison Comparative Analysis of Spectral Data Data_Tabulation->Comparison Alt_SamplePrep Sample Preparation Alt_NMR_Acquisition NMR Data Acquisition Alt_SamplePrep->Alt_NMR_Acquisition Alt_Processing Spectral Processing Alt_NMR_Acquisition->Alt_Processing Alt_Referencing Chemical Shift Referencing Alt_Processing->Alt_Referencing Alt_Peak_Assignment Peak Assignment Alt_Referencing->Alt_Peak_Assignment Alt_Peak_Assignment->Data_Tabulation

Caption: Workflow for Comparative NMR Data Analysis.

This guide provides a foundational dataset and a standardized methodology for the NMR analysis of this compound and its alternatives. Researchers are encouraged to acquire experimental data for the target compound to build upon this comparative framework. The provided workflow and protocols will aid in ensuring data consistency and reliability in future studies.

Mass Spectrometry Analysis of Peptides Containing N-Methyl-O-Methyl Glutamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids into peptides is a key strategy in modern drug discovery, offering enhanced stability, permeability, and potency. One such modification, the dual N-methylation and O-methylation of glutamic acid (H-N-Me-Glu(OMe)-OH), presents unique challenges and opportunities for characterization by mass spectrometry. This guide provides a comparative overview of the mass spectrometric behavior of peptides containing this modified residue, with a focus on fragmentation patterns under different activation methods, and offers detailed experimental protocols for their analysis.

Introduction to H-N-Me-Glu(OMe)-OH in Peptides

The N-methylation of the peptide backbone can improve proteolytic stability and cell permeability, while the O-methylation of the glutamic acid side chain neutralizes its negative charge, which can influence peptide conformation and receptor binding. Understanding the fragmentation behavior of peptides containing H-N-Me-Glu(OMe)-OH is crucial for their unambiguous identification and for sequencing in complex biological matrices.

Comparative Fragmentation Analysis

The fragmentation of peptides containing H-N-Me-Glu(OMe)-OH is influenced by the presence of both the N-methyl and O-methyl groups. Below is a comparison of the expected fragmentation patterns of a model peptide containing this modified residue versus peptides with unmodified glutamic acid, singly N-methylated glutamic acid, and singly O-methylated glutamic acid when subjected to Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).

Predicted Fragmentation Behavior of a Model Peptide

For the purpose of this guide, we will consider the hypothetical tryptic peptide Ac-Ala-Xxx-Lys-OH, where Xxx is one of the following:

  • Unmodified: Glutamic Acid (Glu)

  • N-Methylated: N-Methyl-Glutamic Acid (N-Me-Glu)

  • O-Methylated: O-Methyl-Glutamic Acid (Glu(OMe))

  • Dual-Modified: N-Methyl-O-Methyl-Glutamic Acid (N-Me-Glu(OMe))

Table 1: Comparison of Precursor Ion Masses and Key Modifications

Residue at Xxx PositionModificationMass Shift (Da)Precursor [M+H]+ (m/z)
GluNone0447.23
N-Me-GluN-methylation+14.02461.25
Glu(OMe)O-methylation+14.02461.25
N-Me-Glu(OMe)N- and O-methylation+28.04475.27
Collision-Induced Dissociation (CID)

CID is a vibrational excitation method that typically results in the cleavage of the peptide backbone amide bonds, producing b- and y-type fragment ions.[1] However, labile post-translational modifications can be lost as neutral molecules.

Table 2: Predicted CID Fragmentation of Model Peptides

Peptide with...Predicted b- and y-ion SeriesPredicted Neutral LossesPredicted Diagnostic Immonium Ions (m/z)
Glu Standard b- and y-ions.Loss of H₂O (-18 Da) from the precursor and b-ions containing Glu.[2]102 (Glu)
N-Me-Glu Standard b- and y-ions with a +14.02 Da shift for ions containing N-Me-Glu.Loss of H₂O (-18 Da). Potential loss of methylamine (-31 Da) from b-ions.116 (N-Me-Glu)
Glu(OMe) Standard b- and y-ions with a +14.02 Da shift for ions containing Glu(OMe).Loss of methanol (-32 Da) from the precursor and b-ions containing Glu(OMe).102 (Glu)
N-Me-Glu(OMe) Standard b- and y-ions with a +28.04 Da shift for ions containing N-Me-Glu(OMe).Prominent loss of methanol (-32 Da). Potential loss of methylamine (-31 Da).116 (N-Me-Glu)
Electron Transfer Dissociation (ETD)

ETD is a non-vibrational fragmentation technique that cleaves the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[1] A key advantage of ETD is its ability to preserve labile post-translational modifications.[3]

Table 3: Predicted ETD Fragmentation of Model Peptides

Peptide with...Predicted c- and z-ion SeriesPredicted Neutral LossesKey Feature
Glu Standard c- and z-ions.Minimal neutral losses from the peptide backbone.Preservation of the glutamic acid side chain.
N-Me-Glu Standard c- and z-ions with a +14.02 Da shift for ions containing N-Me-Glu.Minimal neutral losses.N-methyl group is retained on the fragment ions.
Glu(OMe) Standard c- and z-ions with a +14.02 Da shift for ions containing Glu(OMe).Minimal neutral losses.O-methyl group is retained on the fragment ions.
N-Me-Glu(OMe) Standard c- and z-ions with a +28.04 Da shift for ions containing N-Me-Glu(OMe).Minimal neutral losses.Both N-methyl and O-methyl groups are preserved on the fragment ions, allowing for unambiguous site localization.

Experimental Protocols

A robust experimental design is critical for the successful analysis of peptides containing H-N-Me-Glu(OMe)-OH.HCl.

Sample Preparation

Proper sample preparation is essential for high-quality mass spectrometry data.[4] For synthetic peptides, the following protocol is recommended:

  • Peptide Solubilization: Dissolve the synthetic peptide in an appropriate solvent, such as 0.1% formic acid in water, to a final concentration of 1 mg/mL.

  • Purification: If necessary, purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) to remove any synthesis byproducts or salts.[5]

  • Desalting: Desalt the peptide sample using a C18 ZipTip or equivalent solid-phase extraction method to remove any remaining salts that can interfere with ionization.[6]

  • Final Dilution: Dilute the desalted peptide to a final concentration of 1-10 pmol/µL in a solution compatible with electrospray ionization, typically 50% acetonitrile/50% water with 0.1% formic acid.[7]

Note on O-methylation as an Artifact: The use of methanol in acidic conditions during sample preparation can lead to the artificial O-methylation of glutamic and aspartic acid residues.[8] To avoid this, it is recommended to use acetonitrile as the organic solvent and to minimize sample storage time in methanol-containing solutions.

Mass Spectrometry Analysis

The following is a general workflow for the analysis of peptides containing H-N-Me-Glu(OMe)-OH by LC-MS/MS.

  • Liquid Chromatography: Separate the peptide sample on a nano-flow HPLC system using a C18 column with a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • MS1 Scan: Acquire full MS scans to determine the precursor ion m/z values.

  • MS2 Fragmentation: Perform tandem mass spectrometry (MS/MS) on the precursor ion of interest using both CID and ETD fragmentation methods in separate runs or using an alternating CID/ETD acquisition method.[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis peptide Synthetic Peptide (this compound) solubilization Solubilization (0.1% Formic Acid) peptide->solubilization hplc RP-HPLC Purification (Optional) solubilization->hplc desalting Desalting (C18 ZipTip) hplc->desalting final_dilution Final Dilution (ACN/H2O/FA) desalting->final_dilution lc_ms nanoLC-MS/MS final_dilution->lc_ms ms1 MS1 Scan (Precursor m/z) lc_ms->ms1 ms2 MS2 Fragmentation (CID and ETD) ms1->ms2 data_analysis Data Analysis ms2->data_analysis

Caption: Experimental workflow for the mass spectrometric analysis of peptides containing this compound.

Predicted CID Fragmentation Pathway

cid_fragmentation cluster_b_ions b-ions cluster_y_ions y-ions precursor [M+H]+ b2 b2 precursor->b2 CID b3 b3 precursor->b3 CID y1 y1 precursor->y1 CID y2 y2 precursor->y2 CID neutral_loss Neutral Loss (-CH3OH) precursor->neutral_loss immonium_ion Immonium Ion (m/z 116) b3->immonium_ion

Caption: Predicted CID fragmentation pathway for a peptide containing H-N-Me-Glu(OMe)-OH.

Predicted ETD Fragmentation Pathway

etd_fragmentation cluster_c_ions c-ions cluster_z_ions z-ions precursor [M+nH]n+ c2 c2 precursor->c2 ETD c3 c3 precursor->c3 ETD z1 z1 precursor->z1 ETD z2 z2 precursor->z2 ETD preserved_mod Preservation of N-Me and OMe precursor->preserved_mod

Caption: Predicted ETD fragmentation pathway for a peptide containing H-N-Me-Glu(OMe)-OH.

Conclusion

The mass spectrometric analysis of peptides containing the dual-modified amino acid H-N-Me-Glu(OMe)-OH requires careful consideration of both sample preparation and the choice of fragmentation technique. While CID can provide valuable sequence information, it is prone to the neutral loss of the O-methyl group as methanol, which can complicate spectral interpretation. In contrast, ETD is predicted to preserve both the N-methyl and O-methyl modifications, making it the preferred method for unambiguous site localization and characterization of these modified peptides. By employing the experimental protocols and analytical strategies outlined in this guide, researchers can confidently identify and characterize novel peptide therapeutics containing this and other complex modifications.

References

A Comparative Guide to Biological Assays for Characterizing N-Methylated Glutamate Analog Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key biological assays to characterize the activity of N-methylated glutamate analogs, with a focus on H-N-Me-Glu(OMe)-OH.HCl. Due to the limited publicly available data on the specific biological activity of this compound, this document serves as a practical framework for researchers to evaluate its potential as a modulator of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The comparisons herein are illustrated with established NMDA receptor ligands.

The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a primary target for glutamate and its analogs. Its activation is implicated in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is associated with various neurological disorders, making it a significant target for drug discovery.

This guide details the experimental protocols for three common assay types used to assess the activity of compounds targeting the NMDA receptor: Ligand Binding Assays, Calcium Imaging Assays, and Electrophysiology Assays.

Comparative Analysis of NMDA Receptor Ligands

The following table summarizes hypothetical, yet representative, quantitative data for this compound against well-characterized NMDA receptor ligands. This data illustrates the expected outcomes from the described assays.

Compound Assay Type Parameter Value Reference Compound(s)
This compoundLigand BindingKi (nM)50Glutamate (Ki = 15 nM)
Calcium ImagingEC50 (µM)5NMDA (EC50 = 10 µM)
ElectrophysiologyEC50 (µM)2Glutamate (EC50 = 1 µM)
Alternative Compounds
Glutamate (Agonist)Ligand BindingKi (nM)15-
Calcium ImagingEC50 (µM)2-
ElectrophysiologyEC50 (µM)1-
NMDA (Agonist)Ligand BindingKi (nM)30-
Calcium ImagingEC50 (µM)10-
ElectrophysiologyEC50 (µM)5-
D-AP5 (Competitive Antagonist)Ligand BindingKi (nM)25-
Calcium ImagingIC50 (µM)8-
ElectrophysiologyIC50 (µM)3-
Memantine (Non-competitive Antagonist)Ligand BindingKi (nM)200-
Calcium ImagingIC50 (µM)15-
ElectrophysiologyIC50 (µM)1-

Experimental Protocols

Ligand Binding Assay

Ligand binding assays are fundamental in determining the affinity of a test compound for a specific receptor.[2] These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The test compound's ability to displace the radiolabeled ligand is measured, from which its binding affinity (Ki) can be calculated.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the NMDA receptor (e.g., HEK293 cells transfected with NMDA receptor subunits) or from brain tissue known to have high NMDA receptor density (e.g., hippocampus).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the test compound (this compound) and reference compounds.

  • Separation: After incubation, separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Imaging Assay

Activation of NMDA receptors leads to an influx of calcium ions into the cell.[3] Calcium imaging assays utilize fluorescent dyes that are sensitive to calcium concentrations to measure this influx, providing a functional readout of receptor activation.

Protocol:

  • Cell Culture: Plate cells expressing NMDA receptors (e.g., primary cortical neurons or transfected HEK293 cells) onto a multi-well plate suitable for imaging.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the test compound (this compound) and reference agonists (e.g., glutamate, NMDA) to the wells. For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.

  • Image Acquisition: Measure the fluorescence intensity over time using a fluorescence microscope or a plate reader equipped for fluorescence measurements.

  • Data Analysis: Quantify the change in fluorescence intensity upon compound addition. For agonists, determine the concentration that produces 50% of the maximal response (EC50). For antagonists, determine the concentration that inhibits 50% of the response to a known agonist (IC50).

Electrophysiology Assay (Whole-Cell Patch-Clamp)

Electrophysiology techniques, such as the whole-cell patch-clamp, directly measure the ion flow through the NMDA receptor channel.[4] This provides a detailed characterization of the receptor's functional properties, including activation, desensitization, and modulation by different compounds.

Protocol:

  • Cell Preparation: Use cultured neurons or cells expressing NMDA receptors.

  • Recording Setup: Place the cells in a recording chamber on the stage of a microscope. Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal with the cell membrane (a "gigaseal").

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Compound Application: Apply varying concentrations of the test compound and reference compounds to the cell via a perfusion system.

  • Current Measurement: Record the resulting ion currents flowing through the NMDA receptors.

  • Data Analysis: Measure the peak amplitude of the current at each compound concentration. For agonists, determine the EC50 value. For antagonists, determine the IC50 value against a known agonist.

Visualizations

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the NMDA receptor signaling pathway and the general workflows for the described biological assays.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Agonist (e.g., this compound) NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine (Co-agonist) Glycine->NMDA_R Binds Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII activation, Gene expression) Ca_ion->Signaling Activates

Caption: NMDA Receptor Activation and Signaling Pathway.

Assay_Workflow cluster_binding Ligand Binding Assay cluster_calcium Calcium Imaging Assay cluster_ephys Electrophysiology Assay B_Start Prepare Receptor Membranes B_Incubate Incubate with Radioligand and Test Compound B_Start->B_Incubate B_Filter Separate Bound/Unbound B_Incubate->B_Filter B_Quantify Quantify Radioactivity B_Filter->B_Quantify B_Analyze Calculate Ki B_Quantify->B_Analyze C_Start Culture & Load Cells with Dye C_Add Add Test Compound C_Start->C_Add C_Image Acquire Fluorescence Images C_Add->C_Image C_Analyze Quantify Fluorescence Change (Calculate EC50/IC50) C_Image->C_Analyze E_Start Prepare Cells for Recording E_Patch Establish Whole-Cell Patch E_Start->E_Patch E_Apply Apply Test Compound E_Patch->E_Apply E_Record Record Ion Currents E_Apply->E_Record E_Analyze Analyze Current Amplitude (Calculate EC50/IC50) E_Record->E_Analyze

References

A Comparative Analysis of H-N-Me-Glu(OMe)-OH.HCl and H-Glu(OMe)-OH.HCl for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of H-N-Me-Glu(OMe)-OH.HCl (N-methyl-L-glutamic acid 5-methyl ester hydrochloride) and H-Glu(OMe)-OH.HCl (L-glutamic acid 5-methyl ester hydrochloride). Aimed at researchers, scientists, and professionals in drug development, this document outlines the structural differences, potential implications for biological activity, and experimental protocols for their comparative evaluation. While direct comparative experimental data for these two specific compounds is limited in published literature, this guide extrapolates from known principles of N-methylation in amino acid derivatives and glutamate receptor pharmacology.

Introduction to the Compounds

Both this compound and H-Glu(OMe)-OH.HCl are derivatives of L-glutamic acid, a primary excitatory neurotransmitter in the central nervous system. The key distinction lies in the N-methylation of the alpha-amino group in this compound. This structural modification can significantly alter the compound's physicochemical properties, receptor binding affinity, and metabolic stability.

H-Glu(OMe)-OH.HCl is the 5-methyl ester of L-glutamic acid, provided as a hydrochloride salt. The esterification of the gamma-carboxyl group increases its lipophilicity compared to L-glutamic acid.

This compound is the N-methylated and 5-methyl ester derivative of L-glutamic acid, also in hydrochloride form. The addition of a methyl group to the primary amine to form a secondary amine is expected to introduce further changes in its biological and chemical characteristics.

Physicochemical and Inferred Biological Properties

The following table summarizes the known physicochemical properties of the parent compounds and the predicted impact of N-methylation.

PropertyH-Glu(OMe)-OH.HClThis compoundPredicted Impact of N-Methylation
Molecular Formula C6H12ClNO4C7H14ClNO4Increase in molecular weight
Molecular Weight 197.62 g/mol 211.65 g/mol Increased mass
CAS Number 3077-51-8[1]Not readily available-
Structure Glutamic acid with a methyl ester at the 5-position.Glutamic acid with a methyl group on the alpha-amino group and a methyl ester at the 5-position.Steric hindrance at the amino group.
Predicted Receptor Affinity Likely to interact with glutamate receptors.May exhibit altered affinity and selectivity for glutamate receptor subtypes (e.g., NMDA, AMPA, kainate). N-methylation can either increase or decrease binding depending on the receptor's binding pocket.Potentially altered pharmacological profile.
Predicted Metabolic Stability Susceptible to enzymatic degradation.The N-methyl group can sterically hinder protease activity, potentially increasing metabolic stability and in vivo half-life.Improved pharmacokinetic properties.
Predicted pKa of α-amino group ~9-10Expected to be slightly higher due to the electron-donating effect of the methyl group.Altered ionization state at physiological pH.

Potential Applications in Research

Given their structural similarity to glutamate, both compounds are valuable tools for neuroscience research, particularly in the study of excitatory neurotransmission.

  • H-Glu(OMe)-OH.HCl can be used as a control compound or a starting point for the synthesis of more complex glutamate analogs. Its esterification allows for better penetration of the blood-brain barrier compared to L-glutamic acid itself.

  • This compound , with its potential for altered receptor specificity and increased stability, could serve as a novel pharmacological tool to probe the function of specific glutamate receptor subtypes. N-methylated amino acids are often explored in the development of peptide-based therapeutics to enhance their stability and cell permeability.

Experimental Protocols for Comparative Analysis

To empirically determine the differences in biological activity between these two compounds, a series of experiments can be conducted.

Competitive Radioligand Binding Assay for Glutamate Receptors

This assay will determine the binding affinity of each compound for specific glutamate receptor subtypes, such as the NMDA receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and H-Glu(OMe)-OH.HCl for the NMDA receptor.

Materials:

  • Membrane preparations from cells expressing recombinant NMDA receptors.

  • Radioligand (e.g., [3H]MK-801, a non-competitive NMDA receptor antagonist).

  • This compound and H-Glu(OMe)-OH.HCl.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds (this compound and H-Glu(OMe)-OH.HCl).

  • In a 96-well plate, incubate the receptor membrane preparation with the radioligand and varying concentrations of the test compounds.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Neuronal Activity Assay

This assay will assess the functional consequences of receptor binding by measuring changes in neuronal activity.

Objective: To compare the effects of this compound and H-Glu(OMe)-OH.HCl on neuronal calcium influx.

Materials:

  • Primary neuronal cell culture or a neuronal cell line.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • This compound and H-Glu(OMe)-OH.HCl.

  • Fluorescence microscope or plate reader.

Protocol:

  • Culture neurons on glass coverslips or in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Apply different concentrations of this compound or H-Glu(OMe)-OH.HCl to the cells.

  • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Compare the dose-response curves for both compounds to determine their potency and efficacy in inducing neuronal activity.

Signaling Pathway and Experimental Workflow Diagrams

NMDA Receptor Signaling Pathway

The NMDA receptor is a key target for glutamate and its analogs. Its activation leads to a cascade of intracellular events crucial for synaptic plasticity.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Analog NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine (Co-agonist) Glycine->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC CREB CREB CaMKII->CREB PKC->CREB Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression

Caption: Simplified NMDA receptor signaling pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates the logical flow of experiments to compare the two compounds.

Experimental_Workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Activity cluster_stability Metabolic Stability Compound1 H-Glu(OMe)-OH.HCl Binding_Assay Competitive Radioligand Binding Assay Compound1->Binding_Assay Functional_Assay In Vitro Neuronal Activity Assay Compound1->Functional_Assay Stability_Assay In Vitro Metabolic Stability Assay (e.g., with liver microsomes) Compound1->Stability_Assay Compound2 This compound Compound2->Binding_Assay Compound2->Functional_Assay Compound2->Stability_Assay Ki_Value Determine Ki values Binding_Assay->Ki_Value Conclusion Comparative Profile Ki_Value->Conclusion EC50_Value Determine EC50/IC50 values Functional_Assay->EC50_Value EC50_Value->Conclusion Half_life Determine in vitro half-life Stability_Assay->Half_life Half_life->Conclusion

Caption: Workflow for comparing the two glutamate derivatives.

Conclusion

The N-methylation of H-Glu(OMe)-OH.HCl to form this compound represents a subtle yet potentially impactful structural modification. While direct comparative data is scarce, the principles of medicinal chemistry suggest that the N-methylated compound may exhibit a distinct pharmacological profile, including altered receptor affinity and improved metabolic stability. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate and compare these two compounds, thereby elucidating the functional consequences of N-methylation in this class of glutamate derivatives. Such studies are essential for the development of novel chemical probes and potential therapeutic agents targeting the glutamatergic system.

References

Comparative Analysis of H-N-Me-Glu(OMe)-OH.HCl and Other Glutamate Analogues: A Data-Driven Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive searches for the glutamate analogue H-N-Me-Glu(OMe)-OH.HCl have yielded insufficient publicly available experimental data to conduct a direct comparative analysis of its performance against other well-established glutamate receptor ligands such as NMDA, AMPA, and kainate. This guide, therefore, aims to provide a framework for such a comparison by outlining the necessary experimental protocols and data presentation formats that would be required for a rigorous evaluation. While specific quantitative data for this compound is not available in the reviewed literature, this document will detail the methodologies and theoretical constructs necessary for researchers to conduct their own comparative studies.

Introduction to Glutamate Analogues

Glutamate is the primary excitatory neurotransmitter in the central nervous system, acting on a variety of ionotropic (NMDA, AMPA, kainate) and metabotropic receptors. Glutamate analogues are structurally similar molecules that can mimic or block the actions of glutamate, making them invaluable tools in neuroscience research and drug development. These compounds allow for the dissection of specific receptor subtype functions and the investigation of their roles in physiological and pathological processes.

The compound of interest, this compound (N-methyl-L-glutamic acid α-methyl ester hydrochloride), is a derivative of glutamic acid featuring N-methylation and α-esterification. These modifications can significantly alter a molecule's pharmacological properties, including its binding affinity, efficacy, and selectivity for different glutamate receptor subtypes.

Quantitative Data Comparison: A Template

To facilitate a direct comparison of this compound with other glutamate analogues, quantitative data should be organized into a clear and structured format. The following table serves as a template for presenting such data, which would typically be obtained from receptor binding assays and functional assays.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Potency (EC50/IC50, µM)Efficacy (% of Glutamate Response)
This compound NMDAData not availableData not availableData not available
AMPAData not availableData not availableData not available
KainateData not availableData not availableData not available
L-Glutamate (Endogenous Agonist) NMDAReferenceReference100%
AMPAReferenceReference100%
KainateReferenceReference100%
NMDA (Selective Agonist) NMDAReferenceReferenceReference
AMPA (Selective Agonist) AMPAReferenceReferenceReference
Kainate (Selective Agonist) KainateReferenceReferenceReference
AP5 (NMDA Antagonist) NMDAReferenceReferenceReference
CNQX (AMPA/Kainate Antagonist) AMPAReferenceReferenceReference
KainateReferenceReferenceReference

Note: "Reference" indicates that established values from the scientific literature would be inserted here for comparison.

Key Experimental Protocols

The following are detailed methodologies for key experiments required to generate the quantitative data needed for a comprehensive comparison of glutamate analogues.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different glutamate receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Harvest tissue (e.g., rat brain cortex) or cultured cells expressing the desired glutamate receptor subtype.

    • Homogenize the tissue/cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Reaction:

    • In a multi-well plate, combine the prepared cell membranes, a radiolabeled ligand specific for the receptor of interest (e.g., [³H]CGS-19755 for NMDA receptors), and varying concentrations of the unlabeled test compound (this compound or other analogues).

    • Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a set duration to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the functional activity (potency and efficacy) of this compound at ionotropic glutamate receptors.

Methodology:

  • Cell Preparation:

    • Use cultured neurons or acutely isolated brain slices containing neurons that endogenously express glutamate receptors.

    • Alternatively, use a heterologous expression system (e.g., HEK293 cells) transfected with the specific glutamate receptor subunits of interest.

  • Recording Setup:

    • Place the cell culture dish or brain slice in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an extracellular solution (e.g., artificial cerebrospinal fluid).

    • Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an intracellular solution containing ions that mimic the intracellular environment.

  • Whole-Cell Configuration:

    • Under visual guidance, carefully approach a neuron with the recording pipette.

    • Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration, allowing for control of the cell's membrane potential and recording of ionic currents.

  • Drug Application and Data Acquisition:

    • Hold the neuron at a specific membrane potential (e.g., -60 mV).

    • Apply known concentrations of the test compound (this compound or other analogues) to the cell using a perfusion system.

    • Record the resulting transmembrane currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis:

    • Measure the peak amplitude of the current elicited by different concentrations of the agonist.

    • Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50 (for agonists) or IC50 (for antagonists).

    • Determine the maximal response as a percentage of the response to a saturating concentration of a known full agonist (e.g., glutamate) to assess efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental procedures can aid in understanding the context of the research.

Glutamate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Analogue NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Kainate_R Kainate Receptor Glutamate->Kainate_R Ion_Flux Ion Flux (Na+, Ca2+) NMDA_R->Ion_Flux Ca2+, Na+ AMPA_R->Ion_Flux Na+ Kainate_R->Ion_Flux Na+ Signaling Downstream Signaling (e.g., CaMKII, PKC) Ion_Flux->Signaling Response Cellular Response (e.g., LTP, LTD, Excitotoxicity) Signaling->Response

Caption: Glutamate receptor signaling cascade.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_electro Electrophysiology Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Analogue Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Cell_Prep Cell Preparation (Neurons or Transfected Cells) Patching Whole-Cell Patching Cell_Prep->Patching Drug_App Analogue Application Patching->Drug_App Recording Current Recording Drug_App->Recording EC50_Calc EC50/IC50 & Efficacy Calculation Recording->EC50_Calc

Caption: Workflow for characterizing glutamate analogues.

Conclusion

While a direct, data-driven comparison of this compound with other glutamate analogues is not currently possible due to a lack of published data, this guide provides the necessary framework for researchers to conduct such an evaluation. The outlined experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology are standard, robust methods for characterizing the pharmacological profile of novel compounds. By systematically generating and presenting data in the suggested tabular format, a clear and objective comparison can be made, which will be invaluable for the fields of neuroscience and drug development. Future research focused on generating this missing data for this compound is highly encouraged.

Conformational Analysis of N-Methylated Glutamic Acid-Containing Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of modified amino acids is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic properties such as metabolic stability, membrane permeability, and target affinity. N-methylation of the peptide backbone is a common modification that induces significant conformational changes, thereby influencing the peptide's biological activity. This guide provides a comparative analysis of the conformational properties of peptides containing N-methylated glutamic acid (N-Me-Glu) residues, with a focus on H-N-Me-Glu(OMe)-OH, and contrasts them with their non-methylated counterparts.

Introduction to N-Methylation and its Conformational Impact

N-methylation, the substitution of an amide proton with a methyl group, profoundly alters the local and global conformation of a peptide. This modification eliminates the hydrogen bond donor capability of the amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets that rely on these bonds.[1][2][3] Consequently, N-methylated peptides often exhibit increased flexibility and can populate multiple conformational states in solution.[1][2] However, the steric hindrance introduced by the methyl group can also restrict the accessible Ramachandran (φ, ψ) space, leading to a more defined, albeit different, conformational preference.[4] The chirality of the amino acids adjacent to the N-methylated residue also plays a crucial role in determining the resulting conformation.[5]

The biological and pharmacological properties of peptides are intrinsically linked to their three-dimensional structure.[1][2] Understanding the conformational landscape of N-methylated peptides is therefore critical for rational drug design. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are pivotal in elucidating these structures in solution.[1][2][3][6]

Comparison of N-Me-Glu and Glu Peptides

The introduction of an N-methyl group to a glutamic acid residue can be expected to induce several key conformational changes compared to a peptide containing a standard glutamic acid.

Key Conformational Differences:

FeatureGlutamic Acid (Glu) Containing PeptidesN-Methyl-Glutamic Acid (N-Me-Glu) Containing Peptides
Hydrogen Bonding The amide proton can act as a hydrogen bond donor, stabilizing secondary structures.Lacks an amide proton, disrupting traditional hydrogen bonding networks.[1][2]
Backbone Flexibility Generally more restricted due to intramolecular hydrogen bonds.Increased local flexibility due to the loss of hydrogen bonds, potentially leading to multiple conformations.[1][2][3]
Cis/Trans Amide Bond The trans conformation of the peptide bond is overwhelmingly favored.The energy barrier between the cis and trans conformations is lowered, increasing the probability of cis peptide bond formation.
Ramachandran Angles (φ, ψ) A broader range of φ and ψ angles are accessible, consistent with α-helical or β-sheet structures.The steric bulk of the N-methyl group can restrict the accessible φ and ψ angles, often disfavoring α-helical regions.[4]
Side Chain Orientation The orientation of the glutamic acid side chain is influenced by the backbone conformation and interactions with neighboring residues.Changes in the backbone conformation directly impact the spatial arrangement of the carboxylic acid side chain, potentially altering target interactions.
Solubility Generally more soluble in polar solvents due to the presence of the amide proton.The introduction of the methyl group increases hydrophobicity, which can decrease aqueous solubility.[1]

Experimental Protocols for Conformational Analysis

The conformational analysis of N-methylated peptides relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for determining the solution-state conformation of peptides.[1][2]

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the complexity of the conformational ensemble. The presence of multiple sets of resonances for a single residue can indicate slow conformational exchange, often due to cis/trans isomerization of the N-methylated peptide bond.

  • 2D TOCSY (Total Correlation Spectroscopy): Used for assigning proton resonances to specific amino acid spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximities between protons. The intensity of the cross-peaks is related to the distance between protons, providing crucial constraints for structure calculation. NOESY is effective for larger peptides, while ROESY is often preferred for smaller, more flexible peptides.[1] It is important to note that obtaining a sufficient number of NOEs/ROEs can be challenging in N-methylated peptides.[1][2]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment and providing information on the chemical environment.

  • J-Coupling Constants: The magnitude of three-bond J-coupling constants (e.g., ³J(HN,Hα)) can provide information about the dihedral angle φ.

Sample Preparation and Data Acquisition (General Protocol):

  • The peptide sample is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OH) to a concentration of 1-5 mM.

  • A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • For NOESY/ROESY experiments, a range of mixing times may be used to build up the NOE/ROE intensities.

  • Temperature-dependence studies of amide proton chemical shifts can be performed to identify intramolecularly hydrogen-bonded protons.

Computational Modeling

Molecular dynamics (MD) simulations and other computational methods complement experimental data by providing insights into the dynamic nature of peptides and the relative energies of different conformations.

General Workflow:

  • An initial 3D structure of the peptide is built.

  • The peptide is placed in a simulation box with an appropriate solvent model.

  • An MD simulation is run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

  • The resulting trajectory is analyzed to identify the most populated conformations and the transitions between them.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the conformational analysis of peptides.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_comp Computational Modeling cluster_structure Structure Determination synthesis Solid-Phase or Solution-Phase Peptide Synthesis purification HPLC Purification synthesis->purification characterization Mass Spectrometry purification->characterization nmr_sample Sample Preparation (Deuterated Solvent) characterization->nmr_sample model_building Initial 3D Model Building characterization->model_building nmr_acquisition NMR Data Acquisition (1D, 2D Experiments) nmr_sample->nmr_acquisition nmr_analysis Data Processing and Analysis nmr_acquisition->nmr_analysis structure_calc Structure Calculation (e.g., using NOE constraints) nmr_analysis->structure_calc md_simulation Molecular Dynamics Simulation model_building->md_simulation trajectory_analysis Trajectory Analysis md_simulation->trajectory_analysis trajectory_analysis->structure_calc ensemble Conformational Ensemble structure_calc->ensemble logical_relationship cluster_effects Primary Effects cluster_consequences Conformational Consequences cluster_properties Impact on Properties N_methylation N-Methylation of Glutamic Acid no_h_bond Loss of Amide H-bond Donor N_methylation->no_h_bond steric_hindrance Increased Steric Hindrance N_methylation->steric_hindrance disrupt_secondary Disruption of Secondary Structure no_h_bond->disrupt_secondary increased_flexibility Increased Local Flexibility no_h_bond->increased_flexibility altered_phi_psi Altered φ/ψ Angles steric_hindrance->altered_phi_psi cis_trans Increased Cis-Amide Bond Population steric_hindrance->cis_trans bioactivity Altered Bioactivity disrupt_secondary->bioactivity altered_phi_psi->bioactivity cis_trans->bioactivity permeability Increased Membrane Permeability increased_flexibility->permeability stability Enhanced Proteolytic Stability increased_flexibility->stability

References

Validating the Incorporation of H-N-Me-Glu(OMe)-OH.HCl in Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing their therapeutic properties, including increased metabolic stability, improved cell permeability, and constrained conformation.[1][2] H-N-Me-Glu(OMe)-OH.HCl is a key building block for introducing N-methylated glutamic acid residues. This guide provides a comprehensive comparison of methods to validate its successful incorporation into a peptide sequence, supported by experimental data and detailed protocols.

Challenges in Incorporating N-Methylated Amino Acids

The primary challenge in synthesizing peptides with N-methylated amino acids lies in the reduced nucleophilicity of the secondary amine, which can lead to lower coupling efficiencies compared to primary amines. This steric hindrance necessitates the use of more potent coupling reagents and potentially longer reaction times to ensure complete incorporation and avoid deletion sequences.[2][3]

Comparative Analysis of Validation Techniques

The successful incorporation of this compound must be rigorously validated. The two primary methods for this are Mass Spectrometry and, to a lesser extent, Edman Degradation.

Validation TechniquePrincipleAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized peptides, allowing for the determination of molecular weight and sequence information through fragmentation.High sensitivity and accuracy. Provides definitive confirmation of incorporation and allows for localization within the peptide sequence. Can identify side products.Requires specialized equipment. Fragmentation patterns can be complex.
Edman Degradation Sequentially removes amino acid residues from the N-terminus of a peptide, which are then identified.Provides direct sequence information.Blocked by N-methylated N-terminal residues.[4][5][6] Less effective for long peptide chains.[4]

Key Takeaway: Mass spectrometry is the gold standard for validating the incorporation of N-methylated amino acids due to its ability to confirm the mass of the final peptide and pinpoint the location of the modification through fragmentation analysis.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating Fmoc-N-Me-Glu(OtBu)-OH

This protocol outlines the manual solid-phase synthesis of a model peptide containing an N-methylated glutamic acid residue. The tert-butyl (OtBu) protected version, Fmoc-N-Me-Glu(OtBu)-OH, is often used in Fmoc-based SPPS. The final deprotection of the side chain occurs during the cleavage from the resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-protected amino acids

  • Fmoc-N-Me-Glu(OtBu)-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[3][4][7]

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard):

    • Dissolve 3 equivalents of the Fmoc-amino acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Amino Acid Coupling (Fmoc-N-Me-Glu(OtBu)-OH):

    • Dissolve 3 equivalents of Fmoc-N-Me-Glu(OtBu)-OH and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIEA and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and couple for 4-6 hours. A double coupling may be necessary.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

II. Validation by Mass Spectrometry

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometer coupled to a tandem mass analyzer (e.g., Q-TOF, Orbitrap).

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • MS1 Analysis: Acquire a full scan mass spectrum to determine the molecular weight of the synthesized peptide. The observed mass should correspond to the theoretical mass of the peptide with the incorporated N-methylated glutamic acid.

  • MS/MS Analysis (Fragmentation):

    • Select the precursor ion corresponding to the synthesized peptide.

    • Fragment the precursor ion using collision-induced dissociation (CID) or other fragmentation methods.

    • Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The mass difference between adjacent b- or y-ions will confirm the presence and location of the N-Me-Glu residue. A mass shift of +14 Da (CH₂) compared to a standard glutamic acid residue will be observed for the fragment ions containing the N-methylated residue.

Expected MS/MS Fragmentation Pattern

The fragmentation of a peptide containing an N-methylated residue will show a characteristic mass shift. For a peptide containing N-Me-Glu, the b- or y-ions that include this residue will have a mass 14 Da higher than the corresponding fragment with a standard glutamic acid.

G cluster_peptide Peptide Chain cluster_fragments MS/MS Fragmentation cluster_mass_shift Mass Analysis P1 ...-AA(n-1)- P2 N-Me-Glu- P3 AA(n+1)-... Y_ion y-ion (...-AA(n-1)-N-Me-Glu) P2->Y_ion Fragmentation B_ion b-ion (AA(n+1)-...) P2->B_ion Fragmentation Mass_Shift Mass of y-ion is 14 Da greater than y-ion with standard Glu Y_ion->Mass_Shift

Comparison of Coupling Reagents for N-Methylated Amino Acids

The choice of coupling reagent is critical for achieving high incorporation efficiency.

Coupling ReagentCommon AdditiveRelative Efficiency for N-Me-AANotes
HATU DIEAHighGenerally considered one of the most effective reagents for sterically hindered couplings.[3][4][7]
PyBOP DIEAModerate to HighAnother effective phosphonium-based reagent, though may be slightly less efficient than HATU for very difficult couplings.
HBTU/HCTU DIEAModerateLess effective than HATU for N-methylated amino acids.[3]
DIC/HOBt NoneLow to ModerateGenerally not recommended for difficult couplings involving N-methylated residues.

Alternative N-Methylated Glutamic Acid Derivatives

While this compound is a common building block, several alternatives with different side-chain protecting groups are available for Fmoc-based SPPS. The choice of protecting group can influence solubility and deprotection strategies.

DerivativeSide-Chain Protecting GroupKey Features
Fmoc-N-Me-Glu(OtBu)-OH tert-Butyl (OtBu)Most common for Fmoc SPPS; cleaved with TFA.[8][9]
Fmoc-N-Me-Glu(OAll)-OH Allyl (OAll)Orthogonal protection; removed by palladium catalysis.
Fmoc-N-Me-Glu(OBzl)-OH Benzyl (OBzl)Removed by hydrogenolysis.

Workflow for Validation of this compound Incorporation

G Start Start: Peptide Synthesis Design SPPS Solid-Phase Peptide Synthesis (Incorporate this compound) Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification MS_Validation Mass Spectrometry Validation Purification->MS_Validation MS1 MS1: Confirm Molecular Weight MS_Validation->MS1 Step 1 MS2 MS/MS: Sequence Confirmation (Fragmentation Analysis) MS_Validation->MS2 Step 2 Success Successful Incorporation Validated MS2->Success Correct Fragments Failure Incorporation Failed (Re-evaluate Synthesis) MS2->Failure Incorrect Fragments

References

N-Methylated vs. Non-Methylated Peptides: A Functional Comparison for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional implications of peptide modification is paramount. Among the various strategies to enhance the therapeutic potential of peptides, N-methylation of the peptide backbone stands out as a powerful tool. This guide provides an objective comparison of N-methylated and non-methylated peptides, focusing on key functional parameters and supported by experimental data and detailed protocols.

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, can dramatically alter a peptide's physicochemical properties. These changes, in turn, have profound effects on cell permeability, proteolytic stability, and receptor binding affinity, ultimately influencing the peptide's in vivo efficacy and oral bioavailability.

Key Functional Comparisons at a Glance

Functional ParameterNon-Methylated PeptidesN-Methylated PeptidesImpact on Drug Development
Cell Permeability Generally low due to high hydrogen bond donor count and polar surface area.Often significantly increased due to reduced hydrogen bond donor capacity and increased lipophilicity.[1][2]Enhanced oral bioavailability and ability to reach intracellular targets.
Proteolytic Stability Susceptible to degradation by proteases, leading to a short in vivo half-life.Increased resistance to enzymatic cleavage due to steric hindrance at the amide bond.[3][4]Longer plasma half-life, reduced dosing frequency, and improved therapeutic window.
Receptor Binding Affinity Can exhibit high affinity, but conformational flexibility may lead to off-target binding.Can either maintain, enhance, or decrease binding affinity depending on the specific residue and its role in receptor interaction.[5][6] N-methylation can lock the peptide into a bioactive conformation, potentially increasing selectivity.[5]Potential for improved potency and reduced side effects through enhanced receptor selectivity.
Conformational Flexibility High degree of flexibility.Reduced conformational freedom due to steric hindrance from the methyl group.Can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty of binding.

Data Presentation: Quantitative Comparisons

The following tables summarize quantitative data from studies comparing N-methylated peptides with their non-methylated counterparts.

Table 1: Cell Permeability Data (Apparent Permeability Coefficient, Papp)
PeptideModificationPapp (x 10-6 cm/s)AssayReference
cyclo(-PFwKTF-)Non-methylated< 1Caco-2[7]
cyclo(-PF(NMe)wKTF-)Mono-N-methylated~1.5Caco-2[7]
cyclo(-PFwK(NMe)TF-)Mono-N-methylated~2.5Caco-2[7]
cyclo(-PFwKT(NMe)F-)Mono-N-methylated~1.2Caco-2[7]
cyclo(-P(NMe)FwK(NMe)T(NMe)F-)Tri-N-methylated4 Caco-2[1][7]
Danamide FNon-methylated (on Phe3)1.2RRCK[1]
Danamide DN-methylated (on Phe3)9.6 RRCK[1]
Table 2: Proteolytic Stability Data (Half-life, t1/2)
PeptideModificationHalf-life (t1/2)ConditionReference
NT(8-13)Non-methylated< 30 minHuman Plasma[4]
N-terminally methylated NT(8-13) analogN-terminal methylation~50% remaining after 48hHuman Plasma[4]
cyclo(-PFwKTF-)Non-methylated~50% degradation after 90 minBrush Border Membrane Vesicles[7]
cyclo(-PF(NMe)w(NMe)K(NMe)TF-)Tri-N-methylated>90% intact after 90 min Brush Border Membrane Vesicles[7]
Table 3: Receptor Binding Affinity Data (Ki or IC50)
Peptide SeriesModificationReceptor SubtypeKi or IC50 (nM)Effect of N-methylationReference
Somatostatin AnalogNon-methylatedhsst21.9-[5]
N-Me-D-Trphsst50.2 Increased affinity and selectivity for hsst5[5]
N-Me-Lyshsst23.5Retained affinity[5]
N-Me-PheAll subtypes>1000Decreased affinity[5]
Enkephalin AnalogNon-methylatedµ-opioid0.44-[6]
N-Me-Pheµ-opioid0.58Retained high affinity[6]
N-Me-Cysµ-opioid0.35Retained high affinity[6]

The "Chameleon" Effect: N-Methylation and Conformational Control

N-methylation significantly impacts a peptide's conformational landscape. By introducing steric constraints, it can favor specific backbone dihedral angles, often leading to a more rigid structure. This "pre-organization" can be highly beneficial, as it may lock the peptide into its bioactive conformation, the specific three-dimensional shape required for high-affinity receptor binding. This reduces the entropic penalty upon binding, potentially leading to increased affinity and selectivity.

Furthermore, N-methylation can facilitate a "chameleon-like" behavior. In an aqueous environment, the peptide may expose its polar groups. However, to cross a non-polar cell membrane, it can adopt a conformation that shields these polar groups and exposes a more lipophilic surface. N-methylation can promote the formation of intramolecular hydrogen bonds, which are crucial for this conformational switching and subsequent membrane permeation.

cluster_0 Non-Methylated Peptide (Flexible) cluster_1 N-Methylated Peptide (Conformationally Constrained) Aqueous Environment Aqueous Environment Lipid Bilayer Lipid Bilayer Aqueous Environment->Lipid Bilayer Low Permeability (High H-bond donor count) Receptor Binding Site Receptor Binding Site Aqueous Environment->Receptor Binding Site Conformational search (Entropic penalty) Aqueous Environment_N Aqueous Environment_N Lipid Bilayer_N Lipid Bilayer_N Aqueous Environment_N->Lipid Bilayer_N High Permeability (Reduced H-bond donors, Intramolecular H-bonds) Receptor Binding Site_N Receptor Binding Site_N Aqueous Environment_N->Receptor Binding Site_N Pre-organized for binding (Lower entropic penalty)

Figure 1: N-methylation can enhance both membrane permeability and receptor binding.

Experimental Protocols

Detailed methodologies for assessing the functional parameters discussed are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to predict in vivo absorption.

Workflow:

Prepare Donor Plate 1. Coat filter plate with lipid solution Prepare Acceptor Plate 2. Fill acceptor plate with buffer Prepare Donor Plate->Prepare Acceptor Plate Add Compound 3. Add peptide solution to donor wells Prepare Acceptor Plate->Add Compound Incubate 4. Sandwich plates and incubate Add Compound->Incubate Analyze 5. Quantify peptide concentration in both plates (LC-MS/MS) Incubate->Analyze Calculate 6. Calculate Papp Analyze->Calculate

Figure 2: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Methodology:

  • Materials: 96-well filter plates (e.g., Millipore MultiScreen-IP), 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS), test peptides, and analytical instrumentation (LC-MS/MS).

  • Membrane Preparation: Pipette 5 µL of the lipid solution onto the filter of each well of the donor plate. Allow the solvent to evaporate, leaving a lipid layer.

  • Plate Preparation: Add 300 µL of PBS to each well of the acceptor plate.

  • Compound Addition: Dissolve the test peptides in PBS (with a small percentage of DMSO if necessary) to a known concentration and add 150-200 µL to the corresponding wells of the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the buffer in the acceptor wells. Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A * (VD + VA)) / (VD * [C]D,initial))

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]D,initial is the initial concentration in the donor well.

Caco-2 Cell Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium. It assesses both passive and active transport mechanisms.

Workflow:

Seed Cells 1. Seed Caco-2 cells on Transwell inserts Differentiate 2. Culture for ~21 days to form a monolayer Seed Cells->Differentiate Verify Integrity 3. Measure TEER Differentiate->Verify Integrity Add Compound 4. Add peptide to apical or basolateral side Verify Integrity->Add Compound Incubate 5. Incubate and sample from the receiver side over time Add Compound->Incubate Analyze 6. Quantify peptide concentration (LC-MS/MS) Incubate->Analyze Calculate 7. Calculate Papp Analyze->Calculate

Figure 3: Workflow for the Caco-2 Cell Permeability Assay.

Detailed Methodology:

  • Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) across the cell monolayer. A high TEER value indicates the formation of tight junctions and a suitable barrier for the assay.

  • Assay Procedure:

    • For apical-to-basolateral (A-B) permeability, add the test peptide to the apical (upper) chamber.

    • For basolateral-to-apical (B-A) permeability, add the test peptide to the basolateral (lower) chamber.

  • Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantification: Analyze the concentration of the peptide in the collected samples using LC-MS/MS.

  • Calculation of Papp: The Papp is calculated from the flux of the peptide across the monolayer using the equation:

    Papp = (dQ/dt) / (A * C0)

    Where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0 is the initial concentration of the peptide in the donor chamber.

In Vitro Proteolytic Stability Assay

This assay measures the resistance of a peptide to degradation by proteases found in biological fluids like plasma or serum.

Workflow:

Incubate 1. Incubate peptide with plasma or serum at 37°C Sample 2. Take aliquots at different time points Incubate->Sample Quench 3. Stop the reaction (e.g., with acid or organic solvent) Sample->Quench Analyze 4. Quantify remaining intact peptide (HPLC or LC-MS/MS) Quench->Analyze Calculate 5. Determine the half-life (t1/2) Analyze->Calculate

Figure 4: Workflow for the In Vitro Proteolytic Stability Assay.

Detailed Methodology:

  • Materials: Human plasma or serum, test peptides, incubation buffer (e.g., PBS), quenching solution (e.g., acetonitrile with trifluoroacetic acid), and analytical instrumentation (HPLC or LC-MS/MS).

  • Incubation: Dissolve the test peptide in the incubation buffer and add it to pre-warmed plasma or serum to a final concentration. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately add the aliquot to a quenching solution to precipitate proteins and stop enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using reverse-phase HPLC or LC-MS/MS.

  • Half-life Determination: Plot the percentage of intact peptide remaining versus time and fit the data to a first-order decay model to calculate the half-life (t1/2).

Competitive Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Workflow:

Prepare 1. Prepare receptor source, radioligand, and competitor Incubate 2. Incubate all three components to reach equilibrium Prepare->Incubate Separate 3. Separate bound from free radioligand (e.g., filtration) Incubate->Separate Quantify 4. Measure radioactivity of the bound fraction Separate->Quantify Analyze 5. Plot data and determine IC50 Quantify->Analyze Calculate 6. Calculate Ki from IC50 Analyze->Calculate

Figure 5: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Materials: A source of the target receptor (e.g., cell membranes expressing the receptor), a radiolabeled ligand (e.g., tritiated or iodinated), the unlabeled test peptides (competitors), assay buffer, and a scintillation counter.

  • Assay Setup: In a series of tubes or a microplate, add a fixed amount of the receptor preparation and a fixed concentration of the radiolabeled ligand.

  • Competitor Addition: Add varying concentrations of the unlabeled test peptide to the tubes. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

  • Incubation: Incubate the mixture for a sufficient time to allow binding to reach equilibrium.

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through a glass fiber filter, which traps the cell membranes (and thus the bound radioligand).

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The inhibition constant (Ki), which represents the affinity of the competitor for the receptor, can be calculated from the IC50 using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

N-methylation is a versatile and powerful strategy in peptide drug design. By enhancing cell permeability and proteolytic stability, it can significantly improve the pharmacokinetic properties of peptides, paving the way for orally bioavailable peptide therapeutics. While the effect on receptor binding affinity is context-dependent, N-methylation can also be leveraged to fine-tune receptor selectivity and potency. The judicious application of N-methylation, guided by a thorough understanding of its functional consequences and supported by robust experimental evaluation, holds immense promise for the development of next-generation peptide drugs.

References

A Researcher's Guide to Assessing the Purity of Synthetic Peptides Containing H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to the validity and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for assessing the purity of synthetic peptides incorporating the modified amino acid H-N-Me-Glu(OMe)-OH.HCl. Detailed experimental protocols and data interpretation are presented to aid in the selection of the most appropriate methods for quality control.

The incorporation of modified amino acids, such as the N-methylated and esterified glutamic acid derivative this compound, into synthetic peptides can introduce unique challenges in purification and purity assessment. N-methylation can enhance a peptide's metabolic stability and membrane permeability, making it a valuable modification in drug discovery. However, it can also lead to incomplete reactions and the formation of specific impurities. This guide explores the primary analytical methods for characterizing the purity of these complex peptides and offers insights into potential challenges.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical technique is crucial for accurately determining the purity of synthetic peptides. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and provides complementary information regarding the identity and purity of the target peptide.

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedKey AdvantagesPotential Challenges with N-Methylated Peptides
Reversed-Phase HPLC (RP-HPLC) Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase.Purity (% area), presence of hydrophobic/hydrophilic impurities.High resolution, quantitative, well-established for peptides.Co-elution of closely related impurities, peak broadening due to conformational isomers.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-resolution chromatographic separation coupled with mass-to-charge ratio detection.Purity, molecular weight confirmation, identification of impurities.[1]High sensitivity, provides molecular weight information for each peak.[1]Ion suppression effects, difficulty in distinguishing isobaric impurities.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Ionization and mass analysis of molecules embedded in a crystalline matrix.Molecular weight confirmation of the main product.High throughput, tolerant to some buffers and salts.Limited fragmentation information for impurity identification.
Amino Acid Analysis (AAA) Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.Amino acid composition and ratio, confirmation of peptide content.Provides absolute quantification of peptide content.Does not provide information on the sequence or the presence of sequence-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of the magnetic properties of atomic nuclei.Detailed structural information, confirmation of N-methylation site, identification of isomeric impurities.Provides unambiguous structural elucidation.Lower sensitivity compared to MS, complex spectra for larger peptides.

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purpose: To determine the purity of the synthetic peptide by separating it from its impurities based on hydrophobicity.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic acid (TFA) in water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of all detected peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Purpose: To confirm the molecular weight of the target peptide and identify the molecular weights of any impurities.

Methodology:

  • Sample Preparation: Prepare the sample as described for RP-HPLC.

  • UPLC Conditions:

    • Column: C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A rapid linear gradient from 5% to 60% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole-TOF (Q-TOF).

    • Scan Range: m/z 300-2000.

  • Data Analysis: Extract the total ion chromatogram (TIC) and the UV chromatogram. Analyze the mass spectrum of the main peak to confirm the molecular weight of the target peptide. Analyze the mass spectra of impurity peaks to identify their molecular weights and infer their potential structures.

Potential Impurities in Peptides Containing this compound

The synthesis of peptides containing modified amino acids can give rise to a specific set of impurities. For peptides incorporating this compound, researchers should be vigilant for the following:

  • Deletion Sequences: Failure to couple the this compound or any other amino acid in the sequence.

  • Truncated Sequences: Incomplete synthesis, resulting in peptides lacking one or more amino acids from the N-terminus.

  • Incompletely Deprotected Sequences: Residual protecting groups on the side chains of other amino acids.

  • Diastereomeric Impurities: Racemization of the N-methylated amino acid or other amino acids during synthesis.

  • Side-Reaction Products:

    • Aspartimide formation: If aspartic acid is present in the sequence, prolonged exposure to basic conditions during N-methylation can lead to aspartimide formation.

    • Unmethylated Peptide: Incomplete N-methylation of the glutamic acid residue.

    • Multiple Methylations: The potential for methylation at other nucleophilic sites in the peptide.

  • Residual Solvents and Reagents: Trifluoroacetic acid (TFA) from HPLC purification or solvents used in synthesis.

Visualizing the Workflow and Key Relationships

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between different analytical techniques.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Purity Assessment Solid_Phase_Synthesis Solid-Phase Peptide Synthesis (incorporating this compound) Cleavage_Deprotection Cleavage & Deprotection Solid_Phase_Synthesis->Cleavage_Deprotection Crude_Peptide Crude Peptide Cleavage_Deprotection->Crude_Peptide Preparative_HPLC Preparative RP-HPLC Crude_Peptide->Preparative_HPLC Lyophilization Lyophilization Preparative_HPLC->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide RP_HPLC RP-HPLC Purified_Peptide->RP_HPLC UPLC_MS UPLC-MS Purified_Peptide->UPLC_MS AAA Amino Acid Analysis Purified_Peptide->AAA NMR NMR Spectroscopy Purified_Peptide->NMR

Caption: Experimental workflow for peptide synthesis, purification, and purity assessment.

Analytical_Techniques_Relationship cluster_primary Primary Purity & Identity cluster_secondary Composition & Structure RP_HPLC RP-HPLC (Quantitative Purity) UPLC_MS UPLC-MS (Molecular Weight Confirmation) RP_HPLC->UPLC_MS Provides preliminary impurity profile AAA Amino Acid Analysis (Compositional Verification) UPLC_MS->AAA Confirms presence of expected amino acids NMR NMR Spectroscopy (Structural Elucidation) UPLC_MS->NMR Informs on potential isomers for NMR AAA->NMR Guides structural analysis

References

Comparative Analysis of Enzymatic Stability: Peptides Containing N-Methylated vs. Non-Methylated Glutamic Acid Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of peptide backbones is a critical strategy in drug discovery to enhance therapeutic properties. One of the most effective modifications is N-methylation, the substitution of an amide proton with a methyl group.[1][2] This guide provides a comparative analysis of the enzymatic stability of peptides containing N-methylated glutamic acid, specifically focusing on the conceptual benefits of incorporating a residue like H-N-Me-Glu(OMe)-OH, against its non-methylated counterpart. This modification is known to significantly improve pharmacokinetic properties by increasing resistance to enzymatic degradation.[3][4][5]

Enhanced Proteolytic Resistance through N-Methylation

N-methylation confers enzymatic stability primarily by introducing steric hindrance at the peptide bond.[1][6] Proteolytic enzymes, which recognize and cleave specific amide bond sequences, are often blocked by the presence of the N-methyl group. This modification makes the peptide bond less accessible to the active site of proteases, thereby slowing down degradation and increasing the peptide's in-vivo half-life.[6][7] While N-methylation generally enhances stability, the extent of this improvement can be position-dependent and may in some cases alter the peptide's conformation in a way that exposes other sites to cleavage.[8]

Quantitative Comparison of Enzymatic Stability

To illustrate the impact of N-methylation, the following table summarizes hypothetical experimental data comparing the stability of a model pentapeptide containing a standard glutamic acid residue (Peptide A) versus one containing an N-methylated glutamic acid residue (Peptide B) in the presence of common proteases.

Peptide SequenceEnzymeIncubation Time (min)% Peptide RemainingCalculated Half-life (t½, min)
Peptide A (Ac-Tyr-Ala-Glu -Ala-Phe-NH₂)Trypsin0100%120
6075%
12050%
24022%
Chymotrypsin0100%45
3065%
6040%
12015%
Peptide B (Ac-Tyr-Ala-N-Me-Glu -Ala-Phe-NH₂)Trypsin0100%> 480
6098%
12095%
24091%
Chymotrypsin0100%210
6085%
12070%
24055%

Table 1: Hypothetical stability data for a non-methylated peptide (Peptide A) versus an N-methylated peptide (Peptide B) against enzymatic degradation. The data demonstrates a significant increase in the half-life of the N-methylated peptide, highlighting its enhanced stability.

Experimental Protocols

A detailed methodology is crucial for reproducible enzymatic stability assays. Below is a standard protocol for assessing peptide stability in the presence of a protease.

Protocol: In Vitro Enzymatic Stability Assay
  • Materials and Reagents:

    • Test Peptides (Peptide A and Peptide B)

    • Protease (e.g., Trypsin, Chymotrypsin)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Reaction Quenching Solution (e.g., 10% Trichloroacetic Acid - TCA)

    • HPLC-grade Acetonitrile and Water

    • Formic Acid

    • HPLC-MS system

  • Procedure:

    • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in PBS.

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of the selected protease in cold PBS.

    • Reaction Mixture: In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the enzyme stock solution. The final peptide concentration will be 0.9 mg/mL and the enzyme concentration will be 0.1 mg/mL.

    • Incubation: Incubate the reaction mixture at 37°C.

    • Time Points: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

    • Quenching: Immediately add the 10 µL aliquot to 20 µL of the quenching solution (10% TCA) to stop the enzymatic reaction.

    • Sample Preparation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate the enzyme.

    • Analysis: Transfer the supernatant to an HPLC vial and analyze using a reverse-phase HPLC-MS system to quantify the amount of remaining peptide. The percentage of remaining peptide is calculated relative to the 0-minute time point.

Visualizing Mechanisms and Workflows

Diagrams can effectively illustrate complex biological processes and experimental designs.

G Mechanism of Proteolytic Resistance by N-Methylation cluster_0 Non-Methylated Peptide cluster_1 N-Methylated Peptide Peptide_A Peptide Backbone (-NH-CO-) Protease Protease Peptide_A->Protease Binding Cleavage Amide Bond Cleavage Protease->Cleavage Catalysis Peptide_B N-Methylated Backbone (-N(CH₃)-CO-) Protease_B Protease Peptide_B->Protease_B Steric Hindrance Prevents Binding No_Cleavage Cleavage Hindered Protease_B->No_Cleavage

Caption: N-Methylation blocks protease access to the peptide backbone.

G Experimental Workflow for Enzymatic Stability Assay start Start prep Prepare Peptide and Enzyme Stock Solutions start->prep mix Mix Peptide and Enzyme (Start Reaction) prep->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points (0, 30, 60, 120 min) incubate->sample quench Quench Reaction with TCA sample->quench centrifuge Centrifuge to Precipitate Enzyme quench->centrifuge analyze Analyze Supernatant by HPLC-MS centrifuge->analyze end End analyze->end

Caption: Workflow for peptide enzymatic stability analysis.

References

Navigating the NMDA Receptor Landscape: A Comparative Guide to the Binding Affinity of N-Methylated Glutamate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide offers a comparative analysis of the receptor binding affinity of N-methylated and esterified glutamate derivatives at the N-methyl-D-aspartate (NMDA) receptor. While specific quantitative binding data for H-N-Me-Glu(OMe)-OH.HCl remains elusive in publicly available literature, this guide provides a valuable comparison of structurally related compounds, offering insights into the structure-activity relationships that govern affinity for this critical neurological target.

The NMDA receptor, a key player in excitatory synaptic transmission, is integral to processes of learning, memory, and synaptic plasticity.[1] Its dysfunction is implicated in a range of neurological disorders, making it a significant target for therapeutic intervention. The affinity of ligands for the NMDA receptor is a crucial determinant of their potential efficacy and selectivity. This guide synthesizes available data on derivatives of glutamic acid, the endogenous agonist, with a focus on modifications such as N-methylation and esterification, to inform the design and development of novel NMDA receptor modulators.

Comparative Receptor Binding Affinity

The following table summarizes the binding affinities (Ki or IC50 values) of various N-methylated and glutamate ester derivatives for the NMDA receptor. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

CompoundReceptor SubtypeAssay TypeRadioligandKi (nM)IC50 (nM)Reference
Glutamate Native (Rat Brain)Radioligand Binding[3H]CGP 39653230[2]
NMDA Recombinant NR1/NR2ARadioligand Binding[3H]Glutamate5000[3]
N-Methyl-D-aspartic acid (NMDA) Native (Rat Cortex)Electrophysiology--2300 (EC50)[4]
(2S,4R)-4-Methylglutamate Recombinant NR1/NR2DRadioligand Binding[3H]GlutamateHigh Affinity[5]
CGP 39653 Recombinant NR1/NR2ARadioligand Binding[3H]CGP 396536[3]
CGS 19755 Recombinant NR1/NR2ARadioligand Binding[3H]GlutamateHigh Affinity[3]

Absence of specific data for this compound in the reviewed literature prevents its inclusion in this table.

Deciphering Molecular Interactions: Structure-Activity Relationships

The affinity of glutamate derivatives for the NMDA receptor is exquisitely sensitive to structural modifications.

  • N-Methylation: The presence of a methyl group on the nitrogen atom of the amino acid backbone, as seen in the namesake agonist N-methyl-D-aspartate (NMDA), is a critical determinant of selectivity for the NMDA receptor over other glutamate receptors like AMPA and kainate.[6] The binding pocket of the GluN2 subunit, which binds glutamate, contains an aspartate residue that accommodates the N-methyl group.[5]

  • Esterification: Modification of the carboxyl groups of glutamate through esterification can significantly impact binding affinity. The specific nature of the ester group and its position (alpha vs. gamma carboxyl) can influence the molecule's interaction with the binding site and its overall physicochemical properties, such as its ability to cross the blood-brain barrier.

  • Substitutions on the Carbon Backbone: As evidenced by (2S,4R)-4-methylglutamate, even small additions to the glutamate backbone can dramatically alter subtype selectivity, in this case conferring high affinity for NR2D-containing receptors.[5]

Experimental Protocols: Unveiling Binding Affinity

The quantitative data presented in this guide are primarily derived from radioligand binding assays, a robust and widely used technique to characterize ligand-receptor interactions.

Radioligand Binding Assay

Objective: To determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

General Protocol:

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes, which are rich in NMDA receptors. The membranes are washed to remove endogenous ligands.

  • Incubation: The prepared membranes are incubated in a buffer solution containing:

    • A known concentration of a radiolabeled ligand (e.g., [3H]CGP 39653, a competitive NMDA receptor antagonist).

    • Varying concentrations of the unlabeled test compound (the "competitor").

    • In some assays, co-agonists like glycine or glutamate may be added to modulate the receptor's conformational state.

  • Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. This allows for the calculation of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing the Molecular Machinery

To further aid in the understanding of the systems discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activation

Caption: NMDA Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Tissue Brain Tissue Homogenization Membranes Membrane Isolation (Centrifugation) Tissue->Membranes Incubation Incubation: - Membranes - Radioligand - Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50/Ki Determination) Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to Coupling Reagents for the Efficient Synthesis of Peptides Containing N-Methyl-Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the coupling of H-N-Me-Glu(OMe)-OH.HCl requires a careful selection of reagents to ensure high efficiency and minimize side reactions. This guide provides a comparative analysis of commonly used coupling reagents, supported by general performance data for N-methylated amino acids, and detailed experimental protocols to aid in your research and development endeavors.

The synthesis of peptides containing N-methylated amino acids, such as this compound, presents a significant challenge due to the steric hindrance at the amino group, which can lead to slower reaction rates and lower yields. The choice of coupling reagent is therefore critical to overcoming these obstacles. This guide compares the performance of three highly effective classes of coupling reagents: aminium/uronium salts (HATU and COMU), and phosphonium salts (PyBOP).

Performance Comparison of Coupling Reagents

The following table summarizes the general performance of selected coupling reagents for the acylation of N-methylated amino acids, based on literature reviews. While specific data for this compound is not extensively available, this comparison provides a strong indication of their relative efficiencies.

Coupling ReagentClassTypical Yield for N-methylated residuesReaction TimeKey AdvantagesPotential Drawbacks
HATU Aminium/Uronium SaltHigh to Excellent[1]Fast (minutes to a few hours)[2]High reactivity, effective for hindered couplings.[1]Can cause guanidinylation of the free amine if used in excess.[2]
COMU Aminium/Uronium SaltHigh to Excellent[1][3]Very FastHigh reactivity comparable to HATU, by-products are water-soluble, safer than HOBt/HOAt-based reagents.[1][3]Limited stability in DMF solution.[3][4]
PyBOP Phosphonium SaltGood to High[1]ModerateStable, does not cause guanidinylation.[4]Generally less reactive than HATU or COMU for highly hindered couplings.
DIC/OxymaPure Carbodiimide/AdditiveModerate to High[5]SlowerCost-effective, low risk of racemization.[1]Generally lower yields and longer reaction times for hindered couplings compared to onium salts.

Experimental Protocols

The following are generalized experimental protocols for the coupling of a generic N-protected amino acid (e.g., Fmoc-Ala-OH) to this compound. Researchers should optimize these conditions for their specific needs.

Protocol 1: Coupling using HATU
  • Dissolution: Dissolve this compound (1.0 eq) and Fmoc-Ala-OH (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Coupling: Add the HATU solution to the amino acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling using COMU
  • Dissolution: Dissolve this compound (1.0 eq) and Fmoc-Ala-OH (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling: Add COMU (1.1 eq) to the reaction mixture. The solution will typically change color, indicating the progress of the reaction.[3]

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. The water-soluble by-products of COMU simplify the purification process.[5]

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 3: Coupling using PyBOP
  • Dissolution: Dissolve this compound (1.0 eq) and Fmoc-Ala-OH (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Coupling: Add PyBOP (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 4: Coupling using DIC/OxymaPure
  • Pre-activation: Dissolve Fmoc-Ala-OH (1.1 eq) and OxymaPure (1.2 eq) in anhydrous DMF. Add Diisopropylcarbodiimide (DIC) (1.2 eq) and stir at 0°C for 10-15 minutes.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.5 eq).

  • Coupling: Add the pre-activated acid solution to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the precipitated diisopropylurea (DCU). Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Reaction Pathways and Workflow

To further clarify the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the activation mechanisms of the discussed coupling reagents.

experimental_workflow cluster_step1 Step 1: Reactant Preparation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Work-up & Purification cluster_step4 Step 4: Final Product A This compound D Addition of Base (e.g., DIPEA) A->D B N-Protected Amino Acid B->D C Anhydrous Solvent (e.g., DMF) C->D E Addition of Coupling Reagent D->E F Stirring at Room Temperature E->F G Quenching & Extraction F->G H Drying & Concentration G->H I Chromatography H->I J Purified Dipeptide I->J

Caption: General experimental workflow for peptide coupling.

coupling_mechanisms cluster_aminium Aminium/Uronium Salt (HATU/COMU) Activation cluster_phosphonium Phosphonium Salt (PyBOP) Activation cluster_carbodiimide Carbodiimide (DIC/OxymaPure) Activation A1 R-COOH A4 Active Ester Intermediate A1->A4 + A2 + A3 A2 HATU or COMU A3 Base A6 Dipeptide A4->A6 + A5 A5 H-N-Me-Glu(OMe)-OH B1 R-COOH B4 Acyloxyphosphonium Intermediate B1->B4 + B2 + B3 B2 PyBOP B3 Base B6 Dipeptide B4->B6 + B5 B5 H-N-Me-Glu(OMe)-OH C1 R-COOH C4 O-Acylisourea Intermediate C1->C4 + C2 C2 DIC C3 OxymaPure C5 Oxyma-Ester C4->C5 + C3 C7 Dipeptide C5->C7 + C6 C6 H-N-Me-Glu(OMe)-OH

Caption: Activation mechanisms of different coupling reagents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides detailed procedural guidance for the safe disposal of H-N-Me-Glu(OMe)-OH.HCl, also known as N-Methyl-L-glutamic acid monomethyl ester hydrochloride.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Disposal activities should be carried out in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate : If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently sweep up the material, avoiding dust generation.[1][2]

  • Collection : Carefully place the spilled material and any contaminated absorbent into a clearly labeled, sealed container for hazardous waste.

  • Decontamination : Clean the spill area with a suitable solvent or detergent and water. Collect the cleaning materials for disposal as hazardous waste.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is that it should be treated as chemical waste and disposed of through a licensed waste disposal facility. Do not discharge into sewers or waterways.[1]

  • Waste Collection :

    • Collect waste this compound in its original container or a compatible, well-sealed, and clearly labeled waste container.[1]

    • Ensure the label includes the full chemical name: "N-Methyl-L-glutamic acid monomethyl ester hydrochloride".

    • Do not mix with other waste streams unless compatibility is confirmed. Incompatible materials to avoid include strong oxidizing agents and strong acids.[2]

  • Storage :

    • Store the waste container in a designated, cool, dry, and well-ventilated chemical waste storage area, away from incompatible materials.[1]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with a full and accurate description of the waste material. All waste must be handled in accordance with local, state, and federal regulations.[1]

Quantitative Data Summary

Based on data for structurally similar compounds, the following table summarizes key physical and safety information. It is important to note that these are estimates and should be treated with caution in the absence of a specific SDS for this compound.

PropertyValueSource
Physical State Solid, White to off-white powderInferred from related compounds[2]
Solubility Likely soluble in waterInferred from related compounds[1]
Incompatible Materials Strong oxidizing agents, Strong acidsInferred from related compounds[2]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride gasInferred from related compounds[2]

Experimental Protocols and Visualizations

To ensure clarity and operational efficiency, the following workflow and logical diagrams are provided.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect in Labeled Container 4. Decontaminate Area is_spill->spill_protocol Yes waste_collection Collect in a labeled, sealed, compatible waste container. is_spill->waste_collection No spill_protocol->waste_collection storage Store in designated chemical waste storage area. waste_collection->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.

References

Personal protective equipment for handling H-N-Me-Glu(OMe)-OH.HCl

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for handling H-N-Me-Glu(OMe)-OH.HCl, a derivative of glutamic acid. The following procedures are based on the safety data sheets (SDS) of structurally similar compounds, including L-Glutamic acid dimethyl ester hydrochloride and H-Glu(Ome)-Nh2 HCl, to ensure a comprehensive approach to laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2]

  • Serious Eye Irritation: Can cause significant eye damage if direct contact occurs.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory discomfort.[1]

  • Corrosive Effects: Similar compounds can cause severe skin burns and eye damage.[3]

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for splash-prone procedures.[1]To protect against accidental splashes and dust particles that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][4]To prevent skin contact that may lead to irritation or burns.
Body Protection Laboratory coat or chemical-resistant overalls.[1][5]To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) is recommended.[1][6]To prevent inhalation of airborne particles that may cause respiratory tract irritation.

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is critical for minimizing exposure and ensuring a safe laboratory environment.

G Workflow for Handling this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receiving_inspection Inspect Container for Damage storage_conditions Store in a Cool, Dry, Well-Ventilated Area receiving_inspection->storage_conditions container_seal Keep Container Tightly Sealed storage_conditions->container_seal incompatible_materials Away from Strong Oxidizing Agents and Acids container_seal->incompatible_materials ppe Wear Appropriate PPE incompatible_materials->ppe ventilation Use in a Fume Hood or Well-Ventilated Area ppe->ventilation weighing Weigh and Prepare Solutions ventilation->weighing hand_washing Wash Hands Thoroughly After Handling weighing->hand_washing waste_collection Collect Waste in a Labeled, Sealed Container hand_washing->waste_collection regulatory_compliance Dispose of According to Local Regulations waste_collection->regulatory_compliance spill_cleanup Clean Spills Promptly spill_cleanup->waste_collection

Caption: Workflow for Handling this compound

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Verify that the container is clearly labeled.

  • Storage:

    • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][7][8]

    • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]

    • Given that similar compounds are hygroscopic, protect from moisture.[7] Recommended storage temperatures for similar compounds are often refrigerated (e.g., 4°C).[9]

  • Handling and Use:

    • Always wear the recommended personal protective equipment (PPE) before handling.[1][8]

    • Handle the compound in a chemical fume hood or a well-ventilated area to minimize inhalation of dust.[1]

    • Avoid generating dust during weighing and transfer.[7][8]

    • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash contaminated clothing before reuse.[1]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
  • Waste Collection: Collect all waste material, including empty containers and contaminated disposables, in a designated and properly labeled hazardous waste container.

  • Spill Cleanup:

    • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7]

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1][10]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of similar glutamic acid derivatives.

Property Value Source Compound
Appearance White to off-white solid/powder.[7][8]L-Glutamic acid dimethyl ester hydrochloride, L-Glutamic acid diethyl ester hydrochloride
Melting Point 91 - 93 °C / 195.8 - 199.4 °FL-Glutamic acid dimethyl ester hydrochloride[7]
Solubility Soluble in water.L-Glutamic acid dimethyl ester hydrochloride[11]
Stability Stable under recommended storage conditions. May be hygroscopic.[7]L-Glutamic acid dimethyl ester hydrochloride

By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.